UNC10217938A
説明
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Structure
3D Structure
特性
IUPAC Name |
ethyl N-[8-[2-(dimethylamino)ethylamino]-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O2/c1-4-34-26(33)29-21-17-20(27-15-16-32(2)3)24-25(28-21)31-23(19-13-9-6-10-14-19)22(30-24)18-11-7-5-8-12-18/h5-14,17H,4,15-16H2,1-3H3,(H2,27,28,29,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHICWLZMNOCMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(C(=C1)NCCN(C)C)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the mechanism of action of UNC10217938A?
An In-Depth Technical Guide to the Mechanism of Action of UNC10217938A
Introduction
This compound is a 3-deazapteridine analog identified through high-throughput screening as a potent oligonucleotide enhancing compound (OEC).[1] The therapeutic efficacy of oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is often limited by their poor delivery to target sites within the cytosol and nucleus.[1] Following cellular uptake via endocytosis, a significant portion of these macromolecules becomes sequestered within endomembrane compartments, primarily late endosomes and lysosomes, rendering them unable to engage with their intended mRNA or other targets.[2][3] this compound addresses this critical delivery challenge by promoting the escape of oligonucleotides from these vesicular compartments.[1] This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action: Endosomal Escape Enhancement
The primary mechanism of action of this compound is the facilitation of oligonucleotide release from endosomal compartments into the cytoplasm.[4][5] This process significantly increases the bioavailability of oligonucleotides at their intracellular sites of action.
Key aspects of the mechanism include:
-
Modulation of Intracellular Trafficking : this compound alters the normal trafficking pathway of internalized oligonucleotides.[4][6]
-
Targeted Release from Late Endosomes : Experimental evidence indicates that this compound specifically promotes the release of oligonucleotides from late endosomes.[4][7] This is demonstrated by a significant reduction in the co-localization of fluorescently labeled oligonucleotides with the late endosome marker Rab7 upon treatment with the compound.[4]
-
Limited Effect on Lysosomes : The compound has minimal impact on the co-localization of oligonucleotides with the lysosomal marker LAMP-1, suggesting a more selective action on late endosomes rather than being a general lysosomotropic agent.[4][7]
-
Cytosolic and Nuclear Accumulation : By facilitating endosomal escape, this compound leads to the accumulation of oligonucleotides in the cytosol, from where they can translocate to the nucleus to act on their targets.[4][8]
The proposed signaling pathway for this compound's action is depicted below.
Quantitative Data Summary
The efficacy of this compound has been quantified in various in vitro and in vivo models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Compound | Concentration | Enhancement Factor | Reference |
| HeLaLuc705 | Splice-Switching Oligonucleotide (SSO) induced Luciferase Expression | This compound | 10 µM | 60-fold | [4][9] |
| HeLaLuc705 | Splice-Switching Oligonucleotide (SSO) induced Luciferase Expression | This compound | 20 µM | 220-fold | [4][9] |
| HeLaLuc705 | Splice-Switching Oligonucleotide (SSO) induced Luciferase Expression | Retro-1 (Comparator) | 100 µM | 11-fold | [4] |
Table 2: In Vitro Cytotoxicity
| Cell Line | Assay | Duration | CC50 | Reference |
| Vero (African Green Monkey Kidney) | CellTiter-Glo | 72 hours | 0.7 µM | [4] |
Table 3: In Vivo Administration
| Animal Model | Oligonucleotide | This compound Dose | Route of Administration | Observed Effect | Reference |
| EGFP654 Mice | SSO623 | 7.5 mg/kg | Intravenous | Increased EGFP fluorescence in liver, kidney, and heart | [2][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: SSO-Mediated Luciferase Induction Assay
This assay quantifies the ability of this compound to enhance the activity of a splice-switching oligonucleotide (SSO).
-
Cell Culture : HeLaLuc705 cells are seeded in 24-well plates and allowed to adhere.[3]
-
Oligonucleotide Treatment : Cells are pre-incubated with the SSO623, which is designed to correct a splicing defect in a luciferase reporter gene.[3]
-
Compound Administration : The cells are then treated with this compound at various concentrations for a defined period.[4]
-
Incubation : The compound-containing medium is removed, and the cells are incubated for an additional 24 hours to allow for luciferase protein expression.[2]
-
Data Analysis : Cells are lysed, and luciferase activity is measured using a luminometer. The activity is typically normalized to the total protein concentration in each well to account for variations in cell number.[2]
Protocol 2: Co-localization Microscopy Assay
This assay visualizes the intracellular localization of oligonucleotides relative to specific endosomal compartments.
-
Cell Preparation : Cells (e.g., HeLa) are cultured on glass coverslips suitable for microscopy.
-
Oligonucleotide Labeling and Transfection : An oligonucleotide is labeled with a fluorescent dye (e.g., TAMRA). The labeled oligonucleotide is then introduced to the cells.
-
Compound Treatment : Cells are exposed to this compound.
-
Immunofluorescence Staining : After treatment, cells are fixed, permeabilized, and stained with antibodies against endosomal markers, such as Rab7 (late endosomes) and LAMP-1 (lysosomes). These primary antibodies are then detected with secondary antibodies conjugated to a different fluorophore.
-
Imaging and Analysis : The coverslips are mounted and imaged using a confocal microscope. The degree of co-localization between the oligonucleotide signal and the marker signal is quantified using image analysis software (e.g., ImageJ with a Coloc2 plug-in) to generate a Manders correlation coefficient.[2] A reduction in the coefficient indicates separation of the oligonucleotide from the marked compartment.[4]
Protocol 3: In Vivo EGFP Reporter Assay in Mice
This protocol assesses the ability of this compound to enhance SSO activity in a living animal model.
-
Animal Model : EGFP654 transgenic mice are used. These mice carry an EGFP gene interrupted by an aberrant intron, which can be corrected by an SSO to produce functional EGFP protein.
-
SSO Administration : Mice are administered the SSO623, typically via systemic injection.[2]
-
Compound Administration : One day after SSO treatment, mice receive an intravenous injection of this compound (e.g., 7.5 mg/kg) or a vehicle control.[2]
-
Tissue Collection : After 24 hours, the mice are euthanized, and various tissues (liver, kidney, heart, etc.) are harvested.[2]
-
Fluorescence Microscopy : Tissues are fixed, processed for cryosectioning, and examined under a fluorescence microscope to visualize and quantify the extent of EGFP expression.[2]
-
RNA Analysis : For mechanistic studies, tissues can be collected at an earlier time point (e.g., 4 hours) and quick-frozen for RT-PCR analysis to measure the level of correctly spliced EGFP mRNA.[2]
Conclusion
This compound is a valuable research tool and a promising agent for enhancing the therapeutic potential of oligonucleotides. Its mechanism of action is centered on promoting the escape of these macromolecules from late endosomes, thereby increasing their cytoplasmic and nuclear concentrations and, consequently, their pharmacological effects. The provided data and protocols offer a comprehensive framework for understanding and further investigating the utility of this compound in oligonucleotide-based research and development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. US20170130222A1 - Small molecules that enhance the activity of oligonucleotides - Google Patents [patents.google.com]
- 3. A Novel Family of Small Molecules that Enhance the Intracellular Delivery and Pharmacological Effectiveness of Antisense and Splice Switching Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound ADC linker - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. TARGETMOL CHEMICALS INC this compound HCL 5MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. targetmol.cn [targetmol.cn]
UNC10217938A: An In-Depth Technical Guide to a Potent Endosomal Escape Enhancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of UNC10217938A (also known as UNC7938), a small molecule that significantly enhances the intracellular delivery and efficacy of oligonucleotides. By facilitating their escape from endosomal compartments, this compound addresses a critical bottleneck in the development of oligonucleotide-based therapeutics. This document details the compound's mechanism of action, presents key quantitative data, outlines experimental protocols for its evaluation, and visualizes the relevant biological and experimental workflows.
Core Concepts and Mechanism of Action
This compound is a 3-deazapteridine analog that has been identified as a potent oligonucleotide enhancing compound (OEC).[1][2][3][4] Its primary function is to augment the pharmacological effects of various classes of oligonucleotides, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and splice-switching oligonucleotides (SSOs).[1][2][3][4]
The therapeutic potential of many oligonucleotides is limited by their entrapment within the endo-lysosomal pathway following cellular uptake.[5][6][7][8] this compound addresses this by modulating the intracellular trafficking of these molecules.[1][3] Specifically, it promotes the partial release of oligonucleotides from late endosomes into the cytosol, allowing them to reach their nuclear or cytosolic targets.[1][9] This mechanism of action distinguishes it from general lysosomotropic agents, as it appears to have a more selective effect on endosomes.[5][6] Studies have shown that treatment with this compound leads to a significant reduction in the co-localization of oligonucleotides with the late endosome marker Rab7, while having minimal effect on their co-localization with the lysosomal marker LAMP-1.[1][9]
The enhancement of endosomal escape by this compound is not limited to negatively charged oligonucleotides; it has also been shown to be effective for uncharged morpholino oligonucleotides and receptor-targeted oligonucleotide conjugates.[1]
Quantitative Data Summary
The potency and efficacy of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound in HelaLuc705 Cells
| Concentration | Fold Enhancement of SSO Activity | Comparator |
| 5-25 µM | Strong enhancement of luciferase induction | - |
| 10 µM | 60-fold | 11-fold with 100 µM Retro-1 |
| 20 µM | 220-fold | 11-fold with 100 µM Retro-1 |
Data sourced from studies using a splice-switching oligonucleotide (SSO) to induce luciferase expression.[1][9][10]
Table 2: Structure-Activity Relationship (SAR) Key Parameters
| Compound | EC50 (µM) | TC50 (µM) | TC50/EC50 Ratio |
| This compound (UNC7938) | Varies by analog | Varies by analog | A key measure of therapeutic index |
EC50 (the concentration for 50% maximal enhancement of SSO activity) and TC50 (the concentration for 50% cytotoxicity) values have been determined for this compound and its analogs to establish structure-activity relationships. The ratio of TC50 to EC50 is a critical parameter for evaluating the therapeutic window.[11]
Table 3: In Vivo Administration
| Animal Model | Compound | Dose | Administration Route | Observed Effect |
| EGFP654 Transgenic Mice | This compound | 7.5 mg/kg | Intravenous | Distinct increases in EGFP fluorescence in liver, kidney, and heart |
This demonstrates the in vivo activity of this compound in enhancing the effect of a systemically administered SSO.[1][9][12]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
In Vitro SSO-Mediated Luciferase Induction Assay
This assay quantifies the ability of this compound to enhance the activity of a splice-switching oligonucleotide.
-
Cell Culture: HeLa Luc705 cells, which are stably transfected with a luciferase reporter gene responsive to an SSO (e.g., SSO623), are seeded in 24-well plates at a density of 50,000 cells per well.
-
Oligonucleotide Incubation: Cells are incubated with 100 nM SSO623 or a mismatched control oligonucleotide in DMEM with 10% FBS for 16 hours.
-
Compound Treatment: The oligonucleotide-containing medium is removed, and the cells are washed. Cells are then treated with various concentrations of this compound (e.g., 5-25 µM) in fresh medium for 2 hours.
-
Recovery: The compound-containing medium is removed, cells are washed again, and fresh DMEM with 10% FBS is added. Cells are incubated for an additional 4 hours.
-
Lysis and Measurement: Cells are washed twice with PBS and then lysed. Luciferase activity in the cell lysate is measured using a luminometer, and the total protein concentration is determined for normalization.[11]
Cytotoxicity Assay (Alamar Blue)
This assay assesses the toxicity of this compound on cultured cells.
-
Cell Treatment: Cells are treated with this compound under the same conditions as the functional assay (e.g., same concentrations and 2-hour incubation time).
-
Incubation: The compound is removed, and the cells are incubated in fresh medium for 24 hours.
-
Alamar Blue Addition: Alamar Blue reagent is added to each well according to the manufacturer's instructions.
-
Measurement: After a suitable incubation period, the fluorescence or absorbance is measured to determine cell viability. The results are expressed as a percentage of untreated control cells.[11]
In Vivo Efficacy in EGFP654 Transgenic Mice
This protocol evaluates the ability of this compound to enhance SSO activity in a whole-animal model.
-
Animal Model: EGFP654 transgenic mice, which carry a reporter gene that expresses EGFP upon correction of an aberrant splice site by an SSO, are used.
-
SSO Administration: Mice are administered with an SSO (e.g., SSO623) at a dose of 25-35 mg/kg via intraperitoneal injection on two consecutive days.
-
Compound Administration: One day following the final SSO injection, mice receive a single intravenous injection of this compound at 7.5 mg/kg, formulated in a suitable vehicle (e.g., 5% PEG400). A control group receives the vehicle only.
-
Tissue Collection and Analysis: After 24 hours, mice are euthanized, and tissues (liver, kidney, heart, etc.) are collected. EGFP expression is analyzed by fluorescence microscopy on tissue cryosections or by immunostaining with an anti-EGFP antibody.[5][12]
Confocal Microscopy for Subcellular Localization
This method is used to visualize the effect of this compound on the intracellular trafficking of fluorescently labeled oligonucleotides.
-
Cell Preparation: Cells are cultured on glass-bottom dishes suitable for microscopy.
-
Oligonucleotide and Marker Transfection/Staining: Cells are incubated with a fluorescently labeled oligonucleotide (e.g., TAMRA-SSO). To identify specific organelles, cells can be transfected with baculovirus vectors expressing GFP chimeras of organelle-specific proteins (e.g., Rab7 for late endosomes, LAMP-1 for lysosomes) or stained with organelle-specific dyes. Nuclei can be counterstained with Hoechst 33342.
-
Compound Treatment: Cells are treated with this compound for a specified period.
-
Imaging: Live or fixed cells are imaged using a confocal microscope.
-
Image Analysis: Co-localization between the fluorescent oligonucleotide and organelle markers is quantified using image analysis software (e.g., Fiji/ImageJ with the Coloc2 plug-in) to calculate correlation coefficients like the Manders' Correlation Coefficient.[5][11][12]
Visualizations: Pathways and Workflows
The following diagrams illustrate the key processes related to this compound's function and evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. This compound ADC linker - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Novel Family of Small Molecules that Enhance the Intracellular Delivery and Pharmacological Effectiveness of Antisense and Splice Switching Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oligonucleotide Enhancing Compound Increases Tricyclo-DNA Mediated Exon-Skipping Efficacy in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Endosomal escape of RNA therapeutics: How do we solve this rate-limiting problem? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. targetmol.cn [targetmol.cn]
- 11. academic.oup.com [academic.oup.com]
- 12. US20170130222A1 - Small molecules that enhance the activity of oligonucleotides - Google Patents [patents.google.com]
UNC10217938A: An In-Depth Technical Guide to an Oligonucleotide Enhancing Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC10217938A is a novel 3-deazapteridine analog identified through high-throughput screening as a potent oligonucleotide enhancing compound (OEC).[1][2] This small molecule significantly augments the pharmacological effects of various classes of oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[1][2] Its mechanism of action involves the facilitation of oligonucleotide escape from endosomal entrapment, a critical barrier in oligonucleotide-based therapeutics.[1][3] By modulating intracellular trafficking pathways, this compound promotes the release of oligonucleotides from late endosomes into the cytoplasm and nucleus, thereby increasing their bioavailability at their sites of action.[1][4] This technical guide provides a comprehensive overview of the structure, properties, and biological activity of this compound, including detailed experimental protocols and quantitative data to support its potential application in research and drug development.
Core Properties of this compound
This compound, also known as UNC7938, is a small molecule with the following chemical and physical properties:[5][6]
| Property | Value | Reference |
| Chemical Name | Ethyl (8-((2-(dimethylamino)ethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate | [6] |
| Molecular Formula | C26H28N6O2 | [5] |
| Molecular Weight | 456.54 g/mol | [5] |
| CAS Number | 1347749-97-6 | [5] |
| Appearance | Powder | [5] |
| Purity | ≥95% (HPLC) | [6] |
Mechanism of Action: Facilitating Endosomal Escape
The primary mechanism by which this compound enhances oligonucleotide activity is by promoting their release from endosomal compartments.[1][3] Oligonucleotides typically enter cells via endocytosis and become sequestered in endosomes, limiting their access to targets in the cytosol and nucleus.[3] this compound appears to destabilize the endosomal membrane, leading to the partial release of entrapped oligonucleotides.[1][6]
Studies have shown that treatment with this compound leads to a significant reduction in the co-localization of fluorescently labeled oligonucleotides with the late endosome marker Rab7.[1][4] However, it has minimal effect on co-localization with the lysosomal marker LAMP-1, suggesting a preferential action on late endosomes.[1][4] This targeted release into the cytoplasm allows for subsequent nuclear accumulation of the oligonucleotides, where they can engage with their intended targets.[1][4]
In Vitro Efficacy
This compound has demonstrated significant enhancement of oligonucleotide activity in various in vitro models.
Enhancement of Splice-Switching Oligonucleotide (SSO) Activity
In HeLaLuc705 cells, a reporter cell line used to assess splice-switching, this compound substantially potentiates the effect of an SSO (SSO623).[1]
| Concentration of this compound | Fold Enhancement of SSO Activity | Reference |
| 5 µM | Not specified, but within effective range | [1] |
| 10 µM | 60-fold | [1] |
| 20 µM | 220-fold | [1] |
| 25 µM | Not specified, but within effective range | [1] |
For comparison, a previously identified OEC, Retro-1, provided only an 11-fold enhancement at a much higher concentration of 100 µM.[1]
Broad Applicability
The enhancing effects of this compound are not limited to SSOs. It has also been shown to augment the activity of antisense oligonucleotides and siRNAs.[1][2] Furthermore, it is effective for both uncharged morpholino oligonucleotides and negatively charged oligonucleotides, as well as receptor-targeted oligonucleotide conjugates.[1][4]
In Vivo Studies
The efficacy of this compound has been demonstrated in a transgenic mouse model (EGFP654 mice) designed to report on splice-switching activity through the expression of Enhanced Green Fluorescent Protein (EGFP).[1]
| Animal Model | Treatment | Outcome | Reference |
| EGFP654 Mice | SSO623 followed by a single intravenous injection of this compound (7.5 mg/kg) | Distinct increases in EGFP fluorescence in the liver, kidney, and heart | [1] |
These findings suggest that this compound can enhance the in vivo delivery and activity of oligonucleotides without causing significant toxicity at the tested dose.[2]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on the primary literature.[2]
In Vitro Splice-Switching Luciferase Reporter Assay
This assay quantifies the ability of this compound to enhance the activity of a splice-switching oligonucleotide in a HeLa cell line containing a luciferase reporter gene interrupted by a mutated intron.
Materials:
-
HeLaLuc705 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Splice-switching oligonucleotide (e.g., SSO623)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Luciferase assay reagent
-
96-well plates
-
Luminometer
Protocol:
-
Seed HeLaLuc705 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the splice-switching oligonucleotide for 16-24 hours.
-
Remove the SSO-containing medium and add fresh medium containing various concentrations of this compound (e.g., 5-25 µM).
-
Incubate the cells for an additional 2-4 hours.
-
Wash the cells with PBS.
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to the total protein content of each well.
Cytotoxicity Assay
This assay determines the potential toxic effects of this compound on cells.
Materials:
-
HeLaLuc705 cells (or other relevant cell line)
-
DMEM with 10% FBS
-
This compound
-
Cell viability reagent (e.g., AlamarBlue or CellTiter-Glo)
-
96-well plates
-
Plate reader (fluorometer or luminometer)
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the cells for a period that mimics the exposure in the efficacy assays (e.g., 2-4 hours), followed by a longer incubation in fresh medium (e.g., 24-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the fluorescence or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
In Vivo Administration
This protocol outlines the preparation and administration of this compound for in vivo studies in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes and syringes
Vehicle Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, combine the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Add each solvent sequentially, ensuring the solution is mixed thoroughly after each addition.[1]
-
The final solution should be clear. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.[1]
Administration:
-
The prepared this compound solution can be administered via intravenous injection.[1]
-
The dosage will depend on the specific study design, with 7.5 mg/kg being a previously reported effective dose.[1]
Storage and Stability
Proper storage of this compound is crucial for maintaining its activity.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [7] |
| In Solvent | -80°C | 1 year | [7] |
Conclusion
This compound is a promising small molecule that addresses a major challenge in oligonucleotide therapeutics: endosomal entrapment. Its ability to enhance the intracellular delivery and pharmacological effects of a broad range of oligonucleotides, coupled with its demonstrated in vivo efficacy, makes it a valuable tool for research and a potential candidate for further development as a co-therapeutic agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. High-throughput screening identifies small molecules that enhance the pharmacological effects of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput screening identifies small molecules that enhance the pharmacological effects of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. Protocol Library | Collaborate and Share [protocols.opentrons.com]
UNC7938: A Technical Guide to an Oligonucleotide Enhancing Compound
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oligonucleotide-based therapeutics hold immense promise for treating a wide array of diseases by targeting previously "undruggable" genes. However, a significant bottleneck limiting their clinical efficacy is the entrapment of these macromolecules within endosomal vesicles following cellular uptake. It is estimated that only 1-2% of administered oligonucleotides escape the endosome to reach their cytosolic or nuclear targets. UNC7938 is a small molecule identified through high-throughput screening that acts as an oligonucleotide enhancing compound (OEC). It facilitates the release of oligonucleotides from these endosomal compartments, thereby significantly boosting their pharmacological activity. This technical guide provides an in-depth overview of UNC7938, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and a discussion of its therapeutic potential and limitations.
Core Mechanism of Action: Facilitating Endosomal Escape
UNC7938 is a 3-deazapteridine analog that enhances the efficacy of various classes of oligonucleotides, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and splice-switching oligonucleotides (SSOs).[1][2] Its primary mechanism involves the destabilization of the endosomal membrane, which promotes the release of trapped oligonucleotides into the cytoplasm.[3][4][5]
Unlike classical lysosomotropic agents such as chloroquine, which primarily function by increasing osmotic pressure through proton-sponge effects, UNC7938's action is more targeted.[1][6] It selectively acts on intermediate/late endosomal compartments, specifically multivesicular bodies (MVBs) and Rab7-positive late endosomes, without significantly altering lysosomal pH.[1][2][7] This action occurs after oligonucleotides have trafficked from early endosomes but before they are degraded in lysosomes.[1][8] Evidence suggests that UNC7938 may bind to lysobisphosphatidic acid (LBPA), a lipid predominantly found in the internal vesicles of MVBs, contributing to its site-specific activity.[1] By perturbing the membrane of these crucial sorting compartments, UNC7938 allows oligonucleotides to escape into the cytosol and reach their intracellular targets, dramatically increasing their therapeutic effect.[1][2]
Caption: UNC7938 enhances oligonucleotide escape from late endosomes/MVBs.
Quantitative Data Presentation
The efficacy of UNC7938 has been quantified in both in vitro and in vivo settings. The following tables summarize the key performance metrics.
Table 1: In Vitro Efficacy and Cytotoxicity of UNC7938 and Analogs
| Compound | EC₅₀ (µM)¹ | TC₅₀ (µM)² | Therapeutic Ratio (TC₅₀/EC₅₀) | Notes |
| UNC7938 | 2.6 | 20 | 7.7 | Parental compound.[8] |
| UNC4954 | > 25 | > 50 | - | Inactive analog (carbamate to free amine).[6] |
| UNC5059 | 2.5 | 30 | 12.0 | Pyrrolidine substitution improves ratio.[6] |
| B-48 | 1.5 | 15 | 10.0 | Urea (B33335) derivative with improved ratio.[8] |
| B-116 | 0.8 | 7.3 | 9.1 | More potent urea derivative.[8] |
| B-36 | > 25 | > 50 | - | Inactive urea derivative (morpholine).[6] |
¹EC₅₀ (Half maximal effective concentration): Concentration of the compound that produces 50% of the maximum possible enhancement of SSO-induced luciferase expression in HeLa Luc705 cells.[9] ²TC₅₀ (Half maximal toxic concentration): Concentration of the compound that causes 50% reduction in cell viability, typically measured by Alamar Blue assay.[9]
Table 2: In Vivo Efficacy in mdx Mouse Model of Duchenne Muscular Dystrophy
| Treatment Group | Outcome Measure | Fold Change vs. ASO Alone | Tissue | Time Point |
| ASO + UNC7938 | Exon Skipping | Up to 4.4x | Heart | 72 hours post-treatment[10][11] |
| ASO + UNC7938 | Exon Skipping | 1.59x | - | 4-week treatment[10] |
| ASO + UNC7938 | Dystrophin Restoration | Up to 2.75x | Heart | 2 weeks post 4-week treatment[10][11] |
| ASO + UNC7938 | Dystrophin Restoration | 134% increase (2.34x) | Heart | 3 weeks post-treatment[10] |
Dosing regimen: tcDNA-ASO at 30 mg/kg/week and UNC7938 at 15 mg/kg administered 24 hours after each ASO injection.[10]
Experimental Protocols
Reproducible and well-controlled experiments are critical for evaluating OECs. The following sections detail generalized protocols based on published studies.
In Vitro Evaluation of OEC Activity (Luciferase Reporter Assay)
This assay quantifies the ability of an OEC to enhance the function of a splice-switching oligonucleotide (SSO).
-
Cell Seeding: Plate HeLa Luc705 cells (a stable cell line with a luciferase gene interrupted by an aberrant intron) in 24-well plates at a density of ~50,000 cells per well and allow them to attach overnight.[12]
-
Oligonucleotide Incubation: Treat cells with the SSO (e.g., 100 nM SSO623) for 16 hours in standard culture medium (DMEM + 10% FBS). Include a mismatched oligonucleotide as a negative control.[12]
-
OEC Treatment: Remove the oligonucleotide-containing medium, rinse the cells, and add fresh medium containing various concentrations of the OEC (e.g., UNC7938) for 2-4 hours.[12]
-
Recovery and Expression: Remove the OEC-containing medium, rinse the cells, and incubate in fresh medium for an additional 4-24 hours to allow for luciferase protein expression.[6][12]
-
Lysis and Measurement: Rinse cells with PBS, lyse them, and measure luciferase activity using a luminometer. Normalize luciferase activity to total cell protein content.[12]
-
Cytotoxicity Assessment (Parallel Plate): In a separate plate seeded and treated under identical conditions, assess cell viability using an Alamar Blue or similar assay to determine TC₅₀ values.[6][9]
Caption: Workflow for in vitro evaluation of UNC7938 efficacy and toxicity.
In Vivo Evaluation in mdx Mouse Model
This protocol assesses the ability of UNC7938 to enhance ASO-mediated exon skipping and dystrophin restoration in a mouse model of Duchenne muscular dystrophy.
-
Animal Model: Use adult mdx mice (C57BL/10ScSc-Dmdmdx/J), a common model for DMD.[10]
-
Compound Preparation:
-
Dosing Regimen (Example Short-Term):
-
Administer the ASO intravenously at a dose of 30 mg/kg once per week for four weeks.
-
24 hours after each ASO injection, administer UNC7938 intravenously at a dose of 15 mg/kg.[10]
-
Include control groups: saline, ASO alone, and UNC7938 alone.
-
-
Tissue Collection: Euthanize mice at desired time points (e.g., two weeks after the final injection). Collect tissues of interest, particularly heart, diaphragm, quadriceps, and triceps, as well as liver and kidney for toxicity analysis.[10]
-
Endpoint Analysis:
-
Exon Skipping: Extract RNA from muscle tissues and quantify the level of exon 23 skipping using RT-PCR.
-
Dystrophin Protein Restoration: Perform Western blotting or immunohistochemistry on muscle tissue lysates to quantify the amount of restored dystrophin protein.[10]
-
Toxicity: Conduct histopathological analysis of H&E-stained liver and kidney sections to assess for any compound-related tissue damage.[10]
-
Caption: Workflow for in vivo evaluation of UNC7938 in the mdx mouse model.
Essential Controls for Oligonucleotide Experiments
To ensure data robustness and rule out off-target effects, the following controls are considered a minimum requirement for oligonucleotide research.[13][14]
-
Multiple On-Target Oligonucleotides: Use at least two different oligonucleotide sequences that target the same RNA to ensure the observed phenotype is not sequence-specific.[13]
-
Mismatch Control: An oligonucleotide with the same chemistry and length as the active sequence but with 3-4 base mismatches to disrupt binding to the target RNA.
-
Scrambled Control: An oligonucleotide with the same base composition as the active sequence but in a randomized order that has no known biological target.[14]
-
Dose-Response Curves: Always perform titrations of the oligonucleotide and the OEC to determine EC₅₀/IC₅₀ values and to identify the optimal therapeutic window.[13]
Therapeutic Potential and Challenges
Benefits and Advantages
-
Broad Applicability: As a separate small molecule, UNC7938 can potentially be co-administered with any type of oligonucleotide therapeutic (charged or uncharged) without requiring chemical conjugation to each drug candidate.[10]
-
Significant Efficacy Boost: By overcoming the primary delivery barrier of endosomal entrapment, UNC7938 can dramatically increase the potency of oligonucleotide drugs, potentially allowing for lower doses, reduced cost, and improved therapeutic outcomes.[1][10]
-
Promising In Vivo Data: Successful proof-of-concept in the mdx mouse model, including normalization of cardiac function in a long-term study, highlights its potential for treating genetic neuromuscular disorders.[10][11]
Limitations and Challenges
-
Therapeutic Window: There is a narrow window between the concentrations required for effective endosomal disruption and those that cause cytotoxicity.[3][5] High concentrations can lead to increased plasma membrane permeability and cell death.[8] While in vivo studies at therapeutic doses have not shown significant organ toxicity, the potential for off-target membrane effects remains a concern.[5][10]
-
Pharmacokinetics: As a separate compound, the pharmacokinetics and biodistribution of UNC7938 must be carefully matched with that of the co-administered oligonucleotide to ensure both are present at the target tissue at the same time.
-
Mechanism of Toxicity: While toxicity at high concentrations is known to be caspase-independent, a complete understanding of the off-target effects at a molecular level is still under investigation.[8]
Conclusion
UNC7938 is a potent oligonucleotide enhancing compound that addresses the critical challenge of endosomal escape in nucleic acid-based therapies. By selectively destabilizing the membranes of late endosomes, it significantly amplifies the pharmacological activity of ASOs and other oligonucleotides in both in vitro and in vivo models. While the therapeutic window and potential for off-target toxicity require careful consideration and further investigation, the development of OECs like UNC7938 and its more optimized analogs represents a highly promising strategy to unlock the full therapeutic potential of oligonucleotide medicines. This approach could lead to more effective treatments for a wide range of genetic and acquired diseases.
References
- 1. Chemical Manipulation of the Endosome Trafficking Machinery: Implications for Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aobious.com [aobious.com]
- 4. Cytosolic Delivery of Macromolecules in Live Human Cells Using the Combined Endosomal Escape Activities of a Small Molecule and Cell Penetrating Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Endosomal escape and cytosolic penetration of macromolecules mediated by synthetic delivery agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Structure–activity relationships and cellular mechanism of action of small molecules that enhance the delivery of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oligonucleotide Enhancing Compound Increases Tricyclo-DNA Mediated Exon-Skipping Efficacy in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecules to improve the efficacy of tricyclo-DNA antisense oligonucleotides in mdx mice - Institut de Myologie [institut-myologie.org]
- 12. researchgate.net [researchgate.net]
- 13. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
Unlocking the Potential of Oligonucleotide Therapeutics: A Technical Guide to UNC10217938A-Mediated Intracellular Trafficking Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic promise of oligonucleotides, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and splice-switching oligonucleotides (SSOs), is often hampered by their inefficient delivery to subcellular sites of action. A primary obstacle is the entrapment of these macromolecules within endosomal compartments following cellular uptake. This technical guide details the mechanism and application of UNC10217938A, a 3-deazapteridine analog identified through high-throughput screening, which significantly enhances the pharmacological effects of oligonucleotides by modulating their intracellular trafficking. This compound facilitates the release of oligonucleotides from late endosomes, thereby increasing their cytosolic and nuclear bioavailability and enhancing their therapeutic efficacy. This document provides a comprehensive overview of the quantitative effects, experimental protocols, and the underlying mechanism of this compound.
Introduction
Oligonucleotide-based therapeutics represent a powerful modality for targeting a wide range of diseases by modulating gene expression. Despite their potential, the clinical translation of many oligonucleotide candidates is limited by poor intracellular delivery and subsequent sequestration in endo-lysosomal pathways. This "endosomal escape" problem is a critical bottleneck in the field. Small molecules that can enhance the release of oligonucleotides from these compartments into the cytosol and nucleus are therefore of significant interest. This compound has emerged as a potent oligonucleotide enhancer that addresses this challenge.[1][2][3][4]
Mechanism of Action of this compound
This compound, a 3-deazapteridine analog, enhances the efficacy of various types of oligonucleotides, including negatively charged and uncharged morpholino oligonucleotides, by promoting their release from endosomal vesicles.[1][2] Cellular studies have demonstrated that exposure to this compound leads to a significant reduction in the co-localization of fluorescently labeled oligonucleotides with the late endosome marker Rab7.[1] However, it has minimal effect on their co-localization with the lysosomal marker LAMP-1.[1] This suggests that this compound acts primarily on late endosomes, inducing the partial release of their oligonucleotide cargo into the cytosol, which is then followed by accumulation in the nucleus.[1][5]
Signaling Pathway and Intracellular Trafficking
The following diagram illustrates the proposed mechanism of this compound in modulating the intracellular trafficking of oligonucleotides.
Quantitative Data
This compound has been shown to significantly enhance the activity of oligonucleotides in a dose-dependent manner. The following tables summarize the key quantitative findings from cellular and in vivo studies.
In Vitro Efficacy of this compound
| Cell Line | Oligonucleotide Type | Concentration of this compound | Fold Enhancement of Activity | Reference |
| HelaLuc705 | Splice Switching Oligo (SSO) | 5-25 µM | Effective Range | [1] |
| HelaLuc705 | Splice Switching Oligo (SSO) | 10 µM | 60-fold | [5][6] |
| HelaLuc705 | Splice Switching Oligo (SSO) | 20 µM | 220-fold | [5][6] |
Data compared to SSO treatment alone.
Comparison with other Enhancer Compounds
| Compound | Concentration | Fold Enhancement of SSO Activity | Reference |
| This compound | 10 µM | 60-fold | [5][6] |
| This compound | 20 µM | 220-fold | [5][6] |
| Retro-1 | 100 µM | 11-fold | [5][6] |
In Vivo Efficacy of this compound
| Animal Model | Oligonucleotide | This compound Dose | Observed Effect | Reference |
| EGFP654 Mice | SSO623 | 7.5 mg/kg (IV) | Distinct increases in EGFP fluorescence in liver, kidney, and heart | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound, based on the study by Yang et al. (2015).
Splice-Switching Oligonucleotide (SSO) Luciferase Reporter Assay
This assay quantifies the ability of this compound to enhance the function of an SSO designed to correct a splicing defect in a luciferase reporter gene.
Materials:
-
HelaLuc705 cells (containing a stably integrated luciferase gene with an intron that disrupts the reading frame)
-
Splice-switching oligonucleotide (SSO) targeting the aberrant splice site
-
This compound
-
Opti-MEM reduced-serum medium
-
Lipofectamine 2000 (for positive control)
-
Luciferase assay reagent
-
Protein assay reagent (e.g., BCA or Bradford)
Protocol:
-
Seed HelaLuc705 cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat cells with the SSO at a final concentration of 25 nM in Opti-MEM for 4 hours.
-
Remove the SSO-containing medium and replace it with fresh complete medium.
-
Add this compound at various concentrations (e.g., 0-25 µM) to the cells and incubate for 18-24 hours.
-
As a positive control, transfect a separate set of cells with the SSO using Lipofectamine 2000 according to the manufacturer's protocol.
-
After the incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
Measure the total protein concentration in each well to normalize the luciferase activity.
-
Calculate the fold enhancement by dividing the normalized luciferase activity of the this compound-treated group by that of the SSO-only group.
Experimental Workflow for SSO Assay
Confocal Microscopy for Intracellular Trafficking
This method visualizes the subcellular localization of fluorescently labeled oligonucleotides in the presence or absence of this compound.
Materials:
-
HeLa cells
-
Fluorescently labeled oligonucleotide (e.g., TAMRA-labeled ASO)
-
This compound
-
Antibodies against endosomal markers (e.g., anti-Rab7 for late endosomes, anti-LAMP-1 for lysosomes)
-
Fluorescently labeled secondary antibodies
-
Hoechst stain (for nuclear counterstaining)
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Confocal microscope
Protocol:
-
Seed HeLa cells on glass coverslips in a 24-well plate.
-
Treat cells with the TAMRA-labeled oligonucleotide for 4 hours.
-
Wash the cells and add fresh medium containing this compound (e.g., 10 µM) or vehicle control. Incubate for an additional 4 hours.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies against Rab7 or LAMP-1 overnight at 4°C.
-
Wash and incubate with the corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain the nuclei with Hoechst stain.
-
Mount the coverslips on microscope slides and image using a confocal microscope.
-
Analyze the co-localization of the TAMRA-oligonucleotide signal with the endosomal markers.
Conclusion
This compound is a valuable research tool and a promising lead compound for adjunct therapy to enhance the efficacy of oligonucleotide-based drugs. Its ability to facilitate the escape of oligonucleotides from late endosomes addresses a major delivery challenge in the field. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate and utilize this compound in their own studies. Further exploration of the precise molecular targets and the full toxicological profile of this compound and its analogs will be crucial for its potential clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound ADC linker - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. academic.oup.com [academic.oup.com]
- 5. High-throughput screening identifies small molecules that enhance the pharmacological effects of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
The Role of UNC10217938A in Enhancing Gene Silencing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC10217938A is a novel small molecule that acts as a potent oligonucleotide enhancing compound (OEC). It is a 3-deazapteridine analog that facilitates the cellular uptake and endosomal escape of various gene silencing oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). By increasing the bioavailability of these therapeutic molecules at their intracellular sites of action, this compound significantly amplifies their gene silencing effects. This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental protocols related to this compound, offering a valuable resource for researchers and professionals in the field of gene therapy and drug development.
Introduction
The therapeutic potential of oligonucleotides, such as ASOs and siRNAs, is often limited by their poor cellular uptake and subsequent sequestration within endosomal compartments. This entrapment prevents the oligonucleotides from reaching their targets in the cytoplasm and nucleus, thereby reducing their efficacy. This compound addresses this critical bottleneck by promoting the release of oligonucleotides from endosomes, a process known as endosomal escape. This enhancement of intracellular delivery leads to a more pronounced and sustained gene silencing effect.
Mechanism of Action
This compound enhances the pharmacological effects of oligonucleotides by modulating their intracellular trafficking and facilitating their release from endosomes.[1][2] The primary mechanism involves increasing the permeability of endosomal membranes, which allows the entrapped oligonucleotides to escape into the cytoplasm and subsequently translocate to the nucleus where they can engage with their target messenger RNA (mRNA).
Studies have shown that exposure of cells to this compound leads to a significant reduction in the co-localization of fluorescently labeled oligonucleotides with the late endosome marker Rab7.[1] However, it has little effect on the co-localization with the lysosomal marker LAMP-1, suggesting that this compound-mediated release occurs from late endosomes before their fusion with lysosomes.[1] This targeted release from a non-degradative compartment is crucial for preserving the integrity and activity of the oligonucleotides.
The structure-activity relationship studies of this compound and its analogs have highlighted the importance of its lipophilic aromatic groups, the tertiary nitrogen, and the carbamate (B1207046) moiety for its activity.[3][4] These chemical features are believed to be critical for the molecule's interaction with and destabilization of the endosomal membrane.
Data Presentation
The efficacy of this compound in enhancing the activity of splice-switching oligonucleotides (SSOs) has been quantified in various studies. The following tables summarize the key quantitative data.
| Concentration of this compound | Fold Enhancement of SSO Activity | Reference |
| 5 µM | Substantial Enhancement | [1] |
| 10 µM | 60-fold | [1][5] |
| 20 µM | 220-fold | [1][5] |
| 25 µM | Substantial Enhancement | [1] |
Table 1: In Vitro Efficacy of this compound on SSO Activity. Data from studies using HelaLuc705 cells show a significant, dose-dependent enhancement of SSO-mediated luciferase induction.
| Treatment Group | EGFP Fluorescence Increase | Reference |
| SSO623 + this compound (7.5 mg/kg) | Distinct increases in liver, kidney, and heart | [1] |
Table 2: In Vivo Efficacy of this compound in EGFP654 Mice. Systemic administration of this compound following SSO treatment leads to enhanced EGFP expression in various tissues.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published research.
In Vitro Splice-Switching Oligonucleotide (SSO) Activity Assay
This protocol is adapted from the methods used to assess the enhancement of SSO activity by this compound in HelaLuc705 reporter cells.
Objective: To quantify the ability of this compound to enhance the splice-switching activity of an SSO, leading to the expression of a luciferase reporter gene.
Materials:
-
HelaLuc705 cells (stably transfected with a luciferase gene interrupted by an aberrant intron)
-
Splice-switching oligonucleotide (SSO) targeting the aberrant splice site
-
This compound (dissolved in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Luciferase assay reagent
-
Luminometer
-
96-well cell culture plates
Procedure:
-
Seed HelaLuc705 cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
On the following day, treat the cells with the SSO at a predetermined concentration (e.g., 100 nM) in fresh DMEM with 10% FBS.
-
Incubate the cells with the SSO for 16-24 hours.
-
Remove the SSO-containing medium and wash the cells once with PBS.
-
Add fresh DMEM with 10% FBS containing various concentrations of this compound (e.g., 0-30 µM). A vehicle control (DMSO) should be included.
-
Incubate the cells with this compound for a defined period (e.g., 4 hours).
-
Remove the this compound-containing medium and wash the cells twice with PBS.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize luciferase activity to total protein concentration for each well to account for variations in cell number.
-
Calculate the fold enhancement of SSO activity by dividing the luciferase activity in the presence of this compound by the activity in the absence of the compound.
In Vivo Evaluation of this compound Efficacy
This protocol is based on studies conducted in the EGFP654 transgenic mouse model to assess the in vivo enhancement of SSO activity.
Objective: To determine if systemic administration of this compound can enhance the in vivo activity of an SSO, leading to increased EGFP expression in various tissues.
Materials:
-
EGFP654 transgenic mice
-
Splice-switching oligonucleotide (SSO623)
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Sterile PBS
-
Anesthesia
-
Tissue collection and processing reagents (for histology or RNA analysis)
-
Fluorescence microscope
Procedure:
-
Administer the SSO (e.g., 25 mg/kg) to EGFP654 mice via intraperitoneal (IP) injection for two consecutive days.
-
One day after the final SSO injection, administer this compound (e.g., 7.5 mg/kg) or vehicle intravenously (IV).
-
After a predetermined time (e.g., 24-48 hours), euthanize the mice.
-
Harvest relevant tissues (e.g., liver, kidney, heart, spleen).
-
For fluorescence microscopy, fix the tissues in 4% paraformaldehyde, cryoprotect in sucrose, and prepare frozen sections.
-
For RNA analysis, snap-freeze the tissues in liquid nitrogen and store at -80°C until RNA extraction.
-
Analyze the tissue sections for EGFP fluorescence using a fluorescence microscope.
-
Quantify EGFP expression levels through image analysis or by measuring EGFP mRNA levels using quantitative real-time PCR (qRT-PCR) from the extracted RNA.
-
Compare the EGFP expression in mice treated with both SSO and this compound to those treated with SSO and vehicle alone.
Visualizations
The following diagrams illustrate the key processes involved in the action of this compound.
Caption: Workflow of this compound-mediated enhancement of oligonucleotide delivery.
Caption: High-level overview of in vitro and in vivo experimental workflows.
Conclusion
This compound represents a significant advancement in the field of oligonucleotide therapeutics. By effectively overcoming the challenge of endosomal entrapment, it substantially enhances the gene silencing activity of ASOs and siRNAs. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound in various research and therapeutic applications. Further investigation into the precise molecular interactions and the optimization of its in vivo delivery will continue to be important areas of research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound ADC linker - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Structure–activity relationships and cellular mechanism of action of small molecules that enhance the delivery of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships and cellular mechanism of action of small molecules that enhance the delivery of oligonucleotides. | University of Kentucky College of Arts & Sciences [chem.as.uky.edu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Preliminary Investigation of UNC10217938A: A Novel Oligonucleotide Enhancing Compound
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary findings on UNC10217938A, a novel small molecule identified as a potent oligonucleotide enhancing compound (OEC). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in strategies to improve the intracellular delivery and efficacy of oligonucleotide-based therapeutics.
Core Compound Details
This compound, also referred to as UNC7938, is a 3-deazapteridine analog.[1][2][3] Its primary function is to augment the pharmacological effects of various classes of oligonucleotides, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and splice-switching oligonucleotides (SSOs).[1][2][4]
| Property | Value |
| Chemical Formula | C₂₆H₂₈N₆O₂ |
| Molecular Weight | 456.54 g/mol |
| CAS Number | 1347749-97-6 |
Mechanism of Action
The core mechanism of this compound revolves around enhancing the endosomal escape of oligonucleotides.[5][6] Oligonucleotides typically enter cells through endocytosis but often become trapped within endosomal compartments, limiting their access to cytosolic and nuclear targets.[5][7] this compound facilitates the release of these oligonucleotides from late endosomes into the cytoplasm, thereby increasing their bioavailability and therapeutic effect.[1][8] This is achieved by modulating the intracellular trafficking of the oligonucleotides.[1][2] Studies have shown that treatment with this compound leads to a significant reduction in the co-localization of oligonucleotides with the late endosome marker Rab7, while having minimal effect on their co-localization with the lysosomal marker LAMP-1.[1][8]
Signaling Pathway and Intracellular Trafficking
The following diagram illustrates the proposed mechanism of action for this compound in enhancing oligonucleotide delivery.
Caption: Mechanism of this compound in facilitating endosomal escape of oligonucleotides.
In Vitro Efficacy
This compound has demonstrated significant enhancement of oligonucleotide activity in cell-based assays. In HeLaLuc705 cells, a model system for evaluating splice-switching oligonucleotides, this compound substantially increased luciferase induction.[4]
| Concentration of this compound | Fold Enhancement of SSO Activity |
| 10 µM | 60-fold |
| 20 µM | 220-fold |
Data sourced from studies on splice-switching oligonucleotides (SSO).[1]
Notably, the enhancing effects of this compound are significantly more potent than other known OECs like Retro-1, which showed only an 11-fold enhancement at a much higher concentration of 100 µM.[1] The compound is effective for both negatively charged and uncharged oligonucleotides, as well as for receptor-targeted oligonucleotide conjugates.[1][8]
In Vivo Studies
The efficacy of this compound has also been evaluated in animal models. In EGFP654 mice, systemic administration of a splice-switching oligonucleotide (SSO623) followed by an intravenous injection of this compound (7.5 mg/kg) resulted in a marked increase in EGFP fluorescence in the liver, kidney, and heart.[1]
Experimental Protocols
In Vitro Splice-Switching Assay
This protocol is based on the methodology used to assess the enhancement of splice-switching oligonucleotide (SSO) activity by this compound.
Objective: To quantify the enhancement of SSO-mediated luciferase induction by this compound in HeLaLuc705 cells.
Materials:
-
HeLaLuc705 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Splice-switching oligonucleotide (SSO) targeting the aberrant splice site in the luciferase gene
-
This compound
-
Luciferase assay reagent
-
96-well plates
-
Luminometer
Procedure:
-
Seed HeLaLuc705 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Prepare a solution of the SSO in serum-free DMEM.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Remove the growth medium from the cells and wash with PBS.
-
Add the SSO solution to the cells, followed by the addition of the this compound dilutions. Include control wells with SSO alone and cells alone.
-
Incubate the cells for a defined period (e.g., 4 hours).
-
Replace the treatment medium with fresh DMEM containing 10% FBS and incubate for an additional 24-48 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize luciferase activity to total protein concentration for each well.
-
Calculate the fold enhancement by dividing the luciferase activity in the presence of this compound by the activity with SSO alone.
Experimental Workflow
Caption: Workflow for the in vitro splice-switching assay.
In Vivo Efficacy Study
This protocol outlines the general procedure for assessing the in vivo efficacy of this compound in a mouse model.
Objective: To evaluate the ability of this compound to enhance the in vivo activity of an SSO in EGFP654 transgenic mice.
Materials:
-
EGFP654 transgenic mice
-
Splice-switching oligonucleotide (SSO623)
-
This compound
-
Vehicle solution (e.g., 5% PEG400 in saline)
-
Anesthesia
-
Fluorescence microscope
-
Tissue homogenization equipment
-
RT-qPCR reagents and instrument
Procedure:
-
Administer the SSO623 to the mice via a suitable route (e.g., intravenous or intraperitoneal injection).
-
After a predetermined time (e.g., 24 hours), administer this compound (7.5 mg/kg) or vehicle control intravenously.[7]
-
After an additional 24-48 hours, euthanize the mice and harvest tissues of interest (e.g., liver, kidney, heart).
-
For fluorescence imaging, fix a portion of the tissues in paraformaldehyde, prepare cryosections, and visualize EGFP fluorescence under a microscope.
-
For quantitative analysis, extract total RNA from another portion of the tissues.
-
Perform RT-qPCR to quantify the levels of correctly spliced EGFP mRNA relative to a housekeeping gene.
-
Compare the EGFP expression levels between the this compound-treated group and the vehicle control group.
Summary and Future Directions
This compound is a promising oligonucleotide enhancing compound with a clear mechanism of action centered on promoting endosomal escape. Its potent in vitro and in vivo activity suggests its potential as a valuable tool to improve the therapeutic efficacy of a wide range of oligonucleotide-based drugs. Further research is warranted to fully elucidate its structure-activity relationships, optimize its pharmacokinetic and toxicological profiles, and explore its applicability to a broader range of disease models and therapeutic oligonucleotides. The narrow window between effective and toxic concentrations observed for some related compounds highlights the need for careful dose-response studies.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound ADC linker - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. TARGETMOL CHEMICALS INC this compound HCL 5MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. aobious.com [aobious.com]
- 7. US20170130222A1 - Small molecules that enhance the activity of oligonucleotides - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Novel Family of Small Molecules that Enhance the Intracellular Delivery and Pharmacological Effectiveness of Antisense and Splice Switching Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for UNC10217938A in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC10217938A is a 3-deazapteridine analog that significantly enhances the in vitro and in vivo efficacy of various oligonucleotides, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and splice-switching oligonucleotides (SSOs).[1][2] Its mechanism of action involves facilitating the release of oligonucleotides from endosomal compartments, thereby increasing their cytosolic and nuclear bioavailability and enhancing their therapeutic effects.[1][3] These application notes provide detailed protocols for in vitro experiments designed to evaluate and utilize the oligonucleotide-enhancing properties of this compound.
Mechanism of Action
Oligonucleotides primarily enter cells through endocytosis, a process that often leads to their sequestration and degradation in the endo-lysosomal pathway, limiting their access to intracellular targets.[3][4][5] this compound addresses this delivery challenge by promoting the escape of oligonucleotides from late endosomes into the cytoplasm.[1][6] This is evidenced by a reduction in the co-localization of fluorescently labeled oligonucleotides with the late endosome marker Rab7 upon treatment with this compound.[1][7] The enhanced cytosolic and nuclear accumulation of oligonucleotides allows for more effective engagement with their respective targets.[1][6]
Quantitative Data Summary
The following table summarizes the quantitative enhancement of oligonucleotide activity by this compound in a luciferase induction assay using HelaLuc705 cells and a splice-switching oligonucleotide (SSO).
| Concentration of this compound | Fold Enhancement of Luciferase Induction (compared to SSO alone) | Reference |
| 5-25 µM | Strong enhancement observed | [1][8] |
| 10 µM | 60-fold | [1] |
| 20 µM | 220-fold | [1] |
Experimental Protocols
Splice-Switching Oligonucleotide (SSO) Mediated Luciferase Induction Assay
This protocol is designed to quantify the enhancing effect of this compound on the activity of a splice-switching oligonucleotide in a reporter cell line.
Materials:
-
HelaLuc705 cells
-
Splice-switching oligonucleotide (SSO) targeting a specific sequence in the luciferase reporter gene
-
This compound (stock solution in DMSO)
-
DMEM medium with 10% FBS
-
Luciferase assay reagent
-
Protein assay reagent (e.g., BCA or Bradford)
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed HelaLuc705 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Oligonucleotide Incubation: The following day, incubate the cells with the SSO (e.g., 100 nM) in fresh DMEM with 10% FBS for 16 hours. Include a negative control with a mismatched oligonucleotide.
-
Compound Treatment:
-
Remove the oligonucleotide-containing medium and rinse the cells.
-
Add fresh medium containing this compound at various concentrations (e.g., 5, 10, 20 µM). Include a vehicle control (DMSO).
-
Incubate for 2 hours.[3]
-
-
Recovery: Remove the medium containing this compound, rinse the cells, and add fresh complete medium. Incubate for an additional 4 hours.[3]
-
Cell Lysis and Assay:
-
Rinse the cells twice with PBS.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Measure the total protein concentration of each lysate.
-
-
Data Analysis: Normalize the luciferase activity to the total protein concentration. Calculate the fold enhancement by dividing the normalized luciferase activity of the this compound-treated cells by that of the cells treated with SSO alone.
Antisense Oligonucleotide (ASO) Mediated Knockdown of MDR1
This protocol assesses the ability of this compound to enhance the knockdown of a target gene, in this case, MDR1, by an antisense oligonucleotide.
Materials:
-
NIH-3T3-MDR1 cells
-
Anti-MDR1 gapmer oligonucleotide
-
This compound (stock solution in DMSO)
-
DMEM medium with 10% FBS
-
PE-conjugated anti-P-glycoprotein (Pgp) antibody
-
Flow cytometer
Procedure:
-
Oligonucleotide Incubation: Incubate NIH-3T3-MDR1 cells overnight with the anti-MDR1 gapmer oligonucleotide (e.g., 100 nM) in DMEM with 10% FBS.[3]
-
Compound Treatment:
-
Remove the oligonucleotide-containing medium and rinse the cells.
-
Add fresh medium containing this compound (e.g., 10 µM) for 2 hours.[3]
-
-
Recovery: Remove the medium containing this compound and continue to incubate the cells in fresh complete medium for 48 hours.[3]
-
Staining and Flow Cytometry:
-
Harvest the cells and stain with a PE-conjugated anti-Pgp antibody according to the manufacturer's instructions.
-
Analyze the cell surface expression of Pgp by flow cytometry.
-
-
Data Analysis: Compare the mean fluorescence intensity of the Pgp signal in cells treated with the ASO and this compound to cells treated with the ASO alone to determine the enhancement of knockdown.
Confocal Microscopy for Intracellular Trafficking
This protocol allows for the visualization of the effect of this compound on the subcellular localization of fluorescently labeled oligonucleotides.
Materials:
-
Cells of interest (e.g., HeLa)
-
Fluorescently labeled oligonucleotide (e.g., TAMRA-oligonucleotide)
-
This compound (stock solution in DMSO)
-
Cell culture medium
-
Hoechst 33342 for nuclear staining (optional)
-
Confocal microscope with an environmental chamber
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes suitable for confocal microscopy.
-
Oligonucleotide Incubation: Incubate the cells with the fluorescently labeled oligonucleotide for a sufficient time to allow for uptake (e.g., 4-16 hours).
-
Compound Treatment: Add this compound to the medium and incubate for various time points (e.g., 30 minutes, 1 hour, 2 hours).
-
Imaging:
-
If desired, stain the nuclei with Hoechst 33342.
-
Examine the live cells using a confocal microscope, maintaining physiological conditions (temperature and CO2).
-
Acquire images of the fluorescent oligonucleotide signal and, if applicable, organelle markers or nuclear stain.
-
-
Image Analysis: Analyze the images to assess the co-localization of the oligonucleotide with specific endosomal markers or its accumulation in the cytosol and nucleus.
Conclusion
This compound is a valuable tool for enhancing the delivery and efficacy of oligonucleotides in in vitro settings. The provided protocols offer standardized methods to quantify its enhancing effects and to visualize its impact on the intracellular trafficking of oligonucleotides. These experiments are crucial for the pre-clinical evaluation of oligonucleotide-based therapeutics and for mechanistic studies of endosomal escape.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound ADC linker - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. academic.oup.com [academic.oup.com]
- 4. US20170130222A1 - Small molecules that enhance the activity of oligonucleotides - Google Patents [patents.google.com]
- 5. A Novel Family of Small Molecules that Enhance the Intracellular Delivery and Pharmacological Effectiveness of Antisense and Splice Switching Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. targetmol.cn [targetmol.cn]
Application Notes and Protocols for UNC10217938A-Mediated Antisense Oligonucleotide Delivery In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC10217938A is a 3-deazapteridine analog that has been identified as a potent enhancer of oligonucleotide activity, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[1][2] Its mechanism of action involves facilitating the release of oligonucleotides from endosomal compartments, thereby increasing their cytosolic and nuclear bioavailability to interact with their target RNA.[1][2] This document provides detailed application notes and protocols for the use of this compound to enhance ASO delivery and efficacy in vivo, based on currently available data.
Mechanism of Action
This compound enhances the pharmacological effects of oligonucleotides by modulating their intracellular trafficking. Following endocytosis, oligonucleotides are often sequestered in late endosomes and lysosomes, preventing them from reaching their targets in the cytoplasm and nucleus. This compound promotes the partial release of these oligonucleotides from late endosomes into the cytosol, leading to subsequent nuclear accumulation and enhanced target engagement.[1][2] This is supported by findings that show a significant reduction in the co-localization of fluorescently labeled oligonucleotides with the late endosome marker Rab7 in the presence of this compound, while co-localization with the lysosomal marker LAMP-1 is less affected.[1][2]
Caption: Mechanism of this compound in enhancing ASO activity.
Data Presentation
In Vitro Efficacy of this compound
The potency of this compound in enhancing the activity of a splice-switching oligonucleotide (SSO) has been demonstrated in HelaLuc705 cells. The following table summarizes the enhancement of luciferase induction compared to SSO alone and the previously identified enhancer, Retro-1.
| Compound | Concentration (µM) | Fold Enhancement of SSO Activity |
| This compound | 10 | 60 |
| This compound | 20 | 220 |
| Retro-1 | 100 | 11 |
Data sourced from MedchemExpress, referencing Yang B, et al. Nucleic Acids Res. 2015.[1][2]
In Vivo Efficacy of this compound
A proof-of-concept in vivo study was conducted using EGFP654 transgenic mice, which express a mutated EGFP gene that can be corrected by a splice-switching oligonucleotide (SSO623) to produce functional EGFP protein.
| Animal Model | Treatment | This compound Dose | Route of Administration | Observed Outcome |
| EGFP654 Mice | SSO623 followed by this compound | 7.5 mg/kg | Intravenous (IV) | Distinct increases in EGFP fluorescence in liver, kidney, and heart |
Data sourced from MedchemExpress, referencing Yang B, et al. Nucleic Acids Res. 2015.[1]
Experimental Protocols
In Vivo Formulation of this compound
A clear solution of this compound for in vivo administration can be prepared as follows:
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
To prepare the final injection solution, mix the components in the following ratio:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Add each solvent sequentially and mix thoroughly between each addition to ensure a clear solution. The final concentration should be ≥ 1 mg/mL.[3]
In Vivo Administration of this compound with an Antisense Oligonucleotide
This protocol is based on the study by Yang et al. (2015) in EGFP654 mice.[1][3]
Materials:
-
EGFP654 transgenic mice
-
Splice-switching oligonucleotide (SSO623)
-
This compound formulated for in vivo administration
-
Sterile syringes and needles for intravenous injection
Protocol:
-
Administer the splice-switching oligonucleotide (SSO623) to the EGFP654 mice. The original study does not specify the dose and timing of SSO623 administration prior to this compound treatment. Researchers should optimize this based on the pharmacokinetic properties of their specific ASO.
-
Following ASO administration, administer this compound at a dose of 7.5 mg/kg via intravenous injection.[1]
-
Monitor the animals for any adverse effects.
-
At desired time points post-administration, euthanize the animals and harvest tissues of interest (e.g., liver, kidney, heart).
-
Analyze the tissues for the desired endpoint, such as EGFP fluorescence for splice-switching efficacy. This can be done through fluorescence microscopy of tissue sections or quantitative analysis of EGFP protein levels.[3]
References
Application Notes and Protocols for UNC10217938A-Enhanced Oligonucleotide Delivery in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC10217938A is a 3-deazapteridine analog that has been identified as a potent enhancer of oligonucleotide delivery in vitro and in vivo.[1] It facilitates the release of various types of oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), from endosomal compartments, thereby increasing their cytosolic and nuclear bioavailability and pharmacological activity.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture, including recommended concentrations, experimental workflows, and relevant quantitative data.
Mechanism of Action
This compound enhances the efficacy of oligonucleotides by modulating their intracellular trafficking.[1] Following endocytosis, oligonucleotides are often sequestered in late endosomes and lysosomes, leading to degradation and limiting their access to target RNAs in the cytoplasm and nucleus.[3] this compound promotes the partial release of these oligonucleotides from late endosomes into the cytosol.[1] This is evidenced by a significant reduction in the co-localization of fluorescently labeled oligonucleotides with the late endosome marker Rab7, while having minimal effect on their co-localization with the lysosomal marker LAMP-1.[1][4]
Caption: this compound signaling pathway in oligonucleotide delivery.
Quantitative Data
The following table summarizes the effective concentrations and cytotoxicity of this compound in various cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and oligonucleotide.
| Cell Line | Assay Type | Parameter | Value | Reference |
| HeLaLuc705 | Luciferase Induction (SSO) | Effective Concentration Range | 5-25 µM | [1] |
| HeLaLuc705 | Luciferase Induction (SSO) | 60-fold enhancement | 10 µM | [1] |
| HeLaLuc705 | Luciferase Induction (SSO) | 220-fold enhancement | 20 µM | [1] |
| Vero | Cytotoxicity (CellTiter-Glo) | CC50 (72h) | 0.7 µM | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound in sterile DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.57 mg of this compound (MW: 456.54 g/mol ) in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles.
Protocol for Enhancing Splice-Switching Oligonucleotide (SSO) Activity using a Luciferase Reporter Assay in HeLaLuc705 Cells
This protocol is adapted from studies demonstrating the enhancement of SSO-mediated luciferase induction.[3]
Materials:
-
HeLaLuc705 cells (stably expressing a luciferase reporter gene responsive to the SSO)
-
Splice-Switching Oligonucleotide (SSO) targeting the luciferase pre-mRNA
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
24-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HeLaLuc705 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Oligonucleotide Pre-incubation: The following day, replace the medium with fresh complete medium containing the SSO at the desired concentration. Incubate the cells overnight.
-
This compound Treatment:
-
Prepare working solutions of this compound in complete medium. A typical concentration range to test is 5-25 µM.[1] Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
Remove the SSO-containing medium and wash the cells once with PBS.
-
Add the medium containing this compound or vehicle control to the respective wells.
-
Incubate for a short period, for example, 2 hours.[3]
-
-
Recovery: Remove the this compound-containing medium, wash the cells once with PBS, and add fresh complete medium.
-
Incubation: Incubate the cells for an additional 4 hours to allow for luciferase protein expression.[3]
-
Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells according to the manufacturer's protocol for your luciferase assay system.
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to the total protein concentration for each sample. Calculate the fold enhancement by dividing the normalized luciferase activity of the this compound-treated samples by that of the vehicle control.
Caption: Workflow for SSO activity enhancement assay.
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound in your cell line of interest, as toxicity can be a limiting factor.[4]
Protocol for AlamarBlue Cytotoxicity Assay:
-
Seed cells in a 96-well plate.
-
The next day, treat the cells with a range of this compound concentrations under the same conditions as your primary assay (e.g., 2-hour treatment).
-
Remove the compound, add fresh medium, and incubate for 24 hours.[3]
-
Add AlamarBlue reagent according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure fluorescence or absorbance to determine cell viability.
-
Calculate the TC50 (Toxic Concentration 50%) value.
Troubleshooting
-
High Cytotoxicity: If significant cell death is observed, reduce the concentration of this compound or shorten the treatment duration. A 2-hour pulse treatment is often sufficient to enhance oligonucleotide delivery while minimizing toxicity.[4]
-
Low Enhancement: If the enhancement of oligonucleotide activity is not significant, consider increasing the concentration of this compound within its non-toxic range. Ensure that the pre-incubation time with the oligonucleotide is sufficient for cellular uptake.
Conclusion
This compound is a valuable tool for enhancing the in vitro efficacy of oligonucleotides. By facilitating their escape from endosomes, it can significantly increase their therapeutic or research potential. Careful optimization of the concentration and treatment time is necessary to achieve maximal enhancement with minimal cytotoxicity.
References
Preparing UNC10217938A stock and working solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC10217938A is a 3-deazapteridine analog that has been identified as a potent enhancer of oligonucleotide activity.[1][2] It facilitates the efficacy of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) by modulating their intracellular trafficking and promoting their release from endosomes.[1][2][3] This mechanism allows for a greater concentration of the oligonucleotide to reach its target in the cytosol or nucleus, thereby enhancing its pharmacological effect.[4] These application notes provide detailed protocols for the preparation of stock and working solutions of this compound for both in vitro and in vivo experimental settings.
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in Table 1. This information is critical for accurate preparation of solutions.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₈N₆O₂ | [3][5] |
| Molecular Weight | 456.54 g/mol | [3][5] |
| CAS Number | 1347749-97-6 | [3] |
| Purity | >97% | [2] |
| Physical Form | Solid | [2] |
| In Vitro Solubility | 10 mg/mL in DMSO (21.90 mM) | [3] |
| In Vivo Solubility | ≥ 1 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline | [3] |
| Recommended In Vitro Concentration Range | 5-25 µM | [1][3] |
| Recommended In Vivo Dosage | 7.5 mg/kg (intravenous injection) | [1] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mg/mL in DMSO)
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), suitable for long-term storage and subsequent dilution into working solutions.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade DMSO
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound.
-
Solvent Addition: Add the calculated volume of DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO for every 10 mg of this compound.
-
Dissolution: Vortex the mixture thoroughly to dissolve the compound. To aid dissolution, warming the solution to 80°C and using an ultrasonic bath is recommended.[3]
-
Aliquotting: Once the solid is completely dissolved and the solution is clear, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1][6]
Preparation of this compound In Vitro Working Solution
This protocol outlines the dilution of the DMSO stock solution into an appropriate cell culture medium for in vitro experiments.
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile, DNase/RNase-free tubes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution in 1 mL of media, add 0.46 µL of the 10 mg/mL (21.9 mM) stock solution. It is recommended to perform an intermediate dilution for accuracy.
-
Mixing: Gently mix the working solution by pipetting up and down.
-
Application: Add the final working solution to your cell culture plates. The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Preparation of this compound In Vivo Working Solution
This protocol details the preparation of a formulation suitable for intravenous administration in animal models.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride in sterile water)
-
Sterile tubes
Procedure:
-
Dissolve in DMSO: Dissolve the required amount of this compound in DMSO to achieve a concentration that will result in the final desired percentage (10%) in the final formulation.
-
Add PEG300: Add PEG300 to the DMSO solution to make up 40% of the final volume and mix thoroughly.
-
Add Tween-80: Add Tween-80 to the mixture to make up 5% of the final volume and mix until the solution is homogeneous.
-
Add Saline: Add saline to the mixture to bring it to the final desired volume (45% of the total volume).
-
Final Formulation: The final formulation will consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The solubility in this vehicle is ≥ 1 mg/mL.[3]
-
Administration: The solution should be clear and can be administered via intravenous injection.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the key processes involved in preparing this compound solutions and its mechanism of action.
Caption: Workflow for this compound stock and working solution preparation.
Caption: this compound enhances oligonucleotide release from late endosomes.
References
Application Notes and Protocols for UNC10217938A with Splice-Switching Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Splice-switching oligonucleotides (SSOs) represent a promising therapeutic modality for a range of genetic disorders by correcting aberrant pre-mRNA splicing. However, a significant hurdle in their clinical translation is inefficient delivery to target cells and subsequent entrapment in endosomal compartments. UNC10217938A is a 3-deazapteridine analog that has been identified as a potent enhancer of oligonucleotide activity.[1][2] This small molecule facilitates the release of oligonucleotides from late endosomes into the cytosol, thereby increasing their nuclear bioavailability and pharmacological effect.[1][3] These application notes provide detailed protocols for the use of this compound to enhance the efficacy of SSOs in both in vitro and in vivo research settings.
Mechanism of Action
This compound enhances the activity of SSOs by modulating their intracellular trafficking.[1] Following endocytosis, SSOs are often sequestered in late endosomes and lysosomes, preventing them from reaching their pre-mRNA targets in the nucleus. This compound promotes the partial release of these oligonucleotides from late endosomes, leading to their accumulation in the cytosol and subsequent translocation to the nucleus.[1][3] This increased nuclear concentration of SSOs leads to a more pronounced splice-switching effect.
Quantitative Data Summary
This compound has been shown to significantly increase the splice-switching activity of SSOs in a dose-dependent manner. The following tables summarize the reported enhancement from in vitro studies.
| Concentration of this compound | Fold Enhancement of SSO Activity | Reference Cell Line |
| 5 µM | Substantial Enhancement | HeLaLuc705 |
| 10 µM | 60-fold | HeLaLuc705 |
| 20 µM | 220-fold | HeLaLuc705 |
| 25 µM | Substantial Enhancement | HeLaLuc705 |
Table 1: In Vitro Efficacy of this compound on SSO Activity.[1]
| Compound | Concentration | Fold Enhancement of SSO Activity |
| This compound | 10 µM | 60-fold |
| This compound | 20 µM | 220-fold |
| Retro-1 | 100 µM | 11-fold |
Table 2: Comparison of this compound with another oligonucleotide enhancer, Retro-1.[1]
Experimental Protocols
Protocol 1: In Vitro Splice-Switching Assay using this compound
This protocol describes the use of this compound to enhance SSO-mediated splice-switching in a reporter cell line, such as HeLaLuc705, which contains a luciferase gene interrupted by an aberrant splice site.
Materials:
-
HeLaLuc705 cells (or other suitable reporter cell line)
-
Splice-switching oligonucleotide (SSO) targeting the reporter gene
-
This compound (MedChemExpress, HY-136151)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DMSO
-
Opti-MEM or other serum-free medium
-
Lipofectamine 2000 or other suitable transfection reagent (optional, for comparison)
-
Luciferase Assay System
-
96-well white, clear-bottom tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture HeLaLuc705 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 10,000 cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours at 37°C and 5% CO2.
-
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Prepare a stock solution of the SSO in nuclease-free water.
-
-
SSO Delivery and this compound Treatment:
-
Gymnotic Delivery (Transfection Reagent-Free):
-
Dilute the SSO to the desired final concentration (e.g., 1-2 µM) in serum-free medium.
-
Remove the culture medium from the cells and replace it with the SSO-containing medium.
-
Incubate the cells with the SSO for 24 hours.
-
Prepare working solutions of this compound by diluting the 10 mM stock in culture medium to final concentrations ranging from 5 to 25 µM.
-
After the 24-hour SSO pre-incubation, replace the medium with the this compound-containing medium.
-
Incubate for an additional 8-24 hours.
-
-
Co-treatment (Alternative Method):
-
Prepare a mixture of SSO and this compound in serum-free medium at the desired final concentrations.
-
Replace the culture medium with the SSO/UNC10217938A mixture.
-
Incubate for 24-48 hours.
-
-
-
Luciferase Assay:
-
After the incubation period, wash the cells with PBS.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay system.
-
Normalize luciferase activity to total protein concentration for each well.
-
Experimental Controls:
-
Untreated cells (no SSO, no this compound)
-
Cells treated with SSO alone
-
Cells treated with this compound alone
-
Cells transfected with SSO using a standard transfection reagent (e.g., Lipofectamine 2000) for comparison.
Protocol 2: Analysis of Splice-Switching by RT-PCR
This protocol is for the qualitative and semi-quantitative analysis of splice-switching events in endogenous genes.
Materials:
-
Cultured cells treated with SSO and this compound (from Protocol 1 or a similar experiment)
-
RNA extraction kit
-
Reverse transcription kit
-
PCR primers flanking the target exon
-
Taq DNA polymerase or a high-fidelity polymerase
-
Agarose (B213101) gel electrophoresis equipment
-
Gel imaging system
Procedure:
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
-
Polymerase Chain Reaction (PCR):
-
Design primers that flank the exon targeted for skipping or inclusion.
-
Set up a PCR reaction with the synthesized cDNA as the template.
-
Use a thermal cycler with an appropriate program for your primers and target.
-
-
Agarose Gel Electrophoresis:
-
Run the PCR products on a 2-3% agarose gel to separate the different splice variants.
-
Visualize the DNA bands using a gel imaging system. The band corresponding to the skipped exon will be smaller than the band for the full-length transcript.
-
-
Densitometry Analysis (Semi-quantitative):
-
Quantify the intensity of the bands corresponding to the different splice isoforms using software like ImageJ.
-
Calculate the percentage of exon skipping as: (Intensity of skipped band) / (Intensity of skipped band + Intensity of full-length band) * 100.
-
Protocol 3: In Vivo Administration of this compound with SSOs
This protocol provides a general guideline for the systemic administration of this compound and an SSO in a mouse model.
Materials:
-
EGFP654 mice or other suitable animal model
-
SSO623 or another appropriate SSO
-
This compound
-
Sterile saline
-
DMSO
-
PEG300
-
Tween-80
-
Intravenous injection equipment
Procedure:
-
Preparation of Dosing Solutions:
-
Prepare the SSO in sterile saline at the desired concentration.
-
Prepare the this compound formulation for intravenous injection. A suggested vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] The final concentration should be such that a 7.5 mg/kg dose can be administered.
-
-
Administration:
-
Administer the SSO to the mice via an appropriate route (e.g., intravenous or intraperitoneal injection).
-
Systemically administer this compound at a dose of 7.5 mg/kg via intravenous injection.[1] The timing of this compound administration relative to the SSO may need to be optimized.
-
-
Tissue Collection and Analysis:
-
After a designated period, euthanize the mice and harvest tissues of interest (e.g., liver, kidney, heart).[1]
-
Analyze the tissues for evidence of splice-switching. This can be done by measuring the restored protein expression (e.g., EGFP fluorescence) or by analyzing RNA using RT-PCR as described in Protocol 2.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low SSO Efficacy | Suboptimal SSO sequence or concentration. | Perform a dose-response experiment for the SSO. Test different SSO sequences targeting the same exon. |
| Insufficient this compound concentration. | Titrate the concentration of this compound (e.g., 5-25 µM). | |
| Inappropriate incubation times. | Optimize the incubation times for both the SSO and this compound. | |
| High Cell Toxicity | High concentration of this compound. | Reduce the concentration of this compound and/or the incubation time. |
| High concentration of SSO. | Reduce the SSO concentration, especially when using gymnotic delivery. | |
| Inconsistent Results | Variation in cell seeding density. | Ensure consistent cell numbers are seeded in each well. |
| Instability of this compound solution. | Prepare fresh dilutions of this compound from the stock solution for each experiment. |
Conclusion
This compound is a valuable tool for enhancing the efficacy of splice-switching oligonucleotides in both in vitro and in vivo applications. By facilitating the endosomal escape of SSOs, it significantly increases their therapeutic potential. The protocols provided here offer a framework for researchers to incorporate this compound into their experimental designs to study and develop SSO-based therapies. It is recommended to optimize the concentrations and incubation times for each specific SSO and cell type to achieve the best results.
References
Application Notes and Protocols for Luciferase Reporter Assay with UNC10217938A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the small molecule UNC10217938A in conjunction with a luciferase reporter assay to assess the enhancement of oligonucleotide delivery and activity. The provided protocols and data are intended to facilitate the successful implementation of this assay for research and drug development purposes.
Introduction
This compound is a 3-deazapteridine analog that has been identified as a potent enhancer of oligonucleotide effects.[1] Its mechanism of action involves modulating the intracellular trafficking of oligonucleotides and promoting their release from endosomes, thereby increasing their bioavailability at their sites of action in the cytosol and nucleus.[1][2] This makes this compound a valuable tool for studies involving antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and splice-switching oligonucleotides (SSOs).
A key method for quantifying the enhancing effect of this compound is a luciferase reporter assay. This application note focuses on a specific assay utilizing the HeLa pLuc/705 cell line, which is stably transfected with a luciferase reporter gene interrupted by a mutated intron.[3][4] A splice-switching oligonucleotide (SSO) targeting the mutated splice site can correct the splicing of the luciferase pre-mRNA, leading to the expression of functional luciferase. The addition of this compound is expected to enhance the delivery and activity of the SSO, resulting in a significant increase in luciferase expression and, consequently, a stronger luminescent signal.
Principle of the Assay
The HeLa pLuc/705 cell line contains a luciferase gene that is rendered non-functional by an aberrant splice site in its corresponding pre-mRNA. A specific splice-switching oligonucleotide (SSO) can bind to the pre-mRNA and correct this splicing defect, leading to the production of functional luciferase enzyme. The amount of active luciferase is directly proportional to the effectiveness of the SSO. This compound facilitates the escape of the SSO from endosomes after cellular uptake, increasing the concentration of the SSO in the nucleus where it can act on the pre-mRNA. This enhanced delivery results in a more pronounced splice-switching effect and a corresponding amplification of the luciferase signal, which can be quantified using a luminometer.
Data Presentation
Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data obtained from luciferase reporter assays performed with this compound.
Table 1: Dose-Dependent Enhancement of SSO-Mediated Luciferase Activity by this compound
| This compound Concentration (µM) | Fold Enhancement of Luciferase Activity (compared to SSO alone) |
| 5 | Substantial Enhancement (exact fold-change not specified) |
| 10 | 60-fold |
| 20 | 220-fold |
| 25 | Substantial Enhancement (exact fold-change not specified) |
Data is compiled from studies using the HeLa Luc705 cell line and a splice-switching oligonucleotide.[1]
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay | Metric | Value (µM) | Exposure Time |
| Vero (African green monkey kidney cells) | CellTiter-Glo | CC50 | 0.7 | 72 hours |
| HeLa Luc705 | Alamar Blue | - | Not specified, but cytotoxicity was evaluated | 24 hours post-treatment |
Researchers should perform their own cytotoxicity assays in the specific cell line being used for the luciferase reporter assay to determine the optimal non-toxic concentration range for this compound.
Signaling Pathway and Experimental Workflow
Signaling Pathway: this compound-Mediated Endosomal Escape of Oligonucleotides
Caption: Mechanism of this compound in enhancing oligonucleotide delivery.
Experimental Workflow: Luciferase Reporter Assay
Caption: Workflow for the this compound luciferase reporter assay.
Experimental Protocols
Materials and Reagents
-
HeLa pLuc/705 cells
-
Splice-Switching Oligonucleotide (SSO) targeting the mutated intron in the luciferase gene
-
This compound (stock solution in DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Luciferase Assay System (e.g., Promega Luciferase Assay System)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
96-well or 24-well cell culture plates (white, opaque plates are recommended for luminescence assays)
-
Luminometer
Protocol: Luciferase Reporter Assay to Evaluate this compound
Day 1: Cell Seeding
-
Culture HeLa pLuc/705 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO2.
-
Trypsinize and count the cells.
-
Seed the cells in a 24-well plate at a density that will result in 60-70% confluency on the day of treatment.
Day 2: Splice-Switching Oligonucleotide (SSO) Treatment
-
Prepare the desired concentration of SSO in complete cell culture medium.
-
Aspirate the medium from the wells and add the SSO-containing medium to the cells.
-
Incubate the cells overnight (approximately 16 hours) at 37°C.
Day 3: this compound Treatment
-
Prepare a range of concentrations of this compound in complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.
-
Aspirate the SSO-containing medium from the wells and wash the cells once with PBS.
-
Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the cells for 2 to 4 hours at 37°C.
Day 3 (continued) or Day 4: Post-Treatment Incubation
-
Aspirate the medium containing this compound.
-
Wash the cells gently with PBS.
-
Add fresh, complete cell culture medium to each well.
-
Incubate the cells for an additional 24 to 48 hours to allow for luciferase expression.
Day 5: Cell Lysis and Luminescence Measurement
-
Equilibrate the Luciferase Assay Reagent and Passive Lysis Buffer to room temperature.
-
Aspirate the cell culture medium and gently wash the cells once with PBS.
-
Add an appropriate volume of 1X Passive Lysis Buffer to each well (e.g., 100 µL for a 24-well plate).
-
Place the plate on a rocker or orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
Transfer 20 µL of the cell lysate from each well to a white, opaque 96-well plate.
-
Add 100 µL of Luciferase Assay Reagent to each well containing the cell lysate.
-
Immediately measure the luminescence using a luminometer. The measurement is typically an integration over 10 seconds.
Data Analysis
-
Background Subtraction: If using a negative control (e.g., cells not treated with SSO), subtract the average luminescence of the negative control wells from all other readings.
-
Normalization: To account for variations in cell number and transfection efficiency, it is recommended to perform a parallel assay for cell viability (e.g., CellTiter-Glo, MTT) or to normalize the luciferase activity to the total protein concentration in each lysate (e.g., using a BCA protein assay). For a more robust normalization, a dual-luciferase reporter assay can be employed, where a second reporter (e.g., Renilla luciferase) is constitutively expressed and used to normalize the firefly luciferase signal.
-
Calculate Fold Enhancement: Divide the normalized luciferase activity of the cells treated with both SSO and this compound by the normalized luciferase activity of the cells treated with SSO alone.
Fold Enhancement = (LuminescenceSSO + this compound) / (LuminescenceSSO alone)
Troubleshooting
-
Low Luciferase Signal:
-
Optimize SSO concentration and incubation time.
-
Ensure HeLa pLuc/705 cells are healthy and not passaged too many times.
-
Check the activity of the Luciferase Assay Reagent.
-
-
High Variability between Replicates:
-
Ensure uniform cell seeding.
-
Be precise with pipetting of SSO, this compound, and lysis/assay reagents.
-
Ensure complete cell lysis.
-
-
Cytotoxicity Observed:
-
Lower the concentration of this compound.
-
Reduce the incubation time with the compound.
-
Perform a dose-response curve for cytotoxicity to determine the optimal non-toxic concentration.
-
Conclusion
The luciferase reporter assay utilizing HeLa pLuc/705 cells provides a robust and sensitive method for quantifying the oligonucleotide-enhancing properties of this compound. By following the detailed protocols and considering the data presented in these application notes, researchers can effectively employ this assay to investigate the mechanisms of endosomal escape and to screen for other small molecules with similar activities. Careful optimization of experimental conditions and appropriate data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Fine Tuning of Phosphorothioate Inclusion in 2′-O-Methyl Oligonucleotides Contributes to Specific Cell Targeting for Splice-Switching Modulation [frontiersin.org]
- 4. Up-regulation of luciferase gene expression with antisense oligonucleotides: implications and applications in functional assay development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-administration of UNC10217938A with Targeted Oligonucleotide Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of oligonucleotide-based therapeutics, such as antisense oligonucleotides (ASOs) and splice-switching oligonucleotides (SSOs), to their intracellular sites of action remains a critical challenge in drug development.[1] A significant bottleneck is the entrapment of these molecules within endosomal compartments following cellular uptake.[2][3] UNC10217938A is a 3-deazapteridine analog that has been identified as a potent small molecule enhancer of oligonucleotide activity.[3][4] It facilitates the release of oligonucleotides from endosomes, thereby increasing their bioavailability in the cytosol and nucleus.[4][5] This document provides detailed application notes and protocols for the co-administration of this compound with targeted oligonucleotide conjugates to enhance their therapeutic efficacy.
Mechanism of Action
This compound enhances the pharmacological effects of oligonucleotides by modulating their intracellular trafficking and promoting their escape from late endosomes.[4][5] Following internalization, oligonucleotides traffic through the endocytic pathway. This compound has been shown to reduce the co-localization of oligonucleotides with the late endosome marker Rab7, facilitating their release into the cytosol and subsequent nuclear accumulation for action.[4][5] This leads to a significant increase in the activity of various oligonucleotide modalities, including ASOs and SSOs.[4]
Signaling Pathway of Oligonucleotide Uptake and Endosomal Escape Enhanced by this compound
Caption: Intracellular trafficking of targeted oligonucleotides and the role of this compound.
Quantitative Data Summary
The following tables summarize the reported quantitative data on the enhancement of oligonucleotide activity by this compound in various experimental models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Oligonucleotide Type | Assay | This compound Concentration | Enhancement Factor | Reference |
| HelaLuc705 | Splice-Switching Oligonucleotide (SSO) | Luciferase Induction | 10 µM | 60-fold | [4] |
| HelaLuc705 | Splice-Switching Oligonucleotide (SSO) | Luciferase Induction | 20 µM | 220-fold | [4] |
| Vero | Not Specified | Cytotoxicity (CC50) | 0.7 µM | N/A | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Oligonucleotide Type | Target Tissue | This compound Dosage | Outcome | Reference |
| EGFP654 Mice | Splice-Switching Oligonucleotide (SSO623) | Liver, Kidney, Heart | 7.5 mg/kg (IV) | Increased EGFP fluorescence | [4] |
| mdx Mice | Tricyclo-DNA ASO | Heart | 15 mg/kg (IV) | 4.4-fold increase in exon skipping at 72h | [2] |
| mdx Mice | Tricyclo-DNA ASO | Heart | 15 mg/kg (IV) | 2.7-fold increase in dystrophin restoration at 2 weeks | [2] |
Experimental Protocols
Protocol 1: In Vitro Co-administration of this compound with a Splice-Switching Oligonucleotide (SSO) in HelaLuc705 Cells
This protocol is designed to assess the enhancement of SSO activity by this compound using a luciferase reporter assay.
Materials:
-
HelaLuc705 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Splice-Switching Oligonucleotide (SSO) targeting the aberrant splice site in the luciferase gene
-
This compound (stock solution in DMSO)
-
Lipofectamine 2000 or other suitable transfection reagent
-
Opti-MEM
-
Luciferase Assay System
-
96-well plates
Procedure:
-
Cell Seeding: Seed HelaLuc705 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Oligonucleotide Transfection (Day 1):
-
Prepare SSO-transfection reagent complexes in Opti-MEM according to the manufacturer's protocol.
-
Add the complexes to the cells.
-
-
This compound Treatment (Day 2):
-
24 hours post-transfection, remove the transfection medium and replace it with fresh DMEM with 10% FBS.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 5 µM to 25 µM.
-
Add the this compound-containing medium to the cells. Include a vehicle control (DMSO) and an SSO-only control.
-
-
Luciferase Assay (Day 3):
-
48 hours after the start of this compound treatment, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize luciferase activity to a measure of cell viability (e.g., total protein concentration).
-
Calculate the fold enhancement by dividing the luciferase activity in the presence of SSO and this compound by the activity in the presence of SSO alone.
-
Caption: In vitro experimental workflow.
Protocol 2: In Vivo Co-administration of this compound with a Splice-Switching Oligonucleotide (SSO) in a Mouse Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in enhancing SSO activity in a relevant mouse model (e.g., EGFP654 or mdx mice).
Materials:
-
EGFP654 or mdx mice
-
Splice-Switching Oligonucleotide (SSO)
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4]
-
Sterile saline
-
Anesthesia
-
Tissue collection and processing reagents (e.g., for fluorescence microscopy, RT-PCR, or Western blotting)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Oligonucleotide Administration:
-
Administer the SSO to the mice via an appropriate route (e.g., intravenous, subcutaneous). The dosage will depend on the specific oligonucleotide and mouse model.
-
-
This compound Administration:
-
At a specified time point after SSO administration (e.g., 24 hours), administer this compound at a dose of 7.5 mg/kg via intravenous injection.[4] A control group should receive the vehicle alone.
-
-
Tissue Collection:
-
At various time points after this compound administration (e.g., 72 hours, 1 week, 2 weeks), euthanize the mice and collect target tissues (e.g., liver, kidney, heart, muscle).
-
-
Analysis:
-
Fluorescence Microscopy: For reporter models like EGFP654, analyze tissue sections for EGFP expression.
-
RT-PCR: Quantify the level of correctly spliced mRNA in the target tissues.
-
Western Blot: Quantify the level of the restored protein (e.g., dystrophin in mdx mice).
-
-
Data Analysis:
-
Compare the levels of splice correction or protein restoration in the group receiving both SSO and this compound to the group receiving SSO alone.
-
Caption: In vivo experimental workflow.
Concluding Remarks
The co-administration of this compound with targeted oligonucleotide conjugates represents a promising strategy to overcome the barrier of endosomal entrapment and enhance the therapeutic potential of these novel drugs. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments to evaluate this approach for their specific applications. Further optimization of dosing regimens and formulations may be required to maximize the therapeutic benefit.
References
- 1. Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking | MDPI [mdpi.com]
- 2. Oligonucleotide Enhancing Compound Increases Tricyclo-DNA Mediated Exon-Skipping Efficacy in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endosomal escape of RNA therapeutics: How do we solve this rate-limiting problem? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low efficiency with UNC10217938A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing UNC10217938A to enhance oligonucleotide delivery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a small molecule, specifically a 3-deazapteridine analog, that functions as a potent oligonucleotide enhancer.[1] Its primary role is to increase the therapeutic efficacy of oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), by facilitating their escape from endosomal compartments within the cell.[1][2] This process, known as endosomal escape, is a critical bottleneck in oligonucleotide delivery, and by overcoming it, this compound significantly boosts the access of these therapeutic molecules to their targets in the cytosol and nucleus.[1]
Q2: What is the mechanism of action of this compound?
This compound enhances the intracellular delivery of oligonucleotides by destabilizing the membranes of late endosomes.[1] After an oligonucleotide is taken up by a cell through endocytosis, it becomes trapped within these membrane-bound vesicles. This compound perturbs the integrity of the endosomal membrane, allowing the entrapped oligonucleotides to be released into the cytoplasm, from where they can translocate to their site of action.[1] This mechanism is distinct from that of other agents like chloroquine, which are thought to function through a "proton sponge" effect.
Q3: What types of oligonucleotides can be used with this compound?
This compound has been shown to enhance the effects of a variety of oligonucleotides, including:
-
Antisense oligonucleotides (ASOs)[1]
-
Small interfering RNAs (siRNAs)[1]
-
Splice-switching oligonucleotides (SSOs)[1]
-
Uncharged morpholino oligonucleotides[1]
-
Negatively charged oligonucleotides[1]
-
Receptor-targeted oligonucleotide conjugates[1]
Troubleshooting Guide: Low Efficiency with this compound
This guide addresses common issues that may lead to lower-than-expected efficiency when using this compound in your experiments.
Problem 1: Suboptimal enhancement of oligonucleotide activity.
| Potential Cause | Recommended Solution |
| Incorrect this compound Concentration | Titrate the concentration of this compound to determine the optimal level for your specific cell type and oligonucleotide. In HeLaLuc705 cells, a range of 5-25 µM has been shown to be effective.[1] A 60-fold enhancement was observed at 10 µM and a 220-fold enhancement at 20 µM with a splice switching oligonucleotide.[1] |
| Inappropriate Incubation Time | Optimize the incubation time with this compound. The effect can be rapid, but the optimal duration may vary depending on the cell line and experimental goals. |
| Cell Type Variability | The efficiency of this compound can be cell-type dependent. If possible, test the compound in a different cell line known to be responsive. |
| Oligonucleotide Quality/Design | Ensure the integrity and purity of your oligonucleotide. Poorly designed or degraded oligonucleotides will not be effective, regardless of the delivery enhancer. |
| Suboptimal Oligonucleotide Concentration | Ensure you are using an appropriate concentration of your oligonucleotide. The enhancing effect of this compound is dependent on the initial delivery of the oligonucleotide to the cells. |
Problem 2: High cellular toxicity observed.
| Potential Cause | Recommended Solution |
| This compound Concentration Too High | High concentrations of this compound can lead to cytotoxicity. Perform a dose-response curve to determine the maximum non-toxic concentration for your specific cell line. For example, the CC50 in Vero cells was reported to be 0.7 µM.[1] |
| Prolonged Incubation | Extended exposure to this compound may induce toxicity. Reduce the incubation time to the minimum required for effective enhancement. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to the effects of this compound. If you observe high toxicity, consider using a lower concentration or a different cell line. |
| Compound Solubility Issues | Ensure that this compound is fully dissolved in the culture medium. Precipitated compound can lead to uneven exposure and increased toxicity. See the protocol section for solubility guidelines. |
Problem 3: Inconsistent results between experiments.
| Potential Cause | Recommended Solution |
| Variability in Cell Culture Conditions | Maintain consistent cell culture conditions, including cell density, passage number, and media composition, across all experiments. |
| Improper Storage of this compound | Store this compound stock solutions as recommended to prevent degradation. For long-term storage, -80°C is recommended for up to 2 years.[1] |
| Inconsistent Oligonucleotide Quality | Use oligonucleotides from the same synthesis batch to minimize variability. |
| Pipetting Errors | Ensure accurate and consistent pipetting of both this compound and the oligonucleotide. |
Experimental Protocols
In Vitro Oligonucleotide Delivery Enhancement in HeLa Cells
This protocol is a general guideline for using this compound to enhance oligonucleotide delivery in a cell culture model.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Oligonucleotide of interest (e.g., ASO, siRNA)
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Assay-specific reagents (e.g., lysis buffer, reporter assay system)
Procedure:
-
Cell Seeding: Seed HeLa cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Oligonucleotide Treatment: The following day, replace the medium with fresh complete medium containing the desired concentration of the oligonucleotide. Incubate for the desired duration (e.g., 4-16 hours).
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution in complete culture medium to the desired final concentration (e.g., 5-25 µM).
-
This compound Treatment: Remove the oligonucleotide-containing medium and wash the cells once with PBS. Add the medium containing this compound to the cells and incubate for a predetermined time (e.g., 2-4 hours).
-
Wash and Recovery: Remove the this compound-containing medium, wash the cells once with PBS, and add fresh complete culture medium.
-
Assay: Incubate the cells for a further period (e.g., 24-48 hours) to allow for the oligonucleotide to exert its effect. Perform the relevant assay to measure the outcome (e.g., qPCR for gene knockdown, luciferase assay for splice-switching).
In Vivo Oligonucleotide Delivery Enhancement in Mice
This protocol provides a general framework for in vivo studies. Specific parameters will need to be optimized for the particular animal model and research question.
Materials:
-
Experimental mice (e.g., EGFP654 mice for splice-switching studies)[1]
-
Oligonucleotide of interest (e.g., SSO623)[1]
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[2]
-
Sterile syringes and needles
Procedure:
-
Oligonucleotide Administration: Administer the oligonucleotide to the mice via the desired route (e.g., intravenous injection). The dosage will depend on the specific oligonucleotide and animal model.
-
This compound Administration: At a specified time point after oligonucleotide administration (this may require optimization), administer this compound. A systemic dose of 7.5 mg/kg via intravenous injection has been reported to be effective in EGFP654 mice.[1]
-
Monitoring and Analysis: Monitor the animals for any adverse effects. At the desired endpoint, euthanize the animals and collect tissues of interest (e.g., liver, kidney, heart).
-
Endpoint Analysis: Analyze the tissues to assess the effect of the oligonucleotide. This may involve fluorescence microscopy to detect reporter gene expression (e.g., EGFP), or molecular biology techniques (e.g., RT-PCR) to quantify target gene expression.
Visualizations
Caption: Mechanism of this compound-mediated oligonucleotide delivery.
Caption: Troubleshooting workflow for low efficiency with this compound.
References
Technical Support Center: Optimizing UNC10217938A Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of UNC10217938A for maximal oligonucleotide enhancement with minimal cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound?
A1: Based on in vitro studies, a starting concentration range of 5 µM to 25 µM is recommended for this compound.[1] Significant enhancement of oligonucleotide activity has been observed at 10 µM and 20 µM.[1] However, the optimal concentration is cell-type and oligonucleotide specific, necessitating experimental determination.
Q2: How does this compound enhance oligonucleotide delivery?
A2: this compound is a 3-deazapteridine analog that facilitates the escape of oligonucleotides from endosomal compartments.[1] It modulates intracellular trafficking, leading to the partial release of oligonucleotides from late endosomes into the cytosol, thereby increasing their access to target mRNA or nuclear sites of action.[1]
Q3: What type of oligonucleotides can be used with this compound?
A3: this compound has been shown to enhance the effects of both antisense and siRNA oligonucleotides.[1]
Q4: Is this compound cytotoxic?
A4: Like many small molecules, this compound can exhibit cytotoxicity at higher concentrations. It is crucial to determine the therapeutic window for your specific cell line by performing a dose-response cytotoxicity assay.
Q5: How should I prepare and store this compound?
A5: For in vitro use, this compound can be dissolved in DMSO to prepare a stock solution. Specific solubility information can be found on the manufacturer's data sheet. Store the stock solution at -20°C or -80°C for long-term stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in oligonucleotide enhancement between replicate wells. | - Inconsistent cell seeding. - Pipetting errors. - Edge effects in the microplate. | - Ensure a single-cell suspension before seeding and mix gently between plating. - Use calibrated pipettes and consistent pipetting techniques. - Avoid using the outer wells of the plate; fill them with sterile PBS or media instead. |
| Low or no enhancement of oligonucleotide activity. | - Suboptimal concentration of this compound. - Inefficient oligonucleotide transfection. - Degraded this compound or oligonucleotide. | - Perform a dose-response experiment to determine the optimal this compound concentration (see Experimental Protocol below). - Optimize your oligonucleotide transfection protocol. - Use fresh aliquots of this compound and ensure the integrity of your oligonucleotide. |
| High cytotoxicity observed even at low concentrations of this compound. | - Cell line is particularly sensitive to the compound. - Incorrect stock solution concentration. - Contamination of cell culture. | - Perform a cytotoxicity assay with a wider range of lower concentrations. - Verify the concentration of your this compound stock solution. - Check cell cultures for any signs of contamination. |
| Inconsistent results between experiments. | - Variation in cell passage number or health. - Different incubation times. - Inconsistent reagent preparation. | - Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase. - Standardize all incubation times. - Prepare fresh reagents for each experiment and ensure consistency. |
Experimental Protocols
Determining the Optimal Concentration of this compound
This protocol outlines a method to determine the half-maximal effective concentration (EC50) for oligonucleotide enhancement and the half-maximal toxic concentration (TC50) for cytotoxicity. The therapeutic index can be calculated as TC50/EC50.
Materials:
-
This compound
-
Target-specific oligonucleotide (siRNA or antisense)
-
Reporter system to measure oligonucleotide activity (e.g., luciferase reporter assay, qPCR for target gene knockdown)
-
Cell line of interest
-
Cell culture medium and supplements
-
96-well plates
-
Reagents for cytotoxicity assay (e.g., MTT, XTT, or LDH release assay kit)
-
Phosphate-buffered saline (PBS)
-
DMSO
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 2X serial dilution of this compound in cell culture medium. A suggested starting range is 40 µM down to 0.3125 µM (final concentrations will be 20 µM to 0.156 µM).
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration).
-
-
Treatment:
-
For the EC50 determination plate :
-
Add the 2X this compound dilutions to the cells.
-
Immediately add your oligonucleotide at its predetermined optimal concentration.
-
-
For the TC50 determination plate :
-
Add the 2X this compound dilutions to the cells.
-
Add medium without the oligonucleotide.
-
-
Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control for the cytotoxicity assay).
-
-
Incubation:
-
Incubate the plates for a period relevant to your oligonucleotide's mechanism of action and expected time to see an effect (e.g., 24-72 hours).
-
-
Assay for Oligonucleotide Activity (EC50):
-
At the end of the incubation period, measure the activity of your oligonucleotide using your chosen reporter system (e.g., measure luciferase activity or perform qPCR for the target gene).
-
-
Assay for Cytotoxicity (TC50):
-
At the same time point, perform a cytotoxicity assay on the parallel plate according to the manufacturer's instructions (e.g., MTT or LDH assay).
-
-
Data Analysis:
-
EC50: Plot the oligonucleotide activity against the log of the this compound concentration. Use a non-linear regression (sigmoidal dose-response curve) to calculate the EC50 value.
-
TC50: Plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression to calculate the TC50 value.
-
Data Presentation:
| This compound Conc. (µM) | Oligonucleotide Activity (e.g., % Knockdown) | % Cell Viability |
| 20 | ||
| 10 | ||
| 5 | ||
| 2.5 | ||
| 1.25 | ||
| 0.625 | ||
| 0.3125 | ||
| 0 (Vehicle) | 100 |
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Simplified pathway of this compound-mediated endosomal escape.
References
Technical Support Center: UNC10217938A Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the cytotoxicity of the oligonucleotide-enhancing compound UNC10217938A in various cell lines.
This compound Cytotoxicity Profile
This compound is a 3-deazapteridine analog designed to enhance the intracellular delivery and efficacy of oligonucleotides by facilitating their escape from endosomes.[1] While it is a valuable tool for research, understanding its cytotoxic profile is crucial for accurate experimental design and interpretation of results.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of this compound in different cell lines.
| Cell Line | Cell Type | Assay | Cytotoxicity Metric | Value | Exposure Time | Reference |
| Vero | African green monkey kidney | CellTiter-Glo® | CC50 | 0.7 µM | 72 hours | [1] |
| HeLa Luc 705 | Human cervical cancer | AlamarBlue® | TC50 | Data not publicly available | 24 hours | |
| A549 | Human lung carcinoma | Not available | Not available | Data not publicly available | Not available | |
| MCF7 | Human breast adenocarcinoma | Not available | Not available | Data not publicly available | Not available | |
| HepG2 | Human liver carcinoma | Not available | Not available | Data not publicly available | Not available | |
| Jurkat | Human T-lymphocyte | Not available | Not available | Data not publicly available | Not available |
Note: For HeLa Luc 705 cells, this compound is reported to be used in the 5-25 µM range to enhance oligonucleotide-mediated luciferase induction, suggesting this range is largely non-toxic under those experimental conditions.[1] For a structurally similar oligonucleotide-enhancing compound, UNC2383, cytotoxicity in two cell lines was reported to be evident at concentrations of 10 µM and higher.
Signaling Pathway of this compound-Induced Cytotoxicity
At high concentrations, this compound and its analogs have been shown to induce cell death through a caspase-independent mechanism. This pathway involves an increase in plasma membrane permeability, leading to a loss of cellular integrity.
Experimental Protocols
Detailed methodologies for common cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
AlamarBlue® (Resazurin) Assay
This fluorescent/colorimetric assay uses the reduction of resazurin (B115843) to the highly fluorescent resorufin (B1680543) by metabolically active cells to measure viability.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
AlamarBlue® Addition: Add AlamarBlue® reagent to each well at a volume equal to 10% of the culture volume.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH, a cytosolic enzyme released upon cell lysis, in the culture medium as a measure of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.
Troubleshooting and FAQs
Q1: What is the recommended solvent for this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (generally below 0.5%). Always include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration of this compound) in your experiments.
Q2: My results show high variability between replicate wells. What could be the cause?
A2: High variability can be due to several factors:
-
Uneven cell seeding: Ensure a single-cell suspension before plating and gently mix the cell suspension between plating each replicate.
-
Pipetting errors: Use calibrated pipettes and be consistent with your technique.
-
Edge effects: The outer wells of a 96-well plate are prone to evaporation. It is recommended to fill the outer wells with sterile PBS or medium and not use them for experimental samples.
-
Compound precipitation: Visually inspect the wells after adding this compound to ensure it has not precipitated out of solution.
Q3: The absorbance/fluorescence signal in my assay is very low.
A3: This could be due to:
-
Low cell number: Optimize the initial cell seeding density for your specific cell line and assay duration.
-
Incorrect reagent volume: Ensure you are adding the correct volume of assay reagent as per the protocol.
-
Short incubation time: The incubation time with the assay reagent may be too short. Try increasing the incubation time within the recommended range.
Q4: My untreated control cells show high levels of cytotoxicity.
A4: This is a common issue and can be attributed to:
-
Unhealthy cells: Ensure your cells are in the logarithmic growth phase and have a high viability before starting the experiment.
-
Contamination: Check your cell cultures for microbial contamination (e.g., mycoplasma).
-
Over-incubation: Extended incubation times can lead to nutrient depletion and cell death.
Q5: How do I differentiate between a cytotoxic and a cytostatic effect?
A5: Cytotoxicity refers to cell killing, while a cytostatic effect means the compound inhibits cell proliferation without killing the cells. To distinguish between the two:
-
Cell counting: Perform a cell count at the beginning and end of the treatment period. A decrease in cell number compared to the initial count indicates cytotoxicity. No change or a smaller increase compared to the untreated control suggests a cytostatic effect.
-
Use multiple assays: Assays like LDH release directly measure cell death (cytotoxicity), while metabolic assays like MTT or AlamarBlue® reflect overall cell viability, which can be affected by both cytotoxicity and cytostatic effects. Comparing the results from different types of assays can provide a clearer picture.
References
How to assess and mitigate UNC10217938A off-target effects
Technical Support Center: UNC10217938A
This technical support center provides researchers with comprehensive guidance on how to assess and mitigate potential off-target effects of the small molecule inhibitor this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when a small molecule, such as this compound, binds to and modulates the activity of proteins other than its intended biological target. These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the on-target protein.[1] Furthermore, off-target binding can cause cellular toxicity or other effects that mask the true function of the intended target, compromising the reliability of your data.[1]
Q2: I'm observing a phenotype with this compound that doesn't align with the known function of its target. Could this be an off-target effect?
A2: Yes, this is a classic indication of a potential off-target effect. When the observed cellular phenotype is inconsistent with the established biological role of the intended target, it is crucial to initiate a systematic investigation into the compound's specificity.[2] A multi-pronged approach involving biochemical profiling and cellular validation assays is recommended to deconvolute the activity.[2]
Q3: What are the essential first steps to profile the off-target activities of this compound?
A3: A systematic approach should begin with broad, unbiased screening followed by more focused validation experiments.[2]
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In Silico Analysis : Use computational tools and databases to predict potential off-targets of this compound based on its chemical structure.[3][4]
-
Broad Biochemical Profiling : Screen this compound against a large panel of related proteins. If the primary target is a kinase, a comprehensive kinome scan is the industry standard for identifying off-target kinases.[5][6]
-
Cellular Target Engagement : Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound directly binds its intended target in a cellular environment.[7][8]
Q4: How do I design a proper negative control for my experiments with this compound?
A4: A robust negative control is essential for attributing the observed phenotype to the inhibition of the intended target. The ideal negative control is a close structural analog of this compound that is inactive against the primary target but shares similar physical properties.[9] If such a compound is unavailable, using structurally unrelated inhibitors of the same target can also help confirm that the phenotype is target-specific.[9]
Q5: What genetic approaches can I use to validate the on-target effects of this compound?
A5: Genetic methods provide powerful validation by directly manipulating the target protein.
-
Knockdown/Knockout : Using CRISPR-Cas9 or siRNA to eliminate or reduce the expression of the target protein should replicate the phenotype observed with this compound.[1][10] If the compound still produces the effect in the absence of the target, the effect is off-target.[1]
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Rescue Experiments : In a target knockout/knockdown background, expressing a version of the target that is resistant to this compound should reverse the phenotypic effects of the compound.[10]
Troubleshooting Guides
Problem: My biochemical (e.g., enzymatic assay) and cellular IC50 values for this compound are significantly different.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Assess the physicochemical properties of this compound (e.g., LogP, polar surface area).[2]2. Perform a direct cell permeability assay (e.g., PAMPA).[2] |
| Compound Efflux | 1. Test this compound's cellular potency in cell lines with and without known efflux pump activity (e.g., P-gp).[2] |
| Cellular Metabolism | 1. Incubate this compound with liver microsomes or hepatocytes and use LC-MS to check for metabolic degradation.[2] |
| Target Not Expressed or Accessible | 1. Confirm that the target protein is expressed in your cell line using Western Blot or qPCR.[2]2. Ensure the target is in a cellular compartment accessible to the compound. |
Problem: this compound shows high activity against several kinases in a kinome scan.
| Possible Cause | Troubleshooting Steps |
| Compound Promiscuity | 1. Prioritize Hits : Focus on off-targets with the highest binding affinity (lowest Kd or % inhibition).2. Validate Cellular Engagement : Use CETSA to determine which of these off-targets are engaged by this compound in intact cells.[7][11]3. Assess Downstream Signaling : For the most potent off-targets, use Western Blot to check if their known downstream signaling pathways are modulated by the compound.4. Structure-Activity Relationship (SAR) : Test analogs of this compound to see if their activity against the off-targets correlates with their on-target activity.[9] |
Quantitative Data Summary
The following table presents hypothetical kinome profiling data for this compound, illustrating how to structure results from a broad kinase screen for clear comparison.
Table 1: Selectivity Profile of this compound (1 µM) Across a Kinase Panel
| Target Kinase | Family | % Inhibition at 1 µM | Dissociation Constant (Kd) in nM | Notes |
| Target X | TK | 98% | 15 | On-Target |
| Kinase A | CMGC | 92% | 45 | Potent Off-Target |
| Kinase B | AGC | 85% | 110 | Significant Off-Target |
| Kinase C | TK | 55% | 850 | Moderate Off-Target |
| Kinase D | CAMK | 12% | >10,000 | Minimal Interaction |
| Kinase E | STE | 5% | >10,000 | No Significant Interaction |
Data is for illustrative purposes only.
Diagrams and Workflows
Logical Workflow for Off-Target Assessment
Caption: A logical workflow for investigating and validating the on- and off-target effects of this compound.
Hypothetical Signaling Pathway Interaction
Caption: this compound inhibiting its intended Target X and an unintended off-target, Kinase B.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: A step-by-step experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its intended target in intact cells by measuring ligand-induced thermal stabilization.[7][11]
Materials:
-
Cells expressing the target protein
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Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
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Lysis buffer (containing protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Microcentrifuge (refrigerated)
-
BCA protein assay kit
-
SDS-PAGE and Western Blotting reagents (Laemmli buffer, gels, transfer buffer, PVDF membrane, blocking buffer, primary and secondary antibodies)
Methodology:
-
Cell Treatment :
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (DMSO) for 1 hour at 37°C.[11]
-
-
Heat Challenge :
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot 100 µL of the cell suspension into separate PCR tubes for each temperature point.[11]
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[11]
-
-
Cell Lysis and Fractionation :
-
Protein Analysis :
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize protein concentrations and prepare samples for Western Blotting by adding Laemmli buffer.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[11]
-
-
Data Analysis :
-
Quantify the band intensity for each temperature point.
-
Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the this compound-treated and vehicle-treated samples to generate melt curves. A rightward shift in the curve for the treated sample indicates thermal stabilization and target engagement.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CETSA [cetsa.org]
- 9. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 10. Achieving the promise and avoiding the peril of chemical probes using genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Technical Support Center: UNC10217938A Treatment and Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using UNC10217938A in conjunction with cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a 3-deazapteridine analog that enhances the pharmacological effects of oligonucleotides, such as antisense oligonucleotides (ASOs) and siRNA.[1][2] Its primary mechanism involves modulating the intracellular trafficking of these oligonucleotides and promoting their release from late endosomes into the cytosol and nucleus, where they can reach their targets.[1][3] This process is often referred to as endosomal escape.
Q2: Does this compound directly impact cell viability?
A2: this compound is not designed as a cytotoxic agent. Its purpose is to enhance the delivery of oligonucleotides. However, like any small molecule, it can exhibit cytotoxic effects at certain concentrations. It is crucial to determine the cytotoxicity of this compound alone in your specific cell line before co-treating with an oligonucleotide.
Q3: What is a typical working concentration for this compound?
A3: In cell culture, this compound has been shown to effectively enhance oligonucleotide effects in the 5-25 µM range. However, the optimal concentration will depend on the cell line and the specific oligonucleotide being used. A dose-response experiment is recommended to determine the optimal, non-toxic concentration for your experimental setup.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in DMSO to create a stock solution. For in vitro use, a stock solution of 10 mg/mL in DMSO is common.[1] It is recommended to store the stock solution at -20°C for up to one year or -80°C for up to two years. When preparing working dilutions, ensure the final DMSO concentration in your cell culture medium is non-toxic to your cells (typically below 0.5%).
Troubleshooting Guides for Cell Viability Assays
When assessing the effects of an oligonucleotide delivered with this compound, unexpected cell viability results can occur. This guide addresses common issues.
Issue 1: Higher than Expected Cell Viability
| Possible Cause | Troubleshooting Step |
| Direct reduction of assay reagent by this compound: Some small molecules can chemically reduce tetrazolium salts (MTT, MTS, XTT) or resazurin (B115843) (Alamar Blue), leading to a false positive signal for cell viability.[2][3] | Run a cell-free control: In a multi-well plate, add this compound to cell culture medium without cells. Add the viability assay reagent and incubate as you would with cells. A color or signal change indicates direct interference. |
| This compound affects cellular metabolism: The compound might alter metabolic pathways that are the basis of the viability assay (e.g., mitochondrial reductase activity for MTT/MTS assays). | Use an orthogonal assay: Confirm your results with a viability assay that has a different mechanism. For example, if you are using an MTT assay (metabolic activity), try a CellTiter-Glo® assay (measures ATP) or a trypan blue exclusion assay (measures membrane integrity). |
Issue 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution of this compound: If the compound is not fully dissolved in the stock solution or precipitates upon dilution in culture medium, it will lead to inconsistent concentrations across wells. | Ensure complete dissolution: Vortex the stock solution thoroughly before making dilutions. When diluting in medium, add the compound to the medium and mix well before dispensing into wells containing cells. Visually inspect for any precipitate. |
| Uneven cell seeding: A non-uniform number of cells per well will lead to variability in the final readout. | Proper cell handling: Ensure you have a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. |
| Edge effects: Evaporation from the outer wells of a multi-well plate can concentrate the compound and media components, affecting cell viability. | Minimize edge effects: Avoid using the outermost wells for experimental conditions. Instead, fill them with sterile PBS or culture medium to maintain humidity. |
Issue 3: No Dose-Dependent Decrease in Viability with a Cytotoxic Oligonucleotide
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of this compound: The concentration of this compound may be too low to facilitate effective endosomal escape of the oligonucleotide. | Optimize this compound concentration: Perform a dose-response experiment with varying concentrations of this compound while keeping the oligonucleotide concentration constant. |
| Ineffective oligonucleotide: The oligonucleotide itself may not be cytotoxic to the chosen cell line, or the target may not be essential for cell survival. | Include positive controls: Use a positive control oligonucleotide known to induce cytotoxicity in your cell line. |
| Incorrect timing of treatment and assay: The incubation time with the oligonucleotide and this compound may be too short to induce a measurable effect on cell viability. | Perform a time-course experiment: Measure cell viability at different time points after treatment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
Quantitative Data Summary
The following table summarizes known quantitative data for this compound.
| Parameter | Cell Line | Value | Assay | Reference |
| CC50 | Vero (African green monkey kidney) | 0.7 µM | CellTiter-Glo | |
| Effective Concentration Range | HeLaLuc705 | 5-25 µM | Luciferase Induction |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Remove the culture medium and add fresh medium containing the desired concentrations of this compound and/or your oligonucleotide. Include appropriate controls (untreated cells, vehicle control, this compound alone, oligonucleotide alone).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
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Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions and should be adapted as needed.
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Cell Plating: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements.
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Compound Treatment: Treat cells with this compound and/or your oligonucleotide as described for the MTT assay.
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Plate Equilibration: After the treatment incubation, equilibrate the plate to room temperature for approximately 30 minutes.
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Reagent Preparation and Addition: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Visualizations
Caption: Mechanism of this compound-mediated oligonucleotide delivery.
Caption: Troubleshooting workflow for unexpected viability results.
References
Technical Support Center: UNC10217938A Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of UNC10217938A for in vivo studies. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a 3-deazapteridine analog that enhances the efficacy of oligonucleotides by modulating their intracellular trafficking and promoting their release from endosomes.[1][2][3] Like many small molecules developed for research, this compound has poor aqueous solubility, which can hinder its administration in animal models and lead to low bioavailability, potentially affecting the reliability of in vivo experimental results.
Q2: What is the recommended formulation for dissolving this compound for in vivo administration?
A2: A widely used and effective formulation for this compound to achieve a clear solution of at least 1 mg/mL is a co-solvent system.[2][3] The recommended vehicle consists of a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline.[2][3]
Q3: What are the roles of the different components in the recommended in vivo formulation?
A3: Each component plays a specific role in solubilizing this compound:
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DMSO: A strong organic solvent that effectively dissolves this compound in the initial stock solution.[4]
-
PEG300: A water-miscible co-solvent that helps to keep the compound in solution when the DMSO stock is diluted.
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Tween-80: A non-ionic surfactant that acts as a stabilizing agent, preventing the precipitation of the compound when the formulation is introduced into an aqueous environment, such as the bloodstream.
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Saline: The aqueous base of the formulation, used to adjust the final volume and ensure physiological compatibility.
Q4: Are there potential toxicity concerns with the recommended formulation?
A4: While the recommended formulation is generally well-tolerated in preclinical studies, high concentrations of DMSO and Tween-80 can have toxic effects. It is crucial to adhere to the recommended percentages and dose volumes appropriate for the animal model to minimize potential adverse effects.
Quantitative Data Summary
The following tables summarize the known solubility of this compound in various solvents and provide the composition of the recommended in vivo formulation.
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Reported Solubility |
| DMSO | Soluble (specific concentration not provided)[4] |
| Methanol (MeOH) | Soluble (specific concentration not provided)[4] |
| Dimethylformamide (DMF) | Soluble (specific concentration not provided)[4] |
Table 2: Recommended In Vivo Formulation for this compound
| Component | Percentage of Final Volume |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| Final Concentration | ≥ 1 mg/mL [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol details the step-by-step procedure for preparing a 1 mL working solution of this compound at a concentration of 1 mg/mL.
Materials:
-
This compound powder
-
DMSO (high purity, anhydrous)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be required.
-
-
In a new sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 10 mg/mL this compound DMSO stock solution to the PEG300.
-
Vortex the mixture until it is a clear and homogenous solution.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again to ensure complete mixing.
-
Slowly add 450 µL of sterile saline to the mixture while vortexing. This gradual addition is crucial to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. The final solution should be clear.
Protocol 2: Thermodynamic Solubility Assessment using the Shake-Flask Method
This protocol provides a general procedure to determine the thermodynamic solubility of this compound in a solvent of interest.
Materials:
-
This compound powder
-
Selected solvent (e.g., water, buffer, or other vehicle)
-
Small glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Add an excess amount of this compound powder to a glass vial. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved powder settle.
-
Centrifuge the vials to pellet any remaining solid.
-
Carefully collect a sample of the supernatant.
-
Analyze the concentration of this compound in the supernatant using a validated analytical method like HPLC. This concentration represents the thermodynamic solubility.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation during preparation of the in vivo formulation. | 1. Incorrect order of solvent addition. 2. Rapid addition of saline. 3. Low-quality reagents. | 1. Ensure the correct order of addition: DMSO stock into PEG300, then Tween-80, and finally saline. 2. Add the saline dropwise while continuously vortexing. 3. Use high-purity, anhydrous DMSO and other fresh reagents. |
| The final formulation is cloudy or contains visible particles. | Incomplete dissolution of this compound. | Gently warm the solution (to no more than 37°C) and/or use a bath sonicator to aid dissolution. Ensure thorough mixing at each step. |
| Precipitation is observed after the formulation is prepared. | The formulation may be supersaturated and unstable over time. | Prepare the formulation fresh before each experiment. Do not store the final mixed formulation for extended periods. |
| The recommended formulation is not suitable for the specific experimental needs (e.g., route of administration). | The physicochemical properties of the compound may require a different solubilization strategy. | Consider alternative formulation strategies such as using a different co-solvent (e.g., PEG400), or exploring the use of cyclodextrins to form inclusion complexes that enhance aqueous solubility. A systematic evaluation of different excipients may be necessary. |
Visualizations
Caption: Workflow for preparing and using this compound in vivo.
Caption: this compound enhances oligonucleotide effect by promoting endosomal escape.
References
Stability and storage of UNC10217938A solutions
This technical support center provides guidance on the stability and storage of UNC10217938A solutions, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The recommended storage conditions for this compound depend on whether it is in solid form or dissolved in a solvent. For long-term stability, it is crucial to adhere to the following guidelines.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO.[1] A common stock solution concentration is 10 mM. To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound powder in anhydrous DMSO. Gentle warming to 80°C and sonication can aid in dissolution.[1] Always use high-purity, anhydrous DMSO to avoid solubility issues.[2]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur for several reasons, including the use of DMSO that has absorbed water, the concentration exceeding the solubility limit, or improper storage.[2][3] Refer to the troubleshooting guide below for detailed steps on how to address this issue.
Q4: Can I subject this compound solutions to multiple freeze-thaw cycles?
A4: It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] This practice minimizes the potential for degradation and ensures the consistency of your experimental results.
Stability and Storage Data
While specific quantitative stability data under various conditions is not publicly available, the following tables provide the manufacturer's general recommendations. We also provide a template for a long-term stability study that you can perform in your lab.
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent (e.g., DMSO) | -80°C | 2 years[4][5] |
| -20°C | 1 year[4][5] |
Table 2: Example Long-Term Stability Study Template
This table can be used to record the results of your own long-term stability study of a 10 mM this compound solution in DMSO.
| Storage Condition | Time Point | Concentration (mM) by HPLC | Purity (%) by HPLC | Observations |
| -80°C | 0 Months | |||
| 3 Months | ||||
| 6 Months | ||||
| 12 Months | ||||
| 24 Months | ||||
| -20°C | 0 Months | |||
| 3 Months | ||||
| 6 Months | ||||
| 12 Months | ||||
| 4°C | 0 Months | |||
| 1 Week | ||||
| 2 Weeks | ||||
| 1 Month | ||||
| Room Temp. | 0 Hours | |||
| 24 Hours | ||||
| 48 Hours | ||||
| 1 Week |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath
-
Water bath or heat block set to 80°C
Procedure:
-
Calculate the mass of this compound powder required to make a 10 mM stock solution (Molecular Weight: 456.54 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.
-
If necessary, gently warm the solution in a water bath or on a heat block at 80°C for 5-10 minutes to aid dissolution.[1]
-
Once the solution is clear, allow it to cool to room temperature.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[4][5]
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound solutions. The specific parameters may need to be optimized for your HPLC system and column.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
HPLC vials
Procedure:
-
Sample Preparation: Dilute a small aliquot of your this compound stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) using the mobile phase.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the UV range)
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Integrate the peak corresponding to this compound and any degradation peaks.
-
Calculate the purity of the solution by dividing the peak area of this compound by the total peak area of all components.
-
Quantify the concentration by comparing the peak area to a standard curve of known this compound concentrations.
-
Visualizations
Caption: Mechanism of this compound-enhanced oligonucleotide delivery.
Caption: Workflow for assessing the stability of this compound solutions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound will not dissolve in DMSO | 1. Low-quality or wet DMSO.[2]2. Concentration exceeds solubility limit.3. Insufficient mixing/sonication. | 1. Use fresh, anhydrous, high-purity DMSO. Store it properly in a tightly sealed container.[2]2. Try preparing a more dilute stock solution (e.g., 5 mM or 1 mM).3. Vortex vigorously and sonicate in a water bath for 10-15 minutes. Gentle warming to 80°C can also help.[1] |
| Compound precipitates upon addition to aqueous buffer or media | 1. "Salting out" due to a rapid change in solvent polarity.2. Final DMSO concentration is too low to maintain solubility. | 1. Perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous buffer.2. Ensure the final DMSO concentration in the aqueous medium is sufficient to maintain solubility, while remaining non-toxic to cells (typically ≤ 0.5%). |
| Loss of compound activity in experiments | 1. Degradation of the compound due to improper storage or multiple freeze-thaw cycles.2. The compound has precipitated out of solution. | 1. Always store stock solutions at -80°C and aliquot into single-use tubes to avoid freeze-thaw cycles.[4]2. Before use, visually inspect the solution for any precipitate. If present, try to redissolve by warming and vortexing. If it does not redissolve, prepare a fresh solution. |
| Inconsistent experimental results | 1. Inaccurate pipetting of the viscous DMSO stock solution.2. Use of a non-homogenous stock solution (if precipitation has occurred).3. Degradation of the compound over the course of the experiment. | 1. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions.2. Ensure the stock solution is completely dissolved and homogenous before making dilutions.3. Prepare working solutions fresh from the stock solution for each experiment. |
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Addressing unexpected results in UNC10217938A experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UNC10217938A. Our goal is to help you address unexpected results and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a 3-deazapteridine analog that acts as a potent oligonucleotide enhancer.[1][2][3] Its primary function is to improve the efficacy of oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), by facilitating their release from endosomes following cellular uptake.[1][3][4] This allows more of the oligonucleotide to reach its target in the cytosol or nucleus.[4][5]
Q2: How does this compound enhance oligonucleotide delivery?
A2: this compound modulates the intracellular trafficking of oligonucleotides.[1][3] It promotes the partial release of oligonucleotides from late endosomes into the cytosol, leading to their subsequent accumulation in the nucleus.[1][5][6] This is evidenced by a significant reduction in the co-localization of oligonucleotides with the late endosome marker Rab7, while having minimal effect on co-localization with the lysosomal marker LAMP-1.[1][6]
Q3: What types of oligonucleotides can be used with this compound?
A3: this compound is effective for a range of oligonucleotides, including negatively charged oligonucleotides like antisense and siRNA, as well as uncharged morpholino oligonucleotides.[1][6] It can also substantially enhance the effects of receptor-targeted oligonucleotide conjugates.[1][6]
Q4: Is this compound cytotoxic?
A4: While highly effective at enhancing oligonucleotide delivery, this compound can exhibit cytotoxicity at higher concentrations. It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. Toxicity has been observed to increase at concentrations above 10 µM in some cell lines.[7]
Q5: How should I prepare and store this compound?
A5: For in vitro experiments, this compound can be dissolved in DMSO to create a stock solution.[5] For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[5] It is recommended to prepare working solutions fresh on the day of use.[1][6] Stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years.[1][6]
Troubleshooting Guide
Issue 1: No or Low Enhancement of Oligonucleotide Activity
| Potential Cause | Recommended Action |
| Suboptimal Concentration of this compound | Perform a dose-response experiment to determine the optimal concentration for your cell line. Effective concentrations typically range from 5-25 µM.[1][5] |
| Incorrect Timing of Administration | The timing of this compound administration relative to oligonucleotide treatment can be critical. In some protocols, cells are pre-incubated with the oligonucleotide before a shorter treatment with this compound.[7] |
| Poor Solubility or Precipitation | Ensure this compound is fully dissolved. For in vitro stock solutions in DMSO, gentle warming and sonication may be necessary.[1][5] For in vivo preparations, add solvents sequentially and ensure each is fully mixed before adding the next.[1][5] |
| Cell Line-Specific Effects | The efficiency of endosomal escape can vary between cell types. It may be necessary to optimize concentrations and incubation times for each new cell line. |
| Degraded this compound | Ensure the compound has been stored correctly at -20°C or -80°C.[1][6] If in doubt, use a fresh vial. |
Issue 2: High Cellular Toxicity Observed
| Potential Cause | Recommended Action |
| Concentration of this compound is Too High | Reduce the concentration of this compound. Toxicity has been noted at concentrations above 10 µM in some cell lines.[7] Perform a cytotoxicity assay (e.g., Alamar Blue) to determine the maximum non-toxic concentration for your specific cells.[8] |
| Prolonged Incubation Time | Decrease the duration of exposure to this compound. The effects of this compound on oligonucleotide release can be rapid, with effects seen in as little as 30 minutes and plateauing by 120 minutes in some systems.[7] |
| Solvent Toxicity | If using a solvent like DMSO, ensure the final concentration in your cell culture medium is not toxic to your cells (typically <0.5%). |
| Combined Toxicity with Oligonucleotide | Assess the toxicity of the oligonucleotide and this compound both individually and in combination to identify any synergistic toxic effects. |
Issue 3: Inconsistent or Variable Results
| Potential Cause | Recommended Action |
| Lack of Proper Controls | Always include appropriate controls in your experiments. This should include cells treated with the oligonucleotide alone, this compound alone, and a mismatch or scrambled control oligonucleotide in the presence of this compound.[9] |
| Inconsistent Cell Health or Density | Ensure cells are healthy and seeded at a consistent density for all experiments. Variations in cell confluence can affect uptake and response to treatments. |
| Preparation of Working Solutions | Prepare fresh working solutions of this compound for each experiment to avoid degradation or precipitation over time.[1][6] |
| Variability in Oligonucleotide Quality | Use high-quality, purified oligonucleotides to minimize off-target effects and ensure consistency. |
Data Presentation
Table 1: In Vitro Enhancement of Splice-Switching Oligonucleotide (SSO) Activity
| Treatment | Concentration | Fold Enhancement of Luciferase Induction (vs. SSO alone) |
| This compound | 10 µM | 60-fold[1][5] |
| This compound | 20 µM | 220-fold[1][5] |
| Retro-1 | 100 µM | 11-fold[1][5] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Shelf Life |
| -20°C | 1 year[1][6] |
| -80°C | 2 years[1][6] |
Experimental Protocols
Protocol 1: In Vitro SSO-Mediated Luciferase Induction Assay
This protocol is adapted from methodologies used to assess the activity of splice-switching oligonucleotides (SSOs) in HeLaLuc705 cells.[7]
-
Cell Seeding: Plate HeLaLuc705 cells in 24-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Oligonucleotide Pre-incubation: The following day, replace the medium with fresh medium containing the splice-switching oligonucleotide (e.g., SSO623) at the desired concentration. Incubate for the desired period (e.g., 16 hours).
-
This compound Treatment: Prepare a fresh dilution of this compound in cell culture medium. Remove the oligonucleotide-containing medium from the cells and add the this compound-containing medium. Incubate for a short period (e.g., 2 hours).
-
Recovery: Remove the medium containing this compound, wash the cells with PBS, and add fresh culture medium.
-
Incubation and Lysis: Incubate the cells for a further 24 hours to allow for luciferase protein expression. Subsequently, lyse the cells according to the luciferase assay manufacturer's instructions.
-
Measurement: Measure luciferase activity and total protein concentration for each sample. Normalize luciferase activity to protein concentration.
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol provides a method for preparing this compound for intravenous injection in mice.[5]
-
Prepare Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Vehicle Preparation (for a 1 mL final volume):
-
To 100 µL of the 10 mg/mL DMSO stock solution, add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline and mix to achieve the final volume of 1 mL.
-
-
Administration: The resulting solution contains 1 mg/mL of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This formulation can be administered via intravenous injection at the desired dosage (e.g., 7.5 mg/kg).[1][5] It is recommended to use this working solution on the same day it is prepared.[1][6]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. This compound ADC linker - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. academic.oup.com [academic.oup.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Novel Family of Small Molecules that Enhance the Intracellular Delivery and Pharmacological Effectiveness of Antisense and Splice Switching Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20170130222A1 - Small molecules that enhance the activity of oligonucleotides - Google Patents [patents.google.com]
- 9. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Titrating UNC10217938A for Optimal Oligonucleotide Enhancement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing UNC10217938A to enhance the efficacy of oligonucleotides. Here you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule, specifically a 3-deazapteridine analog, that significantly enhances the biological activity of various types of oligonucleotides.[1][2] Its primary mechanism of action is to facilitate the escape of oligonucleotides from endosomal compartments following their uptake into the cell.[1][3] By promoting release from late endosomes, this compound increases the cytosolic and nuclear concentration of oligonucleotides, allowing more of them to reach their intended targets.[1][4]
Q2: What types of oligonucleotides can be enhanced with this compound?
A2: this compound has been shown to be effective for a broad range of oligonucleotides, including:
-
Antisense oligonucleotides (ASOs)[1]
-
Small interfering RNAs (siRNAs)[1]
-
Splice-switching oligonucleotides (SSOs)[1]
-
Uncharged morpholino oligonucleotides[1]
-
Receptor-targeted oligonucleotide conjugates[1]
Q3: What is the recommended concentration range for this compound in cell culture experiments?
A3: For in vitro applications, a concentration range of 5-25 µM is generally recommended.[1][5] Significant enhancement has been observed at concentrations of 10 µM and 20 µM.[1][6] However, the optimal concentration will depend on the cell type, oligonucleotide type, and specific experimental conditions. A thorough titration is crucial to determine the ideal concentration for your system.
Q4: Is this compound cytotoxic?
A4: this compound can exhibit cytotoxicity at higher concentrations and with prolonged exposure.[6] Modest cytotoxicity has been reported below 20 µM over a 24-hour period.[6] It is essential to perform a cytotoxicity assay in parallel with your enhancement experiments to identify a concentration that is both effective and minimally toxic to your cells.
Q5: How should I store this compound?
A5: Stock solutions of this compound should be stored at -20°C for up to one year or at -80°C for up to two years.[1]
Experimental Protocols
Protocol 1: In Vitro Titration of this compound for Oligonucleotide Enhancement
This protocol provides a step-by-step guide to determine the optimal concentration of this compound for enhancing the activity of a splice-switching oligonucleotide (SSO) in a reporter cell line.
Materials:
-
HeLa Luc705 cells (or other suitable reporter cell line)
-
Splice-switching oligonucleotide (SSO) targeting the luciferase reporter gene
-
This compound
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Luciferase assay reagent
-
Protein assay reagent (e.g., BCA or Bradford)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HeLa Luc705 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight at 37°C and 5% CO2.
-
Oligonucleotide Treatment: Prepare a working solution of the SSO in a complete cell culture medium. Aspirate the old medium from the cells and add the SSO-containing medium. Incubate for 16-24 hours.
-
This compound Titration:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a serial dilution of this compound in a complete cell culture medium to achieve final concentrations ranging from 0 to 30 µM (e.g., 0, 1, 2.5, 5, 10, 15, 20, 25, 30 µM).
-
Remove the SSO-containing medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a "no this compound" control.
-
Incubate for 4-6 hours.
-
-
Recovery: Remove the this compound-containing medium, wash the cells once with PBS, and add fresh complete culture medium. Incubate for an additional 24-48 hours.
-
Luciferase Assay:
-
Aspirate the medium and lyse the cells according to the luciferase assay manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
-
Protein Quantification: Use the cell lysate from the previous step to determine the total protein concentration in each well. This will be used to normalize the luciferase readings.
-
Data Analysis: Normalize the luciferase activity to the protein concentration for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the optimal concentration for SSO enhancement.
Protocol 2: Cytotoxicity Assessment of this compound
This protocol describes how to evaluate the cytotoxicity of this compound using a commercially available assay such as the Alamar Blue or MTT assay.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
Cytotoxicity assay reagent (e.g., Alamar Blue, MTT)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in a complete cell culture medium to cover the same concentration range as in the enhancement experiment. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if available.
-
Incubation: Remove the old medium and add the medium containing the different concentrations of this compound. Incubate for the same duration as the enhancement experiment (e.g., 24 hours).
-
Assay: Add the cytotoxicity assay reagent to each well according to the manufacturer's protocol.
-
Measurement: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the TC50 (the concentration at which 50% of cells are viable).
Quantitative Data Summary
| Oligonucleotide Type | Cell Line | This compound Concentration | Fold Enhancement | Reference |
| Splice Switching Oligonucleotide (SSO) | HeLaLuc705 | 10 µM | 60-fold | [1][6] |
| Splice Switching Oligonucleotide (SSO) | HeLaLuc705 | 20 µM | 220-fold | [1][6] |
| In Vivo (SSO623) | EGFP654 Mice | 7.5 mg/kg (intravenous) | Increased EGFP fluorescence in liver, kidney, and heart | [1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no enhancement of oligonucleotide activity | Suboptimal concentration of this compound: The concentration used may be too low for the specific cell type or oligonucleotide. | Perform a wider titration of this compound (e.g., from 1 µM to 50 µM). Ensure the compound is fully dissolved in the stock solution. |
| Inefficient oligonucleotide delivery: The initial uptake of the oligonucleotide into the cells may be poor. | Optimize the oligonucleotide delivery method (e.g., transfection reagent, electroporation). Confirm cellular uptake using a fluorescently labeled oligonucleotide. | |
| Degradation of this compound: The compound may be unstable in the cell culture medium over the incubation period. | Minimize the exposure of the this compound stock solution to light. Prepare fresh dilutions for each experiment. | |
| High cytotoxicity observed at effective concentrations | Cell line sensitivity: The cell line being used may be particularly sensitive to this compound. | Perform a thorough cytotoxicity assay to determine the TC50. Consider using a lower concentration of this compound for a longer duration or vice versa. |
| Prolonged exposure: Continuous exposure to the compound can increase toxicity. | Reduce the incubation time with this compound. A shorter exposure (e.g., 2-4 hours) may be sufficient for enhancement with reduced toxicity. | |
| High variability between replicates | Inconsistent cell health or density: Variations in cell confluency or viability can lead to inconsistent results. | Ensure a uniform cell seeding density and monitor cell health throughout the experiment. |
| Pipetting errors: Inaccurate pipetting can introduce significant variability, especially with small volumes. | Use calibrated pipettes and be meticulous with pipetting techniques. Prepare master mixes to reduce variability. | |
| Unexpected off-target effects | Hybridization-dependent off-target effects of the oligonucleotide: The oligonucleotide sequence may have partial complementarity to other transcripts. | This is an inherent risk of the oligonucleotide itself, not this compound. Use appropriate negative controls (e.g., scrambled or mismatch oligonucleotides) to assess off-target effects. |
| Compound-specific off-target effects: this compound may have other cellular effects at the concentration used. | Lower the concentration of this compound to the minimum effective dose. |
Visualizations
Caption: Workflow for titrating this compound to enhance oligonucleotide activity.
Caption: this compound facilitates the escape of oligonucleotides from late endosomes.
References
Reducing variability in experiments using UNC10217938A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in experiments involving the oligonucleotide enhancer UNC10217938A.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the expected enhancement of my oligonucleotide's effect after treatment with this compound. What are the potential causes and solutions?
A1: Several factors could contribute to a lack of enhancement. Consider the following troubleshooting steps:
-
Compound Integrity: Ensure that your this compound stock solution has been stored correctly at -20°C (for up to 1 year) or -80°C (for up to 2 years) to maintain its activity.[1] Improper storage can lead to degradation of the compound.
-
Concentration Optimization: The effective concentration of this compound can be cell-type dependent. While a range of 5-25 µM has been shown to be effective in HeLa cells, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and oligonucleotide.[1][2]
-
Timing of Treatment: The timing of this compound addition relative to oligonucleotide transfection is critical. For instance, in some protocols, cells are pre-incubated with the oligonucleotide before a brief treatment with the small molecule.[3] You may need to optimize the incubation times for both the oligonucleotide and this compound.
-
Oligonucleotide Quality: The purity and integrity of your oligonucleotide are paramount. Impurities from synthesis or degradation can interfere with the experiment.[4][5]
-
Cellular Health: Ensure that the cells are healthy and not overgrown, as this can affect transfection efficiency and cellular uptake.
Q2: I am observing high cytotoxicity in my cell cultures after treatment with this compound. How can I mitigate this?
A2: High cytotoxicity can be a concern and can introduce significant variability. Here are some strategies to address it:
-
Determine the Cytotoxic Concentration: It is essential to determine the toxicity threshold of this compound in your specific cell line. A cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed with a range of this compound concentrations. One report indicated a CC50 of 0.7 µM in Vero cells, which suggests that toxicity can be highly cell-line specific, especially since effective concentrations in other cell lines are reported to be much higher.
-
Reduce Incubation Time: Shorten the exposure time of the cells to this compound. A brief treatment may be sufficient to enhance oligonucleotide delivery without causing significant cell death.
-
Optimize Concentration: Use the lowest effective concentration of this compound that provides the desired enhancement, as determined by your dose-response experiments.
-
Serum Concentration: The presence or absence of serum in the culture medium during treatment can influence cytotoxicity. You may need to test different serum concentrations.
Q3: What is the optimal concentration range for this compound, and how much enhancement can I expect?
A3: The optimal concentration and expected enhancement are dependent on the cell type, the specific oligonucleotide used, and the experimental endpoint. However, published data can provide a starting point.
Table 1: In Vitro Efficacy of this compound in HeLaLuc705 Cells [1][2]
| This compound Concentration | Enhancement Factor (vs. SSO alone) |
| 10 µM | ~60-fold |
| 20 µM | ~220-fold |
Note: It is highly recommended to perform a dose-response curve to determine the optimal concentration for your experimental system.
Q4: How should I prepare and store this compound to ensure its stability and consistent performance?
A4: Proper handling and storage are critical for reproducible results.
Table 2: Preparation and Storage Guidelines for this compound
| Parameter | Recommendation |
| Solvent for Stock Solution | DMSO[2] |
| Stock Solution Concentration | 10 mM is a common starting point.[2] |
| Dissolving the Compound | May require ultrasonication, warming, and heating to 80°C for complete dissolution in DMSO.[2] |
| Storage of Stock Solution | Aliquot and store at -20°C for up to 1 year or -80°C for up to 2 years.[1] Avoid repeated freeze-thaw cycles. |
| Working Solution | Prepare fresh from the stock solution for each experiment. |
Q5: I am observing significant variability between my experimental replicates. What are the common sources of this variability and how can I minimize them?
A5: Variability in oligonucleotide experiments can arise from multiple sources. Here are some key areas to focus on:
-
Pipetting and Dilution Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound and oligonucleotides. Use calibrated pipettes.
-
Cell Culture Inconsistencies: Maintain consistent cell densities, passage numbers, and growth conditions across all replicates and experiments.
-
Oligonucleotide Adsorption: Oligonucleotides can adsorb to plastic surfaces, leading to variations in the effective concentration. Using low-binding plasticware can help mitigate this issue.[3]
-
Inconsistent Transfection Efficiency: If you are using a transfection reagent for your oligonucleotide, optimize the protocol to ensure high and consistent transfection efficiency across all wells.
-
Systematic Errors: Be mindful of potential systematic errors, such as temperature gradients in the incubator or edge effects in multi-well plates.
Signaling Pathway and Experimental Workflow
To further aid in experimental design and understanding, the following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of this compound in enhancing oligonucleotide delivery.
Caption: A typical experimental workflow using this compound.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound powder to room temperature.
-
Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM).
-
To aid dissolution, sonicate the solution in a water bath and/or warm the solution, including heating up to 80°C, until the powder is completely dissolved and the solution is clear.[2]
-
Aliquot the stock solution into single-use volumes in low-binding tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[1]
Protocol 2: In Vitro Oligonucleotide Enhancement Assay (General Guideline)
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will result in 70-80% confluency at the time of analysis.
-
Oligonucleotide Treatment: The next day, treat the cells with your antisense or siRNA oligonucleotide at a predetermined concentration. The method of delivery (e.g., gymnosis or with a transfection reagent) will depend on your specific protocol.
-
This compound Treatment: Following oligonucleotide addition (the timing of which should be optimized), add this compound to the appropriate wells at a range of concentrations (e.g., 1 µM to 25 µM) to determine the optimal dose. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the cells for a period sufficient to observe the desired biological effect (e.g., 24-72 hours).
-
Analysis: Harvest the cells and analyze the desired endpoint. This could include measuring target mRNA levels by qPCR, protein levels by Western blot or ELISA, or a functional readout such as a luciferase reporter assay.
References
Validation & Comparative
UNC10217938A Versus Chloroquine: A Comparative Guide to Enhancing Antisense Oligonucleotide Activity
For Researchers, Scientists, and Drug Development Professionals
Antisense oligonucleotides (ASOs) represent a promising therapeutic modality, yet their efficacy is often limited by poor endosomal escape and subsequent lysosomal degradation. To overcome this hurdle, researchers have investigated various strategies to enhance ASO delivery to the cytosol and nucleus. This guide provides an objective comparison of two such small molecule enhancers: UNC10217938A and the well-established lysosomotropic agent, chloroquine (B1663885). We present available experimental data, detail relevant protocols, and provide visualizations to aid in the selection of the appropriate tool for your research needs.
Mechanism of Action
This compound is a 3-deazapteridine analog identified through high-throughput screening for its ability to enhance the pharmacological effects of oligonucleotides.[1][2] Its mechanism involves modulating the intracellular trafficking of ASOs and promoting their release from late endosomes, thereby increasing their cytosolic and nuclear bioavailability.[1] This action is thought to involve the destabilization of the endosomal membrane.
Chloroquine , a weak base, has long been used to improve the delivery of various molecules into the cytoplasm.[2] It accumulates in acidic organelles such as endosomes and lysosomes, raising their internal pH. This pH change leads to osmotic swelling and eventual rupture of the endosomal vesicles, a phenomenon often referred to as the "proton sponge effect," which facilitates the release of entrapped ASOs into the cytosol.[2]
Performance Comparison
Table 1: In Vitro Efficacy of this compound and Chloroquine in ASO Activity Enhancement
| Parameter | This compound | Chloroquine | Source |
| Assay System | Splice-switching oligonucleotide (SSO)-mediated luciferase induction in HelaLuc705 cells | Phosphorothioate ASO-mediated knockdown of Malat1 mRNA in 190-HARE cells | [1],[3] |
| Effective Concentration | 5-25 µM | 30-60 µM | [1],[2] |
| Enhancement Factor | 60-fold at 10 µM, 220-fold at 20 µM | >50% increase in target knockdown; 70-80% enhanced reduction in Malat1 mRNA | [1],[2] |
Table 2: Cytotoxicity Profile
| Compound | Cell Line(s) | Observed Cytotoxicity | Source |
| This compound | HeLa Luc705 | Not toxic at concentrations sufficient for substantial ASO enhancement | [4] |
| Chloroquine | Multiple cell lines | Significant cytotoxic effects observed at concentrations >30 µM | [5] |
| Hydroxychloroquine (related compound) | Mouse Embryonic Fibroblasts | Cytotoxic at concentrations >18.75 µM | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Mechanisms of ASO Enhancement
Caption: Mechanisms of ASO enhancement by this compound and Chloroquine.
Experimental Workflow for Evaluating ASO Enhancement
Caption: General experimental workflow for assessing ASO activity enhancement.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide. These protocols are reconstructed from the available literature and should be optimized for specific cell lines and ASOs.
Protocol 1: ASO-Mediated Luciferase Induction Assay (for this compound)
This protocol is based on the use of HeLa cells stably transfected with a luciferase reporter gene that is activated by a splice-switching oligonucleotide (SSO).
Materials:
-
HeLa Luc705 cells
-
Splice-switching oligonucleotide (SSO) targeting the luciferase pre-mRNA
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Luciferase assay reagent
-
Protein assay reagent (e.g., BCA or Bradford)
-
96-well or 24-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HeLa Luc705 cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
ASO Treatment: The following day, treat the cells with the SSO at a predetermined concentration in complete medium.
-
Enhancer Treatment: After a suitable incubation period with the ASO (e.g., 4-16 hours), remove the ASO-containing medium and replace it with fresh medium containing this compound at various concentrations (e.g., 5, 10, 20 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with this compound for a defined period (e.g., 4-6 hours).
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them according to the luciferase assay manufacturer's instructions.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.
-
Protein Quantification: Determine the total protein concentration in each lysate to normalize the luciferase activity.
-
Data Analysis: Calculate the fold-enhancement of SSO activity by dividing the normalized luciferase activity of the this compound-treated cells by that of the cells treated with SSO alone.
Protocol 2: ASO-Mediated mRNA Knockdown Assay (for Chloroquine)
This protocol is designed to measure the enhancement of gapmer ASO activity by quantifying the knockdown of a target mRNA, such as Malat1.
Materials:
-
190-HARE cells (or other suitable cell line)
-
Gapmer ASO targeting Malat1 mRNA
-
Chloroquine
-
Complete cell culture medium
-
PBS
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for Malat1 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Seeding: Plate 190-HARE cells in a multi-well plate and allow them to adhere overnight.
-
ASO and Enhancer Co-treatment: Treat the cells with the Malat1 ASO at a specific concentration, with or without chloroquine (e.g., 60 µM). Include controls for untreated cells and cells treated with ASO or chloroquine alone.
-
Incubation: Incubate the cells for 24 hours.
-
RNA Extraction: After incubation, wash the cells with PBS and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using primers for Malat1 and the housekeeping gene.
-
Data Analysis: Calculate the relative expression of Malat1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene. Determine the percentage of knockdown enhancement by comparing the chloroquine-treated group to the group treated with ASO alone.
Conclusion
Both this compound and chloroquine have demonstrated the ability to enhance the in vitro activity of antisense oligonucleotides by facilitating their endosomal escape. This compound appears to be potent at lower micromolar concentrations and acts on late endosomes. Chloroquine, while effective, generally requires higher concentrations and is associated with a greater potential for cytotoxicity. The choice between these two agents will depend on the specific experimental context, including the cell type, ASO chemistry, and the desired balance between efficacy and potential off-target effects. The protocols and diagrams provided in this guide offer a starting point for researchers to design and execute experiments aimed at improving the delivery and activity of their ASO-based therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Chloroquine and cytosolic galectins affect endosomal escape of antisense oligonucleotides after Stabilin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of Adeno-Associated Virus-Mediated Gene Therapy Using Hydroxychloroquine in Murine and Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Oligonucleotide Delivery: UNC10217938A vs. Lipid-Based Transfection Reagents
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of oligonucleotides into cells is a cornerstone of modern molecular biology and therapeutic development. Overcoming the cellular barriers to entry and ensuring the release of these molecules into the cytoplasm or nucleus is critical for their function. This guide provides a detailed comparison of two distinct approaches to enhance oligonucleotide delivery: the small molecule enhancer UNC10217938A and traditional lipid-based transfection reagents.
This compound is a 3-deazapteridine analog that has been identified as a potent oligonucleotide enhancing compound (OEC).[1][2][3][4] Its primary role is to facilitate the escape of oligonucleotides from endosomal compartments, thereby increasing their bioavailability at their site of action.[1][2][5] In contrast, lipid-based transfection reagents are cationic lipids that form complexes with nucleic acids, neutralizing their negative charge and mediating their entry into cells, typically through endocytosis.[6][7][8]
This guide will objectively compare the mechanisms, applications, and performance of this compound with those of common lipid-based transfection reagents, supported by a summary of available data and generalized experimental protocols.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and lipid-based reagents lies in their point of intervention in the delivery process.
This compound acts as an endosomal escape enhancer.[1][2] It is thought to destabilize the lipid bilayer of endosomes, promoting the release of internalized oligonucleotides into the cytosol and nucleus.[9] This makes it an enhancer for oligonucleotides that have already been taken up by the cell, for instance, through receptor-mediated endocytosis or gymnotic uptake.[5][10] Its mechanism is distinct from the "proton sponge" effect of compounds like chloroquine.[9]
Lipid-based transfection reagents are a primary delivery vehicle. They are composed of cationic lipids that electrostatically interact with negatively charged oligonucleotides to form lipid nanoparticles or lipoplexes.[7][8] These complexes fuse with the cell membrane to gain entry into the cell via endocytosis. The cationic lipids also aid in the subsequent escape from the endosome.[7][10] Popular examples of such reagents include the Lipofectamine® series (e.g., Lipofectamine® 2000, Lipofectamine® RNAiMAX) and FuGENE® reagents.[6][11]
Performance Comparison
| Feature | This compound | Lipid-Based Transfection Reagents |
| Primary Function | Enhances endosomal escape of internalized oligonucleotides | Primary delivery vehicle for nucleic acids into cells |
| Delivery Method | Administered to cells, often after oligonucleotide exposure | Mixed with nucleic acids to form complexes prior to cell exposure |
| Payload | Enhances effects of antisense, siRNA, and splice-switching oligonucleotides.[1][2] | DNA (plasmids), RNA (mRNA, siRNA, miRNA), and oligonucleotides |
| Mechanism | Destabilizes endosomal membranes.[9] | Forms cationic lipid-nucleic acid complexes, facilitates endocytosis and endosomal escape.[7][8] |
| Toxicity | Potential for off-target effects due to membrane destabilization; requires optimization of concentration.[9] | Can induce cytotoxicity, which varies significantly between reagents and cell types.[12] |
| In Vivo Use | Has shown efficacy in animal models to enhance oligonucleotide effects.[1][13] | Some formulations are designed for in vivo delivery (e.g., Invivofectamine™).[11] |
Quantitative Data Summary
The following table summarizes quantitative data found for this compound's enhancement effect. Comparable data for lipid-based reagents is highly variable depending on the specific reagent, cell type, and payload, and is therefore presented as a general range.
| Parameter | This compound | Lipid-Based Transfection Reagents (General) |
| Enhancement Factor | 60-fold enhancement at 10 µM and 220-fold at 20 µM for a splice switching oligonucleotide compared to the oligonucleotide alone.[1] | Varies widely; can achieve >90% transfection efficiency in many cell lines. |
| Effective Concentration | 5-25 µM range for enhancing luciferase induction in HeLaLuc705 cells.[1] | Dependent on reagent, typically in the range of 0.5-5 µL of reagent per µg of nucleic acid. |
| Cell Viability | Generally well-tolerated at effective concentrations, but toxicity can occur at higher concentrations. | Can be a significant issue; requires careful optimization to balance efficiency and viability. |
Experimental Protocols
Below are generalized protocols for using this compound and a generic lipid-based transfection reagent. Note: These are illustrative and should be optimized for specific cell types and oligonucleotides.
Protocol 1: Oligonucleotide Delivery Enhancement with this compound
This protocol assumes the oligonucleotide of interest is taken up by the cells via a native mechanism (e.g., gymnotic uptake or receptor-mediated endocytosis).
Materials:
-
Cells plated in appropriate culture vessels
-
Oligonucleotide of interest (e.g., siRNA, ASO)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (with or without serum, as appropriate)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-90% confluency at the time of treatment.
-
Oligonucleotide Addition: On the day of the experiment, replace the culture medium with fresh medium containing the desired concentration of the oligonucleotide. Incubate for a period sufficient for cellular uptake (e.g., 4-24 hours). This step should be optimized.
-
This compound Treatment:
-
Prepare a working solution of this compound in culture medium. For example, to achieve a final concentration of 10 µM, dilute the 10 mM stock solution 1:1000.
-
Remove the oligonucleotide-containing medium from the cells.
-
Wash the cells once with PBS.
-
Add the medium containing this compound to the cells.
-
-
Incubation: Incubate the cells with this compound for a predetermined period (e.g., 6-24 hours) to allow for endosomal escape.
-
Assay: Following incubation, wash the cells and proceed with the desired downstream analysis (e.g., qPCR for gene knockdown, western blot for protein expression, fluorescence microscopy for localization).
Protocol 2: Oligonucleotide Transfection using a Lipid-Based Reagent
This is a general protocol for transfecting oligonucleotides like siRNA.
Materials:
-
Cells plated in appropriate culture vessels
-
Oligonucleotide of interest (e.g., siRNA)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Plate cells such that they will be 70-90% confluent at the time of transfection.
-
Complex Formation:
-
In tube A, dilute the oligonucleotide in serum-free medium.
-
In tube B, dilute the lipid-based transfection reagent in serum-free medium.
-
Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 5-20 minutes to allow for the formation of lipid-oligonucleotide complexes.
-
-
Transfection:
-
Add the lipid-oligonucleotide complexes dropwise to the cells in their culture vessel containing complete medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells for 24-72 hours, depending on the assay requirements.
-
Assay: Perform the desired downstream analysis to assess the effect of the oligonucleotide.
Visualizing the Pathways
To better understand the distinct mechanisms, the following diagrams illustrate the cellular pathways involved with this compound and lipid-based transfection reagents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound ADC linker - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. biocompare.com [biocompare.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Transfection Guide | Overview of Transfection Methods | Promega [promega.com]
- 7. Lipid-based Transfection Reagents - Amerigo Scientific [amerigoscientific.com]
- 8. Cationic Lipid Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 9. UNC7938 this compound Supplier | CAS 1347749-97-6|destabilizer of the endosome membrane| AOBIOUS [aobious.com]
- 10. Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transfection Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Oligonucleotide Enhancing Compound Increases Tricyclo-DNA Mediated Exon-Skipping Efficacy in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Endosomal Escape Enhancers: Alternatives to UNC10217938A
The effective delivery of therapeutic macromolecules, such as oligonucleotides and mRNA, into the cytoplasm or nucleus of target cells is a primary obstacle in drug development. A critical rate-limiting step is the trafficking of these molecules into endosomal compartments, from which only a small fraction escape, with the majority being degraded in lysosomes. Small molecules that enhance endosomal escape are therefore invaluable tools for research and potential therapeutic co-treatments.
UNC10217938A, a 3-deazapteridine analog, is a potent enhancer of oligonucleotide activity, promoting the release of cargo from late endosomes.[1][2][3][4] This guide provides a comparative overview of common and novel alternatives to this compound, detailing their mechanisms of action, performance data, and the experimental protocols required to evaluate their efficacy.
Overview of Endosomal Escape Mechanisms
The journey of a therapeutic molecule into a cell typically involves endocytosis, where it becomes entrapped within a membrane-bound vesicle. This vesicle matures from an early endosome to a late endosome and eventually fuses with a lysosome, where its contents are degraded. Endosomal escape agents are designed to disrupt this pathway, allowing the therapeutic cargo to reach its cytosolic or nuclear target.
Caption: Figure 1. The Endocytic Pathway and Points of Intervention.
Performance Comparison of Endosomal Escape Agents
The efficacy of endosomal escape agents can vary significantly based on the agent itself, the cargo being delivered, the cell type, and the concentration used. The following tables summarize available quantitative data for this compound and its alternatives.
Table 1: Small Molecule Enhancers
| Compound | Mechanism | Cargo Type | Cell Line | Concentration | Performance Metric | Reference |
| This compound | Late endosome membrane destabilization | Splice Switching Oligonucleotide (SSO) | HeLaLuc705 | 10 µM | 60-fold enhancement of luciferase induction | [1] |
| 20 µM | 220-fold enhancement of luciferase induction | [1] | ||||
| Chloroquine (B1663885) | Proton Sponge Effect, Lysosomotropic | Phosphorothioate ASO (PS-ASO) | Stabilin-recombinant cells | 100 µM (approx.) | >50% increase in target knockdown | [5][6] |
| 3'-cholesterol-modified siRNA | Not Specified | Not Specified | 47-fold enhancement of knockdown | [5] | ||
| Retro-1 | Not specified | Splice Switching Oligonucleotide (SSO) | HeLaLuc705 | 100 µM | 11-fold enhancement of luciferase induction | [1] |
Table 2: Lipid- and Peptide-Based Delivery Systems
| Agent/System | Mechanism | Cargo Type | Cell Line | Concentration | Performance Metric | Reference |
| Cationic/Ionizable Lipids | Endosomal membrane fusion/destabilization | siRNA, mRNA | Various | Formulation-dependent | Enables potent in vivo delivery (e.g., COVID-19 vaccines) | [7][][9] |
| Endosomolytic Peptides (L17E, L17ER4) | Endosomal membrane rupture | Peptide Nucleic Acid (PNA) | HeLa-based reporter | Low µM | Corrective splicing in ~95% of cells | [10][11] |
| ecoLNPs | Proton Sponge & Saposin B disruption | mRNA | In vivo (mice) | Formulation-dependent | Efficient mRNA delivery and genome editing | [12] |
Classes of Endosomal Escape Alternatives
Lysosomotropic Agents: Chloroquine
Chloroquine is a classic and widely used agent for enhancing the delivery of non-viral vectors. As a weak base, it freely permeates cell membranes and accumulates in acidic compartments like late endosomes and lysosomes.[13] Here, it becomes protonated, leading to an influx of chloride ions and water, which causes osmotic swelling and eventual rupture of the vesicle—a mechanism known as the "proton sponge effect".[12][14]
-
Advantages : Well-characterized, commercially available, and effective for a wide range of cargo.
-
Disadvantages : Can have off-target effects by altering endosomal pH, which affects normal cellular processes like receptor recycling.[15] Efficacy can be cell-type dependent and may require high concentrations that lead to toxicity.[16]
Cationic and Ionizable Lipids
These lipids are fundamental components of lipid nanoparticles (LNPs), which have seen tremendous success in the delivery of nucleic acids, most notably mRNA vaccines.[7] Cationic lipids are positively charged at physiological pH, while ionizable lipids are engineered to be neutral at physiological pH but become protonated (positively charged) in the acidic environment of the endosome.[17] This charge switch promotes interaction with negatively charged lipids in the endosomal membrane, leading to membrane destabilization and cargo release.[][18]
-
Advantages : High in vivo efficacy, tunable properties through lipid chemistry, and clinically validated.
-
Disadvantages : Requires formulation into nanoparticles, which can be complex. Cationic lipids can be associated with toxicity.
Endosomolytic Peptides
Derived from viral fusion proteins or bacterial toxins, these peptides are designed to disrupt endosomal membranes.[19][20] Peptides like L17E can be co-administered with the therapeutic cargo or directly conjugated to it.[10][11] They often undergo a conformational change in the low-pH environment of the endosome, exposing a hydrophobic domain that inserts into and destabilizes the lipid bilayer, forming pores or causing membrane lysis.
-
Advantages : High efficiency at low micromolar concentrations, can be conjugated directly to cargo for targeted delivery.
-
Disadvantages : Peptide synthesis can be costly, and potential immunogenicity in vivo must be considered.
Caption: Figure 2. Mechanisms of Key Alternative Agents.
Experimental Protocols for Assessing Endosomal Escape
Evaluating the efficacy of an endosomal escape agent requires robust and quantitative assays. Below are methodologies for key experiments.
Galectin Puncta Assay for Membrane Damage
This assay visually identifies endo-lysosomal membrane rupture. Galectins (e.g., Galectin-3) are cytosolic proteins that bind to β-galactosides, which are normally present only on the inner leaflet of the endo-lysosomal membrane. Upon membrane damage, these binding sites become exposed to the cytosol, causing galectin to translocate and accumulate, forming visible puncta.[21][22]
Protocol:
-
Cell Culture : Plate cells (e.g., HeLa or U2OS) on glass-bottom dishes to 50-70% confluency.[23][24]
-
Treatment : Treat cells with the endosomal escape agent and the cargo of interest for the desired time (e.g., 1-24 hours). Include positive (e.g., LLoMe) and negative controls.
-
Fixation : Wash cells once with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[23][24]
-
Permeabilization : Wash cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.[23][24]
-
Blocking : Block with 1% BSA in PBS for 30-60 minutes.
-
Staining : Incubate with a primary antibody against Galectin-3 (e.g., anti-Galectin-3) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody : Wash three times with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Imaging : Wash three times with PBS, add a nuclear counterstain (e.g., DAPI), and image using confocal fluorescence microscopy.
-
Analysis : Quantify the number of cells with distinct galectin puncta. A cell is typically considered positive if it has >3-5 puncta.
Calcein (B42510) Leakage Assay
This assay measures the release of a small, membrane-impermeable fluorescent dye, calcein, from endosomes into the cytosol. In the acidic endosome, calcein is self-quenched at high concentrations. Upon endosomal rupture, it diffuses into the cytosol, leading to de-quenching and a significant increase in fluorescence.[25][26]
Protocol:
-
Loading : Incubate cells with a high concentration of calcein AM (the cell-permeant form). Once inside the cell, esterases cleave the AM group, trapping calcein within the cytosol and subsequently in endocytic vesicles. Alternatively, load cells with calcein via pinocytosis by incubating with calcein in the media.
-
Treatment : Wash cells to remove extracellular calcein and treat with the endosomal escape agent.
-
Imaging/Analysis : Monitor the change in cellular fluorescence pattern over time.
Split Reporter Assays (e.g., Split Luciferase)
These are highly sensitive methods that directly measure the amount of cargo that has reached the cytosol.[29] A cargo of interest is delivered along with one part of a split reporter protein (e.g., a small fragment of luciferase). The cell line used is engineered to express the other, larger part of the reporter protein in its cytosol. Only when the cargo successfully escapes the endosome can the two parts of the reporter protein combine, reconstitute its activity, and generate a measurable signal (light).[20][30]
Caption: Figure 3. Workflow for a Galectin Puncta Assay.
Conclusion
While this compound is a highly effective enhancer for oligonucleotide delivery, a variety of powerful alternatives exist, each with distinct mechanisms, advantages, and disadvantages. The classic lysosomotropic agent chloroquine offers a simple, albeit less specific, method for enhancing delivery. For robust in vivo applications, rationally designed ionizable lipids within LNP formulations represent the clinical state-of-the-art. For high-efficiency delivery in vitro, endosomolytic peptides provide a potent and targeted approach. The selection of an appropriate endosomal escape agent will ultimately depend on the specific cargo, cell type, application (in vitro vs. in vivo), and the desired balance between efficacy and potential toxicity. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess and compare these agents in their own systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. conju-probe.com [conju-probe.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chloroquine and cytosolic galectins affect endosomal escape of antisense oligonucleotides after Stabilin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Chloroquine and cytosolic galectins affect endosomal escape of antise" by Ekta Pandey and Ed Harris [digitalcommons.unl.edu]
- 7. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. communities.springernature.com [communities.springernature.com]
- 13. Overcoming Endosomal Entrapment in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Targeting endosomal acidification by chloroquine analogs as a promising strategy for the treatment of emerging viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. pnas.org [pnas.org]
- 19. Strategies in the design of endosomolytic agents for facilitating endosomal escape in nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. Immunofluorescence of Galectin-3 Puncta after lysosomal damage with LLoMe [protocols.io]
- 24. Immunofluorescence of Galectin-3 Puncta after lysosomal damage with LLoMe [protocols.io]
- 25. Tracking the Endosomal Escape: A Closer Look at Calcein and Related Reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Quantitating Endosomal Escape of a Library of Polymers for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Validating Gene Knockdown with UNC10217938A: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, validating gene knockdown is a critical step in understanding gene function and developing novel therapeutics. This guide provides an objective comparison of UNC10217938A, a small molecule oligonucleotide enhancer, with other common methods for validating gene knockdown, supported by experimental data and detailed protocols. The focus is on quantitative polymerase chain reaction (qPCR) as the validation method.
This compound is a 3-deazapteridine analog that has been shown to significantly enhance the pharmacological effects of oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[1] Its primary mechanism of action is to facilitate the release of these oligonucleotides from endosomes, thereby increasing their cytosolic and nuclear concentrations and enhancing their gene-silencing activity.[1][2] This guide will delve into the performance of this compound and compare it to established transfection reagents, providing a comprehensive resource for researchers seeking to optimize their gene knockdown experiments.
Comparative Performance of this compound
Table 1: Enhancement of Oligonucleotide Activity by this compound
| Treatment | Concentration | Fold Enhancement of Luciferase Induction (vs. SSO alone) | Cell Line | Reference |
| This compound | 10 µM | 60-fold | HelaLuc705 | [1] |
| This compound | 20 µM | 220-fold | HelaLuc705 | [1] |
| Retro-1 | 100 µM | 11-fold | HelaLuc705 | [1] |
Note: The data above is based on a luciferase reporter assay with splice-switching oligonucleotides. While indicative of this compound's ability to enhance oligonucleotide delivery, direct qPCR data for siRNA-mediated knockdown may vary.
For comparison, commercially available transfection reagents like Lipofectamine RNAiMAX and Lipofectamine 2000 are widely used for siRNA delivery. Studies comparing these reagents have shown varying efficiencies and cytotoxicities depending on the cell line.
Table 2: Comparison of Common Transfection Reagents (Data from separate studies)
| Transfection Reagent | Cell Line | Transfection Efficiency (%) | Cell Viability (%) | Reference |
| Lipofectamine 3000 | SHSY5Y | ~47% | ~61% | [3] |
| Lipofectamine 2000 | SHSY5Y | ~22% | ~59% | [3] |
| RNAiMAX | SHSY5Y | ~37% | ~91% | [3] |
| Lipofectamine 3000 | HEK293 | ~43% | ~62% | [3] |
| RNAiMAX | HEK293 | ~26% | ~89% | [3] |
| Fugene | HEK293 | ~41% | ~66% | [3] |
Important Disclaimer: The data in Table 1 and Table 2 are from different studies and are not the result of a direct head-to-head comparison. Therefore, these tables should be used for informational purposes to understand the general performance of these reagents and not for a direct comparative analysis of potency.
Cytotoxicity Profile of this compound
A critical aspect of any delivery-enhancing agent is its cytotoxicity. Available data indicates that this compound does exhibit cytotoxicity at higher concentrations.
Table 3: Cytotoxicity of this compound
| Compound | Cell Line | TC50 (Concentration causing 50% cytotoxicity) | Reference |
| This compound (and its analogs) | HeLa Luc705 | Varies by analog, generally in the low micromolar range | [2] |
Researchers should always perform their own dose-response experiments to determine the optimal, non-toxic concentration of this compound for their specific cell line and experimental conditions.
Experimental Protocols
This section provides a detailed methodology for a typical gene knockdown experiment using siRNA enhanced by this compound, followed by validation with qPCR.
Protocol 1: siRNA Transfection with this compound Enhancement
Materials:
-
Cells of interest
-
Complete cell culture medium
-
siRNA targeting the gene of interest (and a non-targeting control siRNA)
-
This compound (stock solution in DMSO)
-
Opti-MEM® I Reduced Serum Medium (or other suitable transfection medium)
-
96-well or other appropriate cell culture plates
-
Standard cell culture equipment
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection. For example, seed 3,000 A549 cells or 10,000 NHBE cells per well.[4]
-
siRNA Preparation: Dilute the siRNA stock solution in Opti-MEM®.
-
This compound Preparation: In a separate tube, dilute the this compound stock solution in Opti-MEM® to the desired final concentration (e.g., 5-25 µM). It is crucial to perform a dose-response curve to determine the optimal concentration for your cell line.
-
Transfection Complex Formation: Combine the diluted siRNA and diluted this compound. Mix gently and incubate at room temperature for 10-20 minutes.
-
Transfection: Add the siRNA-UNC10217938A complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
Cell Lysis: After incubation, lyse the cells directly in the plate for RNA extraction.
Protocol 2: Validation of Gene Knockdown by qPCR
Materials:
-
RNA isolation kit (e.g., MagMax 96 Total RNA isolation kit)
-
cDNA synthesis kit (e.g., High Capacity cDNA Reverse Transcription Kit)
-
qPCR master mix (e.g., TaqMan Fast Advanced Master Mix)
-
Primers and probes for the target gene and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from the lysed cells according to the manufacturer's protocol.[4]
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.[4]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA, qPCR master mix, and the specific primers and probes for the target and reference genes.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in both the control (non-targeting siRNA) and experimental (target-specific siRNA) samples.
-
Calculate the ΔCt for each sample: ΔCt = Ct(target gene) - Ct(reference gene).
-
Calculate the ΔΔCt: ΔΔCt = ΔCt(experimental sample) - ΔCt(control sample).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
-
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying mechanism of this compound, the following diagrams are provided.
Caption: Experimental workflow for gene knockdown validation using this compound and qPCR.
Caption: this compound facilitates the escape of siRNA from endosomes into the cytosol.
Conclusion
This compound presents a promising tool for enhancing the delivery and efficacy of siRNAs in gene knockdown experiments. Its ability to promote endosomal escape can lead to significant improvements in gene silencing.[1][2] While direct comparative data with popular commercial transfection reagents is limited, the available evidence suggests it is a potent enhancer of oligonucleotide activity. As with any reagent, careful optimization of concentration and incubation times is crucial to achieve maximal knockdown with minimal cytotoxicity. The detailed protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers looking to incorporate this compound into their gene knockdown validation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides [mdpi.com]
- 4. Validation of siRNA knockdowns by quantitative PCR [bio-protocol.org]
Enhancing Protein Knockdown: A Comparative Guide to UNC10217938A and Alternatives in Western Blot Analysis
For researchers, scientists, and drug development professionals seeking to optimize protein knockdown experiments, this guide provides a comprehensive comparison of UNC10217938A and other oligonucleotide enhancing compounds. We delve into the experimental data supporting their use, detail relevant protocols, and visualize the underlying mechanisms to aid in the selection of the most effective strategy for your research.
The use of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) to achieve targeted protein knockdown is a cornerstone of modern biological research and therapeutic development. A significant hurdle in these approaches is the efficient delivery of oligonucleotides into the cytoplasm where they can engage with their target mRNA. Many oligonucleotides become entrapped in endosomes, limiting their efficacy. This compound is a small molecule designed to address this challenge by enhancing the escape of oligonucleotides from these cellular compartments.
Performance Comparison of Oligonucleotide Enhancers
| Compound | Mechanism of Action | Concentration | Enhancement Factor (Luciferase Assay) | Key Advantages | Potential Disadvantages |
| This compound | Promotes release of oligonucleotides from late endosomes.[1] | 10 µM | ~60-fold[1] | High potency at low concentrations. | Limited published Western blot data. |
| 20 µM | ~220-fold[1] | ||||
| Retro-1 | Blocks retrograde trafficking pathway, increasing nuclear accumulation of oligonucleotides. | 100 µM | ~11-fold[1] | Non-lysosomotropic, potentially less toxic. | Lower potency compared to this compound. |
| Chloroquine | A lysosomotropic agent that increases endosomal pH, leading to osmotic swelling and rupture. | Varies | Varies | Well-established and widely used. | Can induce cellular stress and toxicity. |
Visualizing the Mechanism of Action
To understand how this compound enhances oligonucleotide delivery, it is crucial to visualize its role in the cellular trafficking pathway.
Caption: this compound facilitates the escape of oligonucleotides from late endosomes.
Experimental Protocols
Protocol: Western Blot Analysis of Protein Knockdown
This protocol provides a general framework for assessing protein knockdown following treatment with an oligonucleotide and an enhancing compound like this compound.
1. Cell Culture and Treatment:
-
Seed target cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
In a sterile tube, prepare the oligonucleotide (e.g., siRNA or ASO) solution in serum-free media.
-
In a separate tube, prepare the transfection reagent according to the manufacturer's instructions.
-
Combine the oligonucleotide and transfection reagent mixtures and incubate at room temperature for 20-30 minutes to allow complex formation.
-
Add the oligonucleotide-transfection reagent complexes to the cells.
-
In a parallel set of wells, add the complexes along with the desired concentration of this compound (e.g., 10 µM). Include appropriate controls: untreated cells, cells treated with oligonucleotide alone, and cells treated with this compound alone.
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
2. Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Normalize all protein samples to the same concentration with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).
4. Densitometry Analysis:
-
Quantify the band intensities of the target protein and the housekeeping protein using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the corresponding housekeeping protein band.
-
Calculate the percentage of protein knockdown relative to the untreated control.
Caption: A streamlined workflow for Western blot analysis.
Conclusion
This compound presents a potent option for enhancing the efficacy of antisense oligonucleotides and siRNAs by facilitating their endosomal escape. While direct comparative Western blot data remains to be broadly published, quantitative luciferase assays demonstrate its significant enhancement capabilities over other methods. For researchers aiming to maximize protein knockdown, particularly when dealing with low-efficiency oligonucleotides or hard-to-transfect cell lines, the inclusion of an enhancing agent like this compound should be strongly considered. Rigorous validation of protein knockdown by Western blot, following a standardized protocol, is essential to accurately determine the impact of these enhancers on experimental outcomes.
References
Enhancing Oligonucleotide Delivery: A Comparative Guide to UNC10217938A and Control Experiments
For researchers, scientists, and drug development professionals, optimizing the intracellular delivery of oligonucleotides is a critical challenge. The inherent difficulty of these large, charged molecules to cross cell membranes often limits their therapeutic efficacy. UNC10217938A has emerged as a potent small molecule enhancer of oligonucleotide delivery. This guide provides a comprehensive comparison of this compound with alternative methods, supported by experimental data and detailed protocols, to aid in the design of robust control experiments for validating its mediated delivery.
Performance Comparison of Oligonucleotide Delivery Enhancers
The efficacy of this compound is often evaluated using functional assays such as splice-switching or luciferase reporter assays. These assays quantify the biological activity of the delivered oligonucleotide, thereby providing an indirect measure of delivery efficiency. Below is a summary of the performance of this compound compared to other commonly used small molecule enhancers, Retro-1 and chloroquine (B1663885).
| Compound | Mechanism of Action | Typical Concentration | Enhancement Factor (Splice-Switching Assay) | Cell Type | Reference |
| This compound | Promotes release from late endosomes | 10-20 µM | ~60-fold at 10 µM, ~220-fold at 20 µM | HeLaLuc705 | [1] |
| Retro-1 | Blocks retrograde trafficking from endosomes to the Golgi | 100 µM | ~11-fold | HeLaLuc705 | [1] |
| Chloroquine | Endosomolytic agent (proton sponge effect) | 50-100 µM | Varies depending on cell type and oligonucleotide | Various | [2] |
Experimental Protocols
To ensure reproducible and reliable results, detailed experimental protocols are essential. The following sections outline standardized protocols for evaluating oligonucleotide delivery enhancement using a splice-switching reporter assay, including necessary positive and negative controls.
Splice-Switching Luciferase Reporter Assay
This assay utilizes a cell line, such as HeLa/Luc705, which contains a stably integrated luciferase gene interrupted by an intron with an aberrant splice site. A splice-switching oligonucleotide (SSO) can correct this splicing defect, leading to the production of functional luciferase. The amount of light produced is directly proportional to the amount of functional luciferase, and therefore, to the efficiency of the SSO delivery.
Materials:
-
HeLa/Luc705 cells
-
Splice-switching oligonucleotide (SSO) targeting the aberrant splice site
-
Scrambled control oligonucleotide (negative control)
-
This compound, Retro-1, Chloroquine
-
Lipofectamine™ RNAiMAX (positive control for transfection)
-
Opti-MEM™ I Reduced Serum Medium
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HeLa/Luc705 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C and 5% CO2.
-
Oligonucleotide and Compound Preparation:
-
Prepare a stock solution of the SSO and scrambled control oligonucleotide in nuclease-free water.
-
Prepare stock solutions of this compound, Retro-1, and chloroquine in DMSO.
-
-
Treatment:
-
Test Groups (this compound, Retro-1, Chloroquine):
-
On the day of treatment, replace the cell culture medium with 50 µL of fresh DMEM with 10% FBS.
-
In a separate tube, dilute the SSO to the desired final concentration (e.g., 50 nM) in Opti-MEM™.
-
Add the desired concentration of this compound (e.g., 10 µM), Retro-1 (e.g., 100 µM), or chloroquine (e.g., 100 µM) to the SSO solution.
-
Add 50 µL of the SSO/compound mixture to the corresponding wells.
-
-
Negative Controls:
-
Vehicle Control: Treat cells with the vehicle (e.g., DMSO) at the same final concentration as the test groups.
-
Scrambled Oligonucleotide Control: Treat cells with the scrambled oligonucleotide at the same concentration as the SSO, with and without the delivery-enhancing compounds.[3]
-
-
Positive Control (Lipofectamine™ RNAiMAX):
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., a separate viability assay or protein quantification).
-
Calculate the fold enhancement by dividing the normalized luciferase activity of the compound-treated group by the activity of the SSO-only group.
-
Visualizing the Mechanisms of Action
Understanding the cellular pathways involved in oligonucleotide delivery and how different enhancers modulate these pathways is crucial for experimental design and data interpretation.
Experimental Workflow for Evaluating Oligonucleotide Delivery Enhancers
Caption: Workflow for a splice-switching luciferase reporter assay.
Intracellular Trafficking and Endosomal Escape Pathway
Oligonucleotides typically enter cells via endocytosis and become entrapped in endosomes. For an oligonucleotide to be effective, it must escape the endosomal pathway and reach its target in the cytoplasm or nucleus. This compound and other enhancers facilitate this critical step.
Caption: Oligonucleotide trafficking and points of intervention.
Research has indicated the involvement of specific Rab GTPases in the trafficking of oligonucleotides. Rab5 and its effector, Early Endosome Antigen 1 (EEA1), are key regulators of early endosomes, while Rab7 is a marker for late endosomes.[5][6][7][8] this compound has been shown to reduce the co-localization of oligonucleotides with Rab7, suggesting it promotes escape from the late endosome.[1] Retro-1 is thought to act by inhibiting the retrograde transport of cargo from endosomes to the Golgi apparatus.[9] Chloroquine, a lysosomotropic agent, is believed to cause endosomal swelling and rupture through the "proton sponge" effect.[2]
By utilizing the provided protocols and understanding the underlying mechanisms, researchers can effectively design and execute control experiments to validate the activity of this compound and accurately interpret the resulting data in the context of oligonucleotide delivery enhancement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhancing the intracellular delivery of antisense oligonucleotides (ASO) : a comparative study of aptamer, vitamin E, and cholesterol ASO conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intercellular delivery of therapeutic oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Endosomal Escape of Antisense Oligonucleotides Internalized by Stabilin Receptors Is Regulated by Rab5C and EEA1 During Endosomal Maturation | Semantic Scholar [semanticscholar.org]
- 6. Endosomal Escape of Antisense Oligonucleotides Internalized by Stabilin Receptors Is Regulated by Rab5C and EEA1 During Endosomal Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. Endosomal Escape of Antisense Oligonucleotides Internalized by Stabilin Receptors Is Regulated by Rab5C and EEA1 During Endosomal Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Assessing the Specificity of UNC10217938A-Enhanced Gene Silencing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UNC10217938A-enhanced gene silencing with alternative methods, focusing on the critical aspect of specificity. This compound is a novel 3-deazapteridine analog designed to enhance the efficacy of oligonucleotide-based therapeutics, such as small interfering RNAs (siRNAs) and antisense oligonucleotides (ASOs), by facilitating their escape from endosomal entrapment.[1][2] This guide presents available experimental data, outlines detailed protocols for specificity assessment, and utilizes diagrams to illustrate key concepts and workflows.
Mechanism of Action: this compound
Oligonucleotide-based drugs primarily enter cells through endocytosis, a process that sequesters them within membrane-bound vesicles called endosomes.[3] A major bottleneck for the therapeutic efficacy of these molecules is their inefficient escape from these endosomes into the cytoplasm, where they can engage with their target messenger RNA (mRNA).[3] this compound addresses this challenge by modulating intracellular trafficking and promoting the release of oligonucleotides from late endosomes.[1][2] This leads to a higher cytosolic concentration of the gene-silencing agent and, consequently, a more potent therapeutic effect.
Specificity of this compound-Enhanced Gene Silencing
A critical concern with any therapeutic that modulates gene expression is the potential for off-target effects, where unintended genes are silenced. This can lead to cellular toxicity and other adverse effects. The specificity of oligonucleotide-based therapies is primarily determined by the sequence of the siRNA or ASO. However, it is crucial to assess whether an enhancer molecule like this compound might inadvertently lower the stringency of this sequence-dependent targeting.
Initial assessments of this compound have shown that it does not reduce the specificity of the oligonucleotide itself. A key experiment demonstrated that while this compound significantly enhanced the activity of a correctly matched splice-switching oligonucleotide (SSO), it had no effect on a mismatched SSO. This suggests that this compound's enhancing effect is dependent on the proper hybridization of the oligonucleotide to its target and that it does not promote the activity of poorly matched sequences.
Comparison with Other Gene Silencing Technologies
The landscape of gene silencing technologies is diverse, each with its own advantages and disadvantages regarding specificity.
| Technology | Primary Mechanism | Key Specificity Considerations |
| siRNA | RNA interference (RNAi) pathway, leading to mRNA cleavage. | Off-target effects can occur due to partial sequence complementarity, particularly in the "seed" region. High concentrations can saturate the RNAi machinery. |
| ASO (Gapmers) | RNase H-mediated cleavage of the RNA strand in a DNA-RNA hybrid. | Off-target effects can arise from hybridization to unintended RNAs with similar sequences. The degree of complementarity influences the likelihood of off-target cleavage.[4][5] |
| CRISPR/Cas9 | DNA cleavage at a specific genomic locus guided by a guide RNA (gRNA). | Off-target DNA cleavage can occur at sites with sequence similarity to the gRNA target sequence. |
| This compound + Oligonucleotide | Enhanced endosomal escape of siRNA or ASO. | The primary determinant of specificity remains the oligonucleotide sequence. Available data suggests this compound does not decrease this specificity. |
Quantitative Data on Enhancement
This compound has demonstrated a significant enhancement of oligonucleotide activity compared to other molecules, such as Retro-1.
| Compound | Concentration | Fold Enhancement of SSO Activity |
| This compound | 10 µM | 60-fold[1][2] |
| 20 µM | 220-fold[1][2] | |
| Retro-1 | 100 µM | 11-fold[1][2] |
Experimental Protocols for Assessing Specificity
To rigorously assess the specificity of this compound-enhanced gene silencing, a global analysis of gene expression is recommended. The following protocols outline the key steps for such an analysis using RNA sequencing (RNA-seq).
Cell Culture and Treatment
-
Cell Line: Select a human cell line relevant to the therapeutic target of the oligonucleotide.
-
Experimental Groups:
-
Untreated cells
-
Cells treated with control (scrambled) oligonucleotide + vehicle
-
Cells treated with control (scrambled) oligonucleotide + this compound
-
Cells treated with target-specific oligonucleotide + vehicle
-
Cells treated with target-specific oligonucleotide + this compound
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Prepare oligonucleotide and this compound solutions in appropriate media.
-
Treat cells with the respective conditions and incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Harvest cells for RNA extraction.
-
RNA Extraction and Quality Control
-
Method: Use a reputable RNA extraction kit (e.g., TRIzol or column-based kits).
-
Quality Control: Assess RNA integrity and concentration using a Bioanalyzer or similar instrument. Ensure high-quality RNA (RIN > 8) for sequencing.
Library Preparation and RNA Sequencing
-
Library Preparation: Prepare sequencing libraries from the extracted RNA using a standard commercial kit (e.g., Illumina TruSeq).
-
Sequencing: Perform high-throughput sequencing on a platform such as the Illumina NovaSeq to generate a sufficient number of reads for differential gene expression analysis.
Bioinformatic Analysis of Off-Target Effects
-
Data Processing:
-
Perform quality control on the raw sequencing reads.
-
Align reads to the human reference genome.
-
Quantify gene expression levels.
-
-
Differential Expression Analysis:
-
Compare the gene expression profiles of the different treatment groups.
-
Identify genes that are significantly up- or down-regulated in the target-specific oligonucleotide groups compared to the control groups.
-
Crucially, compare the off-target gene expression changes between the "oligonucleotide + vehicle" and "oligonucleotide + this compound" groups.
-
-
In Silico Off-Target Prediction: Use bioinformatics tools to predict potential off-target binding sites of the oligonucleotide sequence in the transcriptome. Correlate these predictions with the observed differentially expressed genes.
Logical Framework for Specificity Comparison
The core of the specificity assessment lies in comparing the gene expression changes induced by the oligonucleotide alone versus those induced by the oligonucleotide in combination with this compound.
Conclusion
This compound represents a promising strategy to enhance the therapeutic efficacy of oligonucleotide-based drugs by overcoming the critical barrier of endosomal escape. The available data suggests that this enhancement does not come at the cost of reduced specificity, as the molecule appears to only augment the activity of correctly targeted oligonucleotides.
However, to provide a definitive and objective assessment of the impact of this compound on gene silencing specificity, comprehensive global transcriptome analyses are required. By following the experimental protocols outlined in this guide, researchers can generate the necessary data to rigorously evaluate the off-target effects of this compound-enhanced gene silencing and directly compare its performance to other gene-silencing technologies. Such studies are essential for the continued development and clinical translation of this and other oligonucleotide-enhancing compounds.
References
- 1. Delivery of RNA Therapeutics: The Great Endosomal Escape! - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Oligonucleotide Efficacy: A Comparative Guide to UNC10217938A Performance Across Chemistries
For researchers, scientists, and drug development professionals, the quest for potent and effective oligonucleotide-based therapeutics is a continuous journey. A significant hurdle in this journey is the efficient delivery of these molecules to their intracellular targets. UNC10217938A, a novel 3-deazapteridine analog, has emerged as a powerful tool to enhance the pharmacological effects of various oligonucleotide chemistries by improving their intracellular trafficking and endosomal escape. This guide provides a comprehensive comparison of this compound's performance with different oligonucleotide chemistries, supported by experimental data and detailed protocols.
This compound functions by modulating the intracellular trafficking of oligonucleotides, promoting their release from late endosomes into the cytosol and nucleus, thereby increasing their access to target RNA.[1] This mechanism of action suggests broad applicability across different classes of oligonucleotide drugs. This guide will delve into the quantitative enhancements observed with splice-switching oligonucleotides (SSOs) and discuss the expected impact on antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).
Comparative Performance of this compound with Different Oligonucleotide Chemistries
The efficacy of this compound has been most quantitatively demonstrated with splice-switching oligonucleotides (SSOs). However, its utility extends to other major classes of oligonucleotides, including antisense oligonucleotides and siRNAs.
Splice-Switching Oligonucleotides (SSOs)
SSOs are synthetic oligonucleotides that modulate the splicing of pre-mRNA, leading to the inclusion or exclusion of specific exons. The activity of SSOs can be quantified using reporter systems, such as the luciferase reporter assay.
Experimental Data:
In studies using HeLaLuc705 cells, which contain a luciferase reporter gene activated by SSO-mediated splice correction, this compound demonstrated a dramatic, dose-dependent enhancement of SSO activity.[1]
| Oligonucleotide Chemistry | Concentration of this compound | Fold Enhancement of Activity |
| Splice-Switching Oligonucleotide (SSO) | 10 µM | 60-fold[1] |
| Splice-Switching Oligonucleotide (SSO) | 20 µM | 220-fold[1] |
These results highlight the substantial impact of this compound on the potency of SSOs. The compound has also been shown to enhance the effects of uncharged morpholino oligonucleotides, a common chemistry for SSOs.[1][2]
Antisense Oligonucleotides (ASOs)
ASOs are single-stranded DNA or RNA molecules that bind to a target mRNA, leading to its degradation or inhibiting its translation. A common mechanism involves the recruitment of RNase H to cleave the target mRNA.
While specific fold-enhancement data for ASOs with this compound is not as readily available as for SSOs, the known mechanism of this compound strongly suggests a significant enhancement of ASO activity. By facilitating the escape of ASOs from endosomes, this compound increases the concentration of ASOs in the cytoplasm and nucleus, where they can interact with their target mRNA and RNase H.[1][3] It is stated that this compound enhances the effects of antisense oligonucleotides.[1][4]
Expected Performance Enhancement:
Given that endosomal entrapment is a major limiting factor for the efficacy of ASOs, co-administration of this compound is expected to lead to:
-
Increased target mRNA knockdown: Higher cytosolic and nuclear concentrations of ASOs will result in more efficient RNase H-mediated degradation of the target mRNA.
-
Lower effective dose of ASO: With enhanced delivery, a lower concentration of the ASO may be required to achieve the desired therapeutic effect, potentially reducing off-target effects and toxicity.
The enhancement is expected to be observed with various ASO chemistries, including those with phosphorothioate (B77711) (PS) modifications, which are known to interact with cellular proteins and influence uptake pathways.[5][6]
Small Interfering RNAs (siRNAs)
siRNAs are double-stranded RNA molecules that mediate gene silencing through the RNA interference (RNAi) pathway. After entering the cytoplasm, siRNAs are loaded into the RNA-induced silencing complex (RISC), which then cleaves the target mRNA.
Similar to ASOs, the efficacy of siRNAs is heavily dependent on their ability to reach the cytoplasm. Endosomal escape is a critical bottleneck for siRNA delivery.[7][8] this compound has been stated to enhance the effects of siRNA oligonucleotides.[1][4]
Expected Performance Enhancement:
By promoting the release of siRNAs from endosomes into the cytoplasm, this compound is anticipated to:
-
Increase RISC loading: A higher concentration of cytosolic siRNA will lead to more efficient loading into the RISC complex.
-
Enhance target gene silencing: Increased RISC activity will result in more profound and sustained knockdown of the target gene.
The benefits of this compound are expected to apply to a wide range of siRNA designs and chemical modifications aimed at improving stability and potency.[7][8]
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating the performance of this compound. Below are protocols for key experiments cited in this guide.
Luciferase Reporter Assay for Splice-Switching Activity
This assay quantifies the ability of an SSO to correct a splicing defect in a reporter gene, leading to the production of functional luciferase.
-
Cell Culture: HeLaLuc705 cells are seeded in 96-well plates and cultured overnight.
-
Oligonucleotide and Compound Treatment: Cells are treated with the SSO at the desired concentration, with or without this compound.
-
Incubation: Cells are incubated for 24-48 hours to allow for splice correction and luciferase protein expression.
-
Cell Lysis: The culture medium is removed, and cells are lysed using a passive lysis buffer.
-
Luciferase Assay: The cell lysate is transferred to a new plate, and luciferase assay reagent is added.
-
Luminescence Measurement: The luminescence is measured using a luminometer. The fold enhancement is calculated by comparing the luciferase activity in cells treated with SSO and this compound to those treated with SSO alone.
In Vitro RNase H Cleavage Assay
This assay assesses the ability of an ASO to induce RNase H-mediated cleavage of a target RNA.
-
Substrate Preparation: A radiolabeled or fluorescently tagged target RNA is synthesized.
-
Hybridization: The target RNA is annealed with the ASO to form an RNA/DNA duplex.
-
RNase H Reaction: The duplex is incubated with recombinant RNase H in a suitable reaction buffer at 37°C.
-
Reaction Quenching: The reaction is stopped by adding a chelating agent such as EDTA.
-
Analysis: The cleavage products are resolved by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography or fluorescence imaging.
In Vitro RISC Cleavage Assay
This assay measures the ability of an siRNA to guide the RISC complex to cleave a target mRNA.
-
RISC Assembly: The siRNA is incubated with a cell lysate (e.g., from Drosophila S2 cells or human HEK293 cells) that contains the necessary components for RISC assembly.
-
Target RNA Addition: A radiolabeled or fluorescently tagged target mRNA, complementary to the siRNA guide strand, is added to the reaction.
-
Cleavage Reaction: The mixture is incubated at 30°C to allow for RISC-mediated cleavage.
-
RNA Extraction and Analysis: The RNA is extracted, and the cleavage products are separated by denaturing polyacrylamide gel electrophoresis and visualized.
Cellular Uptake and Localization Assay
This assay determines the intracellular distribution of oligonucleotides.
-
Oligonucleotide Labeling: The oligonucleotide of interest is labeled with a fluorescent dye (e.g., TAMRA).
-
Cell Treatment: Cells are incubated with the fluorescently labeled oligonucleotide, with or without this compound.
-
Fixation and Staining: After incubation, cells are fixed, and endosomal/lysosomal compartments can be visualized by immunostaining for specific markers (e.g., Rab7 for late endosomes, LAMP-1 for lysosomes).
-
Microscopy: The intracellular localization of the oligonucleotide is visualized using confocal microscopy. Co-localization analysis is performed to determine the extent of endosomal entrapment.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound enhances oligonucleotide delivery.
Caption: Mechanism of Splice-Switching Oligonucleotides.
Caption: Mechanism of RNase H-dependent Antisense Oligonucleotides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US20170130222A1 - Small molecules that enhance the activity of oligonucleotides - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound ADC linker - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Phosphorothioate modified oligonucleotide-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siRNA-optimized Modifications for Enhanced In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. siRNA potency enhancement via chemical modifications of nucleotide bases at the 5′-end of the siRNA guide strand - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Oligonucleotide Efficacy: A Comparative Review of UNC10217938A
An in-depth analysis of UNC10217938A and its alternatives in enhancing oligonucleotide delivery and therapeutic effect.
For Immediate Release
Researchers in the fields of molecular biology, pharmacology, and drug development now have access to a comprehensive comparison of this compound, a potent oligonucleotide enhancing compound (OEC), and its alternatives. This guide provides a detailed review of studies validating the efficacy of this compound, presenting key performance data, experimental protocols, and visual representations of its mechanism of action.
This compound is a 3-deazapteridine analog that has demonstrated significant potential in enhancing the effects of various oligonucleotides, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and splice-switching oligonucleotides (SSOs).[1][2] Its primary mechanism of action involves facilitating the release of these therapeutic molecules from endosomal compartments, thereby increasing their access to targets within the cytosol and nucleus.[1][2] This guide compares the efficacy and cytotoxicity of this compound with Retro-1 and a second-generation OEC, UNC2383.
Performance Comparison
The following tables summarize the quantitative data from various studies, offering a clear comparison of the efficacy and cytotoxicity of this compound against other known oligonucleotide enhancers.
Table 1: In Vitro Efficacy of Oligonucleotide Enhancing Compounds
| Compound | Concentration | Cell Line | Assay | Fold Enhancement (vs. SSO alone) | Source |
| This compound | 10 µM | HelaLuc705 | Luciferase Induction | 60-fold | [1][2] |
| This compound | 20 µM | HelaLuc705 | Luciferase Induction | 220-fold | [1][2] |
| Retro-1 | 100 µM | HelaLuc705 | Luciferase Induction | 11-fold | [1][2] |
| UNC2383 | up to 10 µM | HeLa Luc 705 | Luciferase Induction | Progressive Increase | [3][4] |
Table 2: Cytotoxicity of Oligonucleotide Enhancing Compounds
| Compound | Cell Line | Cytotoxicity Assay | Key Findings | Source |
| This compound | Not Specified | Not Specified | Narrow window between effective and toxic doses | |
| UNC2383 | HeLa Luc705, NIH-3T3-MDR | Alamar Blue | Little toxicity at ≤10 µM, evident at higher concentrations | [3] |
| UNC2383 | Not Specified | Not Specified | Narrower window between effective and toxic concentrations than this compound | [3] |
Mechanism of Action: Endosomal Escape
This compound and similar OECs enhance oligonucleotide efficacy by promoting their escape from the endocytic pathway. After cellular uptake, oligonucleotides are typically sequestered in endosomes and trafficked to lysosomes for degradation, which severely limits their therapeutic potential. OECs are believed to disrupt the integrity of the endosomal membrane, allowing the entrapped oligonucleotides to be released into the cytoplasm and subsequently translocate to their sites of action in the cytosol or nucleus.
Key Experimental Protocols
In Vitro Luciferase Induction Assay
This assay is a common method to quantify the functional enhancement of splice-switching oligonucleotides (SSOs).
-
Cell Culture: HeLaLuc705 cells, which contain a stably transfected luciferase gene interrupted by an aberrant intron, are cultured in a suitable medium (e.g., DMEM with 10% FBS).
-
SSO Treatment: Cells are incubated with the SSO (e.g., 100 nM SSO623) for approximately 16 hours to allow for cellular uptake.
-
OEC Treatment: The SSO-containing medium is removed, and the cells are treated with varying concentrations of the OEC (e.g., this compound, Retro-1, or UNC2383) for a short period (e.g., 2 hours).
-
Incubation and Lysis: The OEC-containing medium is replaced with fresh medium, and the cells are incubated for an additional 4-6 hours to allow for luciferase expression. Subsequently, the cells are lysed to release the cellular contents.
-
Luciferase Measurement: The luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferase substrate. The results are typically normalized to the total protein concentration in the lysate.
In Vivo EGFP Reporter Mouse Model
The EGFP654 transgenic mouse model is utilized to assess the in vivo efficacy of OECs in enhancing SSO activity.[5][6] These mice carry an EGFP gene that is disrupted by a mutated human β-globin intron, preventing its expression. An SSO targeting the aberrant splice site can restore correct splicing and lead to EGFP expression.
-
Animal Model: EGFP654 transgenic mice are used for the study.
-
SSO Administration: The mice are administered the splice-switching oligonucleotide (SSO623).
-
OEC Administration: Subsequently, the mice receive an intravenous injection of the OEC (e.g., 7.5 mg/kg of this compound).[1]
-
Tissue Analysis: After a designated period, tissues such as the liver, kidney, and heart are harvested.
-
EGFP Detection: The expression of EGFP in the tissues is analyzed, typically by fluorescence microscopy, as an indicator of successful SSO-mediated splice correction enhanced by the OEC.
Conclusion
The data presented in this guide highlight the significant potential of this compound as a tool to enhance the efficacy of oligonucleotide-based therapeutics. Its ability to promote endosomal escape of oligonucleotides leads to a substantial increase in their biological activity in both in vitro and in vivo models. While this compound demonstrates superior performance compared to older compounds like Retro-1, the development of second-generation OECs such as UNC2383 suggests a continuous effort to improve the therapeutic window by optimizing efficacy and reducing cytotoxicity. This comparative review provides researchers and drug developers with the necessary information to make informed decisions when selecting an OEC for their specific research and therapeutic applications.
References
- 1. Structure–activity relationships and cellular mechanism of action of small molecules that enhance the delivery of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel Family of Small Molecules that Enhance the Intracellular Delivery and Pharmacological Effectiveness of Antisense and Splice Switching Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Systemically delivered antisense oligomers upregulate gene expression in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of UNC10217938A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This document provides essential guidance on the disposal procedures for UNC10217938A, a 3-deazapteridine analog utilized for its oligonucleotide-enhancing effects.
Safety and Handling Overview
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory safety protocols should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated area to avoid inhalation of any dust or aerosols.[1] In case of contact with eyes or skin, rinse thoroughly with water.[1]
While stable under normal conditions, this compound should be stored away from strong acids, strong alkalis, and strong oxidizing or reducing agents.[1]
Disposal Procedures for this compound
Given its non-hazardous classification, the disposal of this compound does not typically require specialized hazardous waste procedures. However, institutional and local regulations must always be followed. The recommended disposal process is outlined below.
Quantitative Data Summary
| Parameter | Value | Source |
| Hazard Classification | Not a hazardous substance or mixture | Safety Data Sheet[1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | Safety Data Sheet[1] |
Experimental Protocol: Waste Segregation and Disposal
The following steps provide a general guideline for the proper disposal of this compound.
-
Consult Institutional Guidelines: Before proceeding, review your institution's specific chemical hygiene plan and waste disposal protocols. Local regulations may have specific requirements for non-hazardous chemical waste.
-
Segregation:
-
Solid Waste: Collect uncontaminated solid this compound in a designated, clearly labeled waste container for non-hazardous chemical waste.
-
Liquid Waste (Solutions): If this compound is in a solvent, the disposal method will be dictated by the hazards of the solvent. Segregate the waste stream based on the solvent's properties (e.g., halogenated vs. non-halogenated).
-
Contaminated Materials: Any materials, such as pipette tips, gloves, or weighing paper, that are grossly contaminated with this compound should be disposed of as chemical waste. Lightly contaminated items can often be disposed of in regular laboratory trash, but this should be confirmed with your institution's safety office.
-
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the full chemical name ("this compound") and a statement that it is non-hazardous.
-
Storage of Waste: Store waste containers in a designated and secure area, away from incompatible materials, while awaiting pickup by your institution's environmental health and safety (EHS) department.
-
Disposal Request: Follow your institution's procedures to request a pickup of the chemical waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Essential Safety and Logistical Information for Handling UNC10217938A
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of the Oligonucleotide Enhancer UNC10217938A.
This document provides critical safety protocols and detailed operational guidance for the use of this compound, a 3-deazapteridine analog that enhances the efficacy of oligonucleotides by modulating their intracellular trafficking and release from endosomes. Adherence to these procedures is essential for ensuring laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Safety Precautions
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, standard laboratory safety practices should always be observed to minimize exposure and ensure a safe working environment.
Core PPE Requirements:
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Hand Protection | Nitrile or latex gloves | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
Handling Precautions:
-
Avoid inhalation of dust or aerosols. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin and eyes. In case of contact, follow the first aid measures outlined below.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Operational Plans: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and efficacy of this compound.
Storage:
-
Powder: Store in a tightly sealed container in a dry and well-ventilated place.
-
Stock Solutions: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.
Preparation of Stock Solutions: For a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.57 mg of this compound in 1 mL of DMSO.
Disposal Plan
As a non-hazardous substance, the disposal of this compound should follow institutional and local guidelines for non-hazardous chemical waste.
-
Solid Waste: Collect solid this compound waste in a designated, labeled container for non-hazardous chemical waste.
-
Liquid Waste: Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided the concentration is low and it is permitted by local regulations. Always check with your institution's environmental health and safety department for specific guidance.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., DMSO, followed by water) before disposing of them in the regular trash.
Data Presentation
The following tables summarize key quantitative data regarding the efficacy and cytotoxicity of this compound.
Table 1: Dose-Dependent Enhancement of Splice-Switching Oligonucleotide (SSO) Activity
| This compound Concentration | Fold Enhancement of SSO Activity |
| 10 µM | 60-fold |
| 20 µM | 220-fold |
Table 2: Comparative Efficacy of this compound and Retro-1
| Compound | Concentration | Fold Enhancement of SSO Activity |
| This compound | 20 µM | 220-fold |
| Retro-1 | 100 µM | 11-fold |
Experimental Protocols
In Vitro Splice-Switching Oligonucleotide (SSO) Enhancement Assay
Objective: To quantify the enhancement of SSO-mediated splice switching by this compound.
Methodology:
-
Cell Culture: Plate HeLa-Luc/705 cells in a 24-well plate and grow to the desired confluency.
-
Oligonucleotide Treatment: Treat the cells with the splice-switching oligonucleotide (SSO) targeting a luciferase reporter gene.
-
This compound Treatment: After a predetermined incubation period with the SSO, add this compound to the cell culture medium at various concentrations (e.g., 5-25 µM).
-
Incubation: Incubate the cells with this compound for a specified duration.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration) and calculate the fold enhancement compared to cells treated with the SSO alone.
In Vivo Evaluation of SSO Enhancement in a Mouse Model
Objective: To assess the ability of this compound to enhance the in vivo activity of an SSO.
Methodology:
-
Animal Model: Utilize a transgenic mouse model, such as the EGFP-654 mouse, which expresses a reporter gene that can be corrected by a specific SSO.
-
SSO Administration: Administer the SSO to the mice via a suitable route (e.g., intravenous injection).
-
This compound Administration: Following SSO administration, inject this compound (e.g., 7.5 mg/kg) intravenously.
-
Tissue Collection: After a specified time, euthanize the mice and collect relevant tissues (e.g., liver, kidney, heart).
-
Analysis: Analyze the tissues for the expression of the reporter protein (e.g., EGFP) using methods such as fluorescence microscopy or Western blotting.
Visualizations
Signaling Pathway of Oligonucleotide Uptake and Endosomal Escape
Caption: Intracellular pathway of oligonucleotides and the role of this compound.
Experimental Workflow for In Vitro SSO Enhancement Assay
Caption: Step-by-step workflow for the in vitro SSO enhancement assay.
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